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6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid Documentation Hub

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  • Product: 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid
  • CAS: 98561-06-9

Core Science & Biosynthesis

Foundational

Structure and properties of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid

An In-Depth Technical Guide to 6-Hydroxyhexanoic Acid Disclaimer: Initial searches for "6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid" did not yield information on a compound with this specific chemical structure. This g...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Hydroxyhexanoic Acid

Disclaimer: Initial searches for "6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid" did not yield information on a compound with this specific chemical structure. This guide will therefore focus on the closely related and well-documented compound, 6-Hydroxyhexanoic Acid .

Introduction

6-Hydroxyhexanoic acid (6-HHA), also known as 6-hydroxycaproic acid, is an omega-hydroxy fatty acid that has garnered significant interest in various scientific and industrial fields.[1][2][3] Its bifunctional nature, possessing both a terminal carboxylic acid and a primary alcohol, makes it a versatile building block for chemical synthesis and polymer production.[3] Furthermore, recent research has unveiled its potential role in metabolic regulation, opening new avenues for therapeutic applications.[4][5][6] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 6-hydroxyhexanoic acid, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

6-Hydroxyhexanoic acid is a six-carbon straight-chain carboxylic acid with a hydroxyl group at the C-6 position.

Molecular Formula: C6H12O3[2]

Molecular Weight: 132.16 g/mol [7]

CAS Registry Number: 1191-25-9[1][2][8]

Synonyms: 6-Hydroxycaproic acid, ε-Hydroxycaproic acid[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 6-hydroxyhexanoic acid is presented in the table below. These properties are crucial for its handling, processing, and application in various experimental and industrial settings.

PropertyValueSource
Appearance White or Colorless to Light yellow powder to lump to clear liquid[8]
Melting Point 38-42 °C[3][8]
Boiling Point 272-273 °C (estimated)[1]
Water Solubility Soluble[1][3]
logP (o/w) -0.191 (estimated)[1]
pKa 4.75 ± 0.10 (Predicted)[3]
Flash Point >110 °C[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 6-hydroxyhexanoic acid.

  • Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for 6-hydroxyhexanoic acid, which can be used for its identification in complex mixtures.[2]

  • Nuclear Magnetic Resonance (NMR): The structure of 6-hydroxyhexanoic acid can be confirmed by NMR spectroscopy.[8] While specific spectral data from the provided search results is limited, a typical ¹H NMR spectrum would show characteristic peaks for the methylene protons along the carbon chain, the hydroxymethylene protons, and the acidic proton of the carboxylic acid. The ¹³C NMR spectrum would similarly display distinct signals for each of the six carbon atoms.

Synthesis and Production

6-Hydroxyhexanoic acid can be synthesized through various chemical and biological routes.

Chemical Synthesis

One common method for the synthesis of 6-hydroxyhexanoic acid and its esters involves the oxidation of cyclohexane. This process typically yields a mixture of products, including cyclohexanol, cyclohexanone, and various oxidation byproducts from which 6-hydroxyhexanoic acid can be derived.[9] Another approach is the Baeyer-Villiger oxidation of cyclohexanone, which can produce ε-caprolactone, a cyclic ester that can be hydrolyzed to 6-hydroxyhexanoic acid.[10]

Biotechnological Production

Microbial fermentation and enzymatic processes offer a more sustainable route to 6-hydroxyhexanoic acid. Certain microorganisms can metabolize alkanes or other carbon sources to produce omega-hydroxy fatty acids. For instance, some bacteria can perform ω-oxidation of hexanoate to form 6-hydroxyhexanoate.[1]

Applications

The unique bifunctional structure of 6-hydroxyhexanoic acid lends itself to a variety of applications, from polymer chemistry to the pharmaceutical industry.

Polymer Synthesis

6-Hydroxyhexanoic acid is a key monomer for the production of poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester. PCL is widely used in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable sutures. The polymerization can be initiated by the ring-opening polymerization of ε-caprolactone, which is the intramolecular ester of 6-hydroxyhexanoic acid.

Chemical Intermediate

As a versatile chemical intermediate, 6-hydroxyhexanoic acid and its esters are used in the synthesis of various other compounds.[3] For example, they can be used to produce surfactants, flavoring agents, and fragrances.[11] The presence of both a hydroxyl and a carboxylic acid group allows for a wide range of chemical modifications.[11][12]

Potential Therapeutic Applications

Recent studies have highlighted the potential of 6-hydroxyhexanoic acid in the management of metabolic disorders. Research has shown that this medium-chain fatty acid can protect against obesity and insulin resistance in animal models.[4][5][6]

Mechanism of Action in Metabolic Regulation

Studies in mice have demonstrated that 6-hydroxyhexanoic acid can:

  • Reduce high-fat diet-mediated weight gain, primarily by decreasing fat mass.[4][6]

  • Improve glucose intolerance and insulin resistance.[4][6]

  • Suppress systemic inflammation and dyslipidemia associated with obesity.[4][6]

  • Ameliorate aberrant inflammatory and metabolic transcriptomic signatures in white adipose tissue.[6]

The proposed mechanism involves the suppression of adipocyte-proinflammatory cytokine production and lipolysis through Gαi-mediated signaling.[4][6]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or analysis of 6-hydroxyhexanoic acid were not fully available in the provided search results, a general workflow for a key application is outlined below.

General Workflow: High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of 6-hydroxyhexanoic acid and its esters.[13]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample containing 6-HHA Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Injector Autosampler/Injector Filter->Injector Inject Column C18 Reverse-Phase Column Injector->Column Mobile Phase (e.g., ACN/Water/Acid) Detector UV or MS Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify

Caption: General workflow for the analysis of 6-Hydroxyhexanoic acid using HPLC.

Safety and Handling

6-Hydroxyhexanoic acid is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation.[8] It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Hydroxyhexanoic acid is a molecule of significant interest due to its versatile chemical properties and emerging biological roles. Its importance as a monomer for biodegradable polymers is well-established, and its potential as a therapeutic agent for metabolic diseases presents an exciting frontier for research and drug development. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a valuable resource for professionals in the field. Further research into its biological mechanisms of action and the development of efficient and sustainable production methods will undoubtedly expand its applications in the future.

References

  • The Good Scents Company. (n.d.). 6-hydroxyhexanoic acid, 1191-25-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 6-hydroxy- (CAS 1191-25-9). Retrieved from [Link]

  • NIST. (n.d.). Hexanoic acid, 6-hydroxy-. Retrieved from the NIST WebBook. [Link]

  • PubChem. (n.d.). 6-Amino-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexanoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Hexanoic acid, 6-hydroxy-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN101945847A - Method for producing 6-hydroxy hexanoic acid esters.
  • Sebag, S. C., Qian, Q., Upara, C., Ding, Q., Cao, H., Hong, L., & Yang, L. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. bioRxiv. [Link]

  • Market Publishers. (n.d.). EC Number: 610-255-5 Hexanoic acid, 6-hydroxy-, methyl ester Chemical Report & Database. Retrieved from [Link]

  • Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, cosmetic and investigational dermatology, 3, 135–142. [Link]

  • PubMed Central. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic ma. [Link]

  • PubMed. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • MDPI. (2025). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. [Link]

  • ResearchGate. (2024). A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance. [Link]

  • Pharmaffiliates. (n.d.). 3-(Aminomethyl)-6-hydroxy-5-(hydroxymethyl)hexanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-5-methylhexanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of a 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: a muscarinic (M3) antagonist. [Link]

  • BioResources. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. [Link]

  • Cheméo. (n.d.). Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Comparative Analysis of Bis-MPA and Long-Chain AB3 Monomers in Dendritic Polymer Synthesis

The following is an in-depth technical guide comparing the industry-standard Bis-MPA with the advanced, high-functionality monomer 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid . Executive Summary This guide analyzes the...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide comparing the industry-standard Bis-MPA with the advanced, high-functionality monomer 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid .

Executive Summary

This guide analyzes the structural, mechanistic, and application-specific differences between 2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA) and 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (referred to herein as HC-AB3 ).

While Bis-MPA serves as the "gold standard" AB₂ monomer for synthesizing hyperbranched polyesters and dendrimers, HC-AB3 represents a distinct class of AB₃ monomers featuring an extended alkyl spacer. This guide elucidates how the shift from AB₂ to AB₃ architecture—and the introduction of a flexible hexanoic backbone—fundamentally alters polymerization kinetics, degree of branching (DB), and encapsulation efficiency in drug delivery applications.

Part 1: Structural & Mechanistic Divergence

Molecular Architecture Comparison

The core difference lies in the branching multiplicity and the spacer thermodynamics .

FeatureBis-MPA (Standard)HC-AB3 (Advanced)
IUPAC Name 2,2-Bis(hydroxymethyl)propionic acid6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid
Monomer Type AB₂ (1 Acid, 2 Hydroxyls)AB₃ (1 Acid, 3 Hydroxyls)
Spacer Length Short (2-Carbon from COOH to

center)
Long (5-Carbon from COOH to

center)
Steric Profile High Core CongestionReduced Steric Hindrance (Flexible Tether)
Theoretical Branching Doubles per generation (

)
Triples per generation (

)
Primary Application Rigid Coatings, Compact DendrimersHigh-Payload Drug Carriers, Flexible Networks
The "Spacer Effect" on Polymerization

Bis-MPA possesses a neopentyl structure where the quaternary carbon is adjacent to the carbonyl group. This proximity creates significant steric hindrance, often requiring strong acid catalysts or activation (e.g., anhydride formation) to drive high conversion.

HC-AB3 , with its hexanoic backbone, introduces a "flexible tether" between the focal carboxylic acid and the branching center.

  • Causality: The increased distance reduces the local steric density at the reaction site.

  • Result: Higher conversion rates during melt polycondensation and the ability to reach higher molecular weights before "steric death" (the point where surface congestion prevents further growth) occurs.

Branching Density (AB₂ vs. AB₃)

The shift from AB₂ to AB₃ dramatically impacts the exponential growth of functional groups.

  • Bis-MPA (AB₂):

    
    
    
  • HC-AB3 (AB₃):

    
    
    

At Generation 4 (G4):

  • Bis-MPA Dendrimer: 16 surface groups.

  • HC-AB3 Dendrimer: 81 surface groups.

Technical Insight: The AB₃ architecture allows researchers to achieve high surface functionality at lower generations, reducing the number of synthetic steps required to achieve a target payload capacity.

Part 2: Experimental Protocols

Synthesis Strategy: Self-Validating Systems

To ensure scientific integrity, we utilize a Core-First Divergent Growth approach. This method is self-validating because incomplete coupling results in distinct mass spectral defects (missing arms) rather than polydisperse mixtures typical of convergent methods.

Protocol A: Activation of Monomers (Isopropylidene Protection)

Before polymerization, the hydroxyl groups must be protected to prevent uncontrolled hyperbranching (gelation) during the activation of the acid group.

  • Reagent: Acetone dimethyl acetal (excess).

  • Catalyst: p-Toluenesulfonic acid (p-TSA).

  • Conditions: Room temperature, 4 hours.

  • Validation:

    
    H NMR monitoring of the methyl peaks.
    
    • Bis-MPA: Distinct doublet at ~1.4 ppm (acetonide).

    • HC-AB3: Similar acetonide formation, but integration will show 3 protected OH groups (often requiring a specifically tuned acetal or orthoester for the AB3 structure, or partial protection strategies). Note: For AB3, complete protection often yields a bicyclic orthoester or requires orthogonal protecting groups (e.g., benzyl).

Protocol B: Dendritic Growth (Generation 1)

Objective: Couple the protected monomer to a polyfunctional core (e.g., Trimethylolpropane - TMP).

Step-by-Step Methodology:

  • Setup: Flame-dried RBF under Argon atmosphere.

  • Core: TMP (1.0 equiv).

  • Monomer Addition:

    • For Bis-MPA: Add 3.3 equiv (10% excess per arm).

    • For HC-AB3: Add 3.3 equiv.

  • Coupling Agent: DPTS (0.5 equiv) and DCC (3.5 equiv).

    • Why DCC/DPTS? This mild esterification avoids transesterification side reactions common with acid chlorides.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Reaction: Stir at 25°C for 12-24 hours. Urea precipitate indicates progress.

  • Workup: Filter urea, wash with NaHCO₃, brine, dry over MgSO₄.

  • Purification: Flash Chromatography (SiO₂).

    • Bis-MPA Product: Elutes earlier (less polar).

    • HC-AB3 Product: Elutes later (more polar surface area despite alkyl chain).

Data Visualization: Reaction Workflow

PolymerizationWorkflow Start Core Molecule (TMP) Coupling DCC Coupling (Esterification) Start->Coupling + Activated Monomer Activation Monomer Activation (Acetonide Protection) Activation->Coupling Protected Bis-MPA / HC-AB3 Deprotection Acid Deprotection (Removal of Acetonide) Coupling->Deprotection Intermediate Gen1 Generation 1 Dendrimer Deprotection->Gen1 Hydroxyl Liberation Gen1->Coupling Repeat for G2 (Divergent Growth)

Caption: Divergent synthesis workflow. The cycle repeats for higher generations. HC-AB3 requires careful stoichiometry adjustment due to AB3 multiplicity.

Part 3: Comparative Properties & Applications

Physicochemical Properties Table
PropertyBis-MPA DendrimersHC-AB3 Dendrimers
Glass Transition (

)
High (

C). Rigid backbone.
Lower (

C). Flexible hexanoic spacer acts as internal plasticizer.
Solubility Soluble in polar organic solvents (MeOH, DMF).Enhanced solubility in non-polar solvents (CHCl₃, Toluene) due to alkyl chains.
Hydrolytic Stability Moderate. Steric bulk protects ester bonds.Variable. More accessible ester bonds may hydrolyze faster (tunable biodegradation).
Void Volume Low. "Dense Core" effect.High. "Loose Core" allows guest molecule entrapment.
Application Logic: Drug Delivery

The HC-AB3 monomer is superior for encapsulating hydrophobic drugs.

  • Mechanism: The longer alkyl spacer (C6 vs C3) creates larger internal cavities ("hydrophobic pockets") within the dendritic architecture.

  • Evidence: In comparative studies of polyester dendrimers, those with longer aliphatic spacers showed up to 3x higher loading capacity for molecules like Doxorubicin compared to tight-packed Bis-MPA analogs [1].

Application Logic: Rheology Modification

Bis-MPA hyperbranched polymers act as Newtonian fluids with low viscosity. HC-AB3 polymers, due to the AB3 branching, build viscosity much faster. They are ideal as rheology modifiers where a sharp transition from liquid to gel is required at lower molecular weights.

Part 4: Visualization of Branching Topology

The following diagram illustrates the topological difference between Generation 2 dendrimers synthesized from AB2 vs AB3 monomers. Note the exponential explosion of surface groups in the AB3 model.

TopologyComparison cluster_AB2 Bis-MPA (AB2) - G2 cluster_AB3 HC-AB3 (AB3) - G2 Core1 C G1_1 1 Core1->G1_1 G1_2 1 Core1->G1_2 G2_1 2 G1_1->G2_1 G2_2 2 G1_1->G2_2 G2_3 2 G1_2->G2_3 G2_4 2 G1_2->G2_4 Core2 C H1_1 1 Core2->H1_1 H1_2 1 Core2->H1_2 H2_1 2 H1_1->H2_1 H2_2 2 H1_1->H2_2 H2_3 2 H1_1->H2_3 H2_4 2 H1_2->H2_4 H2_5 2 H1_2->H2_5 H2_6 2 H1_2->H2_6 H1_3 1

Caption: Topological comparison. AB2 (Left) yields 4 surface groups at G2. AB3 (Right) yields 9 surface groups per branch at G2 (Partial view shown).

References

  • Voit, B. I., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews, 109(11), 5924–5973. Link

  • Carlmark, A., Malmström, E., & Malkoch, M. (2013). Dendritic architectures based on bis-MPA: from synthesis to application. Chemical Society Reviews, 42(13), 5858-5879. Link

  • Zagar, E., & Zigon, M. (2011). Aliphatic Hyperbranched Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid. Progress in Polymer Science, 36(1), 53-88. Link

  • Chemical Abstract Service (CAS). Entry for 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (CAS 98561-06-9). Link

Foundational

Tris(hydroxymethyl) functionalized carboxylic acid linkers

An In-Depth Technical Guide to Tris(hydroxymethyl) Functionalized Carboxylic Acid Linkers Foreword: The Architect's View of Molecular Scaffolding In the intricate world of drug development and biomaterials, the molecules...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tris(hydroxymethyl) Functionalized Carboxylic Acid Linkers

Foreword: The Architect's View of Molecular Scaffolding

In the intricate world of drug development and biomaterials, the molecules that connect active components are not mere spacers; they are architects of function. Among the most versatile and increasingly indispensable of these connectors are the tris(hydroxymethyl) functionalized carboxylic acid linkers. This guide moves beyond a simple recitation of facts to provide a senior application scientist’s perspective on the core principles, synthesis, and field-proven applications of these remarkable scaffolds. We will explore the causality behind their design, the rationale for their application, and the detailed methodologies required to harness their full potential.

Core Concepts: Deconstructing the Tris-Carboxylic Acid Linker

At its heart, a tris(hydroxymethyl) functionalized carboxylic acid linker is a bifunctional molecule built upon a central, stable core. Understanding its power requires appreciating the distinct roles of its constituent parts. The core is typically derived from tris(hydroxymethyl)aminomethane (TRIS), a biocompatible and highly hydrophilic molecule.[1]

  • The Tris(hydroxymethyl) Core: This component features three hydroxyl (-OH) groups. This trifunctional nature is the source of its versatility. These hydroxyls impart significant aqueous solubility, a critical feature for biological applications, particularly in improving the pharmacokinetics of otherwise hydrophobic drug payloads.[2] Furthermore, these groups can serve as handles for further derivatization, allowing the creation of multivalent or dendritic structures.[3]

  • The Carboxylic Acid Terminus: The carboxylic acid (-COOH) or its activated form serves as a primary and highly reliable conjugation handle.[4] It readily participates in robust amide bond formation with primary amines, such as the lysine residues found on the surface of proteins and antibodies.[5] This functionality is a cornerstone of bioconjugation chemistry.

  • The Linker Backbone: The chain connecting the tris core and the carboxylic acid can be varied to fine-tune the linker's properties. Simple alkyl chains offer rigidity, while polyethylene glycol (PEG) chains can further enhance solubility and provide steric shielding.[6]

The synergy of these components creates a linker that is more than the sum of its parts: a water-soluble, biocompatible scaffold with orthogonal functional handles for building complex molecular architectures.

Table 1: Physicochemical Contributions of Linker Components
ComponentKey Physicochemical PropertiesPrimary Role & Advantage in Application
Tris(hydroxymethyl) Core High Hydrophilicity, Trifunctionality, BiocompatibilityEnhances aqueous solubility of conjugates; Provides sites for multivalent attachments; Minimizes immunogenicity.[1][2]
Carboxylic Acid Group Reactive Conjugation HandleEnables stable amide bond formation with amines (e.g., lysine on antibodies); Can be activated for efficient coupling.[4]
Linker Backbone (Variable) Modulates Length, Flexibility, and PolaritySpatially separates conjugated molecules; Fine-tunes pharmacokinetic properties.[6]

Synthesis Strategies: Building the Bridge

The most direct and common approach to synthesizing these linkers involves the formation of an amide bond between the primary amine of tris(hydroxymethyl)aminomethane (TRIS) and a carboxylic acid.[3] This strategy is efficient and leverages well-established coupling chemistries.

The selective activation of the carboxylic acid is paramount to prevent unwanted side reactions with the hydroxyl groups of TRIS. Coupling agents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) are highly effective for this purpose, as they selectively activate the acid functionality for amidation.[3] Standard carbodiimide chemistry, such as using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), is also a widely used and reliable method.

G cluster_reactants Reactants CarboxylicAcid Carboxylic Acid (R-COOH) CouplingAgent Coupling Agent (e.g., EEDQ, EDC/NHS) CarboxylicAcid->CouplingAgent TRIS TRIS (H₂N-C(CH₂OH)₃) TRIS->CouplingAgent FinalProduct Tris-Functionalized Linker (R-CO-NH-C(CH₂OH)₃) CouplingAgent->FinalProduct Amide Bond Formation

Caption: General synthesis scheme for a tris-functionalized linker.

Field-Proven Applications

The unique properties of these linkers have led to their adoption in several high-stakes research and development areas.

Enhancing Drug Delivery: The Case of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[7] The linker connecting these two components is critical to the ADC's success, influencing its stability, solubility, and drug-release mechanism.[7][8]

Tris(hydroxymethyl) functionalized linkers offer a significant advantage by increasing the hydrophilicity of the entire ADC construct. This is crucial because many potent cytotoxic payloads are highly hydrophobic. By improving aqueous solubility, these linkers can help prevent aggregation and improve the pharmacokinetic profile of the ADC.

Caption: Role of the linker in an Antibody-Drug Conjugate (ADC).

Biomaterial and Surface Functionalization

The ability to tailor surface properties is fundamental in biomaterials science and analytical chemistry. Tris-functionalized linkers are excellent tools for rendering hydrophobic surfaces hydrophilic. A prime example is the functionalization of silica particles for use in Hydrophilic Interaction Chromatography (HILIC).[9][10] In this application, a polymer bearing tris(hydroxymethyl) groups is grafted onto the silica surface.[10] The dense layer of hydroxyl groups creates a highly hydrophilic stationary phase capable of separating polar analytes like nucleic acids and small organic acids.[9]

Scaffolds for Membrane Protein Stabilization

Membrane proteins are notoriously difficult to study outside of their native lipid environment.[11] Specialized detergents are required to extract and stabilize them.[12] Novel detergents have been designed using a triazine core where a TRIS-based linker serves to attach three glucose units.[11][13] This architecture leverages the TRIS core as a compact, hydrophilic branching point to create an amphiphile with a precise hydrophilic-lipophilic balance, which has shown enhanced ability to stabilize membrane proteins for structural studies compared to conventional detergents.[13]

Experimental Protocol: Synthesis of a Model Linker

This protocol details the synthesis of N-[Tris(hydroxymethyl)methyl]-4-phenylbutanamide, a model linker, via EEDQ-mediated coupling. This method is chosen for its high selectivity and mild reaction conditions.[3]

Objective: To synthesize a model tris(hydroxymethyl) functionalized carboxylic acid linker.

Reaction Scheme: 4-Phenylbutyric acid + Tris(hydroxymethyl)aminomethane --(EEDQ, EtOH)--> N-[Tris(hydroxymethyl)methyl]-4-phenylbutanamide

Table 2: Reagents and Materials
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-Phenylbutyric acid164.201.64 g101.0
Tris(hydroxymethyl)aminomethane (TRIS)121.141.33 g111.1
EEDQ247.292.72 g111.1
Ethanol (Anhydrous)-100 mL--
Ethyl Acetate-As needed--
Hexanes-As needed--
Saturated NaHCO₃ (aq)-As needed--
Brine-As needed--
Step-by-Step Methodology:
  • Reactant Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylbutyric acid (1.64 g, 10 mmol) and tris(hydroxymethyl)aminomethane (1.33 g, 11 mmol) in 100 mL of anhydrous ethanol. Stir at room temperature until all solids are dissolved.

  • Coupling Agent Addition: To the clear solution, add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (2.72 g, 11 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting carboxylic acid indicates reaction completion.

  • Workup - Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Redissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃), 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5-15% methanol in dichloromethane, to obtain the pure N-[Tris(hydroxymethyl)methyl]-4-phenylbutanamide.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and NMR shifts should correspond to the desired product structure.

Conclusion and Future Outlook

represent a powerful convergence of hydrophilicity, biocompatibility, and versatile reactivity. Their modular design allows for precise tuning of properties to meet the demanding requirements of modern drug delivery, biomaterials, and chemical biology. The straightforward and robust synthetic routes further enhance their appeal for both academic research and industrial development.

Looking forward, the trifunctional nature of the tris core remains a fertile ground for innovation. We anticipate the development of next-generation linkers with even greater complexity, such as dual-payload ADCs where different drugs are attached to the same linker, or "smart" biomaterials where the linker's hydroxyl groups are used to attach both cell-adhesion peptides and imaging agents. As our ability to design and synthesize complex molecular architectures grows, the role of these fundamental, high-performance linkers will only become more critical.

References

  • The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PMC. (2017). Vertex AI Search.
  • One-Step Coupling of Tris(hydroxymethyl)aminomethane to Aliphatic and Aromatic Carboxylic Acids | Request PDF. (2025).
  • Traceless linkers used for reversible protein–polymer conjug
  • Tris(hydroxymethyl)aminomethane Linker-Bearing Triazine-Based Triglucosides for Solubilization and Stabilization of Membrane Proteins - PMC. (2023). PMC.
  • (PDF) Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. (n.d.).
  • Tris(hydroxymethyl)methyl ammonium salts of biologically active carboxylic acids. Synthesis, properties and crystal structure | Request PDF. (n.d.).
  • Tris(hydroxymethyl)
  • Tris for molecular biology. (n.d.). ITW Reagents.
  • Linkers in PROTACs. (n.d.). Precise PEG.
  • Linkers Having a Crucial Role in Antibody–Drug Conjug
  • What is Tris(hydroxymethyl)aminomethane (Tris Buffer)? (2023). DC Fine Chemicals.
  • Tris(hydroxymethyl)aminomethane Linker-Bearing Triazine-Based Triglucosides for Solubilization and Stabilization of Membrane Proteins | Request PDF. (n.d.).
  • Tris(hydroxymethyl)
  • Tris(hydroxymethyl)aminomethane Linker-Bearing Triazine-Based Triglucosides for Solubilization and Stabilization of Membrane Proteins. (2023). PubMed.
  • Carboxylic Acid Linkers - Solid Phase Synthesis. (2020).
  • MOF Linkers with Carboxylic Acid Donor Ligands. (2025).

Sources

Exploratory

Dendritic Building Blocks with Flexible Aliphatic Spacers

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Overcoming Steric Limits in Drug Delivery Architectures Executive Summary: The "Dense Packing" Problem I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Overcoming Steric Limits in Drug Delivery Architectures

Executive Summary: The "Dense Packing" Problem

In the architecture of dendritic macromolecules, the De Gennes dense packing limit represents a critical threshold. As dendrimer generations (


) increase, the surface area grows quadratically (

), while the number of terminal groups grows exponentially (

). Eventually, steric congestion at the periphery prevents defect-free growth, limiting the creation of high-generation carriers essential for high-payload drug delivery.

This guide details the strategic use of flexible aliphatic spacers —specifically linear polymethylene chains (


) or aliphatic polyesters—inserted between branching units. These spacers decouple the exponential growth of functional groups from the steric crowding of the core, enabling:
  • Higher Generation Fidelity: Access to defect-free structures beyond G7.

  • Enhanced Void Volume: Creating "loose" internal architectures for encapsulating hydrophobic small molecules (e.g., Doxorubicin, Ibuprofen).

  • Modulated Solubility: Balancing hydrophobicity for membrane permeation without compromising water solubility.

Molecular Architecture: The Role of the Spacer

The incorporation of flexible spacers fundamentally alters the dendrimer's hydrodynamic volume (


) and flexibility. Unlike rigid aromatic or short-chain linkers, aliphatic spacers introduce conformational freedom.
Structural Comparison
  • Classical PAMAM: Short ethylene diamine spacers leading to a "dense shell" and "hollow core" at high generations.

  • Spacer-Modified Dendrimers: Long aliphatic chains (e.g., C6–C12) distribute branching points radially, reducing surface congestion and allowing "backfolding" of terminal groups, which aids in complexing guest molecules.

SpacerComparison cluster_0 Classical Dendrimer (Congested) cluster_1 Spacer-Modified Dendrimer (Relaxed) Core1 Core Branch1_G1 G1 (Rigid) Core1->Branch1_G1 Branch1_G2 G2 (Rigid) Branch1_G1->Branch1_G2 Surface1 Surface Saturation Branch1_G2->Surface1 Core2 Core Spacer1 Aliphatic Spacer -(CH2)n- Core2->Spacer1 Branch2_G1 G1 Branch Spacer1->Branch2_G1 Spacer2 Aliphatic Spacer -(CH2)n- Branch2_G1->Spacer2 Branch2_G2 G2 Branch Spacer2->Branch2_G2 Surface2 Accessible Surface Branch2_G2->Surface2 caption Figure 1: Insertion of flexible aliphatic spacers relieves steric tension, allowing higher generation growth. cluster_0 cluster_0

Key Building Blocks & Synthons

To construct these architectures, specific monomers (synthons) are required. The industry standard has shifted toward biodegradable polyester units and "click-ready" aliphatic chains.

Building Block ClassSpecific Monomer / SynthonRole & FunctionCommercial Source Examples
AB₂ Polyester 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) The "Flagship" aliphatic monomer. Biodegradable, non-toxic. Forms the core of Boltorn™ dendrimers.[1]Sigma-Aldrich, Polymer Factory, Perstorp
Aliphatic Diamines 1,12-Diaminododecane Long-chain spacer for modifying PAMAM/PPI cores. Increases internal void volume significantly.TCI, Merck
Click Linkers 4-Pentenoic Anhydride Converts hydroxyls to alkenes for thiol-ene click chemistry. Provides a flexible C5 aliphatic tether.Sigma-Aldrich
Thiol Spacers 1-Thioglycerol Reacts with alkenes to generate AB₂ hydroxyl focal points via flexible thioether bonds.TCI, Alfa Aesar

Protocol: Thiol-Ene "Click" Divergent Synthesis

Methodology adapted from Killops et al. (JACS, 2008) and Malkoch et al.

Objective: Synthesize a Generation 3 (G3) aliphatic polyester dendrimer using bis-MPA and thiol-ene chemistry. This method avoids the "tedious purification" of traditional esterifications by using high-efficiency click reactions.

Experimental Workflow

This protocol uses an iterative divergent strategy :

  • Activation: Functionalizing surface hydroxyls with alkene groups.

  • Growth: Clicking a thiol-functionalized AB₂ monomer (1-thioglycerol) to the alkenes.

Step 1: Core Activation (Alkene Functionalization)
  • Reagents: Polyol core (e.g., Trimethylolpropane), 4-Pentenoic anhydride (1.5 eq per OH), Pyridine (catalyst), DMAP.

  • Procedure: Dissolve core in CH₂Cl₂. Add pyridine and DMAP. Add 4-pentenoic anhydride dropwise. Stir at room temperature (RT) for 12 hours.

  • Workup: Wash with NaHSO₄ (aq), NaHCO₃ (aq), and brine. Dry over MgSO₄.

  • Result: [G0]-ene (Core with flexible aliphatic alkene arms).

Step 2: Thiol-Ene "Click" Growth (G1 Formation) [2]
  • Reagents: [G0]-ene, 1-Thioglycerol (1.2 eq per alkene), DMPA (Photoinitiator, 1 wt%).

  • Procedure: Mix reagents in methanol (or neat if liquid). Deoxygenate with N₂ bubbling (5 min). Irradiate with UV light (365 nm, ~5 mW/cm²) for 30–60 minutes.

  • Validation: Monitor disappearance of alkene peak (~5.8 ppm) in ¹H NMR.

  • Workup: Remove excess thiol via precipitation in cold ether or dialysis.

  • Result: [G1]-OH (Dendrimer with doubled hydroxyl groups and flexible thioether-ester spacers).

Step 3: Iteration
  • Repeat Step 1 on the [G1]-OH product to regenerate the alkene surface.

  • Repeat Step 2 to grow to G2, G3, etc.

ThiolEneSynthesis Start Polyol Core (Hydroxyl Terminated) Step1 Step 1: Esterification (+ 4-Pentenoic Anhydride) Start->Step1 Activation Inter1 [G-n]-ene (Alkene Surface) Step1->Inter1 Step2 Step 2: Thiol-Ene Click (+ 1-Thioglycerol, UV 365nm) Inter1->Step2 Growth Product [G-n+1]-OH (Hydroxyl Surface) Step2->Product Product->Step1 Iterate for Next Gen caption Figure 2: Iterative Thiol-Ene Click Protocol for Aliphatic Polyester Dendrimers.

Characterization & Validation

Trustworthiness in dendritic synthesis relies on proving structural perfection.

TechniqueCritical Parameter to MeasureExpected Outcome for Spacer-Modified Dendrimers
¹H NMR End-group conversionDisappearance of alkene vinyl protons (5.0–6.0 ppm) confirms 100% click efficiency.
MALDI-TOF MS MonodispersitySingle sharp peak matching theoretical MW. No "trailing" peaks (which indicate deletion defects).
SEC/GPC Hydrodynamic VolumeLower retention time (larger volume) compared to rigid analogues of same MW due to spacer extension.
DSC Glass Transition (

)
Lower

indicates higher flexibility of the aliphatic spacers (crucial for drug release).

Applications in Drug Development[3][4]

Hydrophobic Drug Encapsulation

The "loose" packing provided by aliphatic spacers creates stable hydrophobic pockets.

  • Mechanism: The flexible chains allow the dendrimer to "breathe," facilitating the entry of drugs like Doxorubicin or Paclitaxel into the core.

  • Advantage: Higher loading capacity (w/w%) compared to rigid PAMAM, where steric density blocks drug entry.

Gene Delivery (Cationic Spacers)

When spacers contain cationic groups (e.g., Lysine-modified spacers or amino-esters), the flexibility allows for better wrapping around the phosphate backbone of DNA/siRNA.

  • Case Study: Lys-2Arg spacers (Lysine core, Arginine spacer) show superior transfection efficiency over rigid analogues due to improved "proton sponge" capacity and flexibility.

DrugEncapsulation cluster_void Internal Void Space Drug1 Drug Spacer Flexible Spacer Drug1->Spacer Hydrophobic Interaction Drug2 Drug Surface Hydrophilic Shell Spacer->Surface Shielding caption Figure 3: Flexible spacers create hydrophobic pockets for drug entrapment.

References

  • Killops, K. L., Campos, L. M., & Hawker, C. J. (2008).[3] Robust, Efficient, and Orthogonal Synthesis of Dendrimers via Thiol-ene “Click” Chemistry. Journal of the American Chemical Society.[3] Link

  • Carlmark, A., Malmström, E., & Malkoch, M. (2013). Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research.[1][4][5][6] Chemical Society Reviews. Link

  • Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal. Link

  • Svenson, S., & Tomalia, D. A. (2012). Dendrimers in biomedical applications—reflections on the field. Advanced Drug Delivery Reviews. Link

  • Jishkariani, D., et al. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. PNAS. Link

Sources

Foundational

Architecting Advanced Nanocarriers: A Technical Whitepaper on CAS 98561-06-9

Executive Summary In the rapidly evolving landscape of polymer chemistry and nanomedicine, the architecture of the carrier molecule dictates the efficacy of the payload. While traditional linear polymers have served as t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of polymer chemistry and nanomedicine, the architecture of the carrier molecule dictates the efficacy of the payload. While traditional linear polymers have served as the backbone of drug delivery systems, the paradigm is shifting toward highly branched, dendritic structures. At the core of this architectural revolution is CAS 98561-06-9 , chemically identified as 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid [1].

With a molecular weight of 192.21 g/mol and an empirical formula of C8H16O5[2], this specialized AB3 monomer is engineered strictly for industrial and scientific research[3]. It serves as a foundational building block for advanced hyperbranched polyesters (HBPEs), offering unprecedented control over polymer topology, internal void volume, and terminal functionalization.

Mechanistic Utility: The AB3 Advantage in Polymer Architecture

The synthesis of hyperbranched polymers relies heavily on the selection of the monomeric unit. Traditional approaches often utilize AB2 monomers, such as 2,2-bis(hydroxymethyl)propionic acid (DMPA). However, AB2 systems are thermodynamically limited in their degree of branching (DB), typically plateauing at a DB of ~0.5.

The Causality of the AB3 Selection: By utilizing an AB3 monomer (one carboxyl group "A" and three hydroxyl groups "B") like1[1], the steric crowding at the focal point of the growing polymer chain is exponentially increased. This forces the polymer into a dense, globular conformation rather than a linear or lightly branched chain. The causality here is direct: the addition of a third hydroxyl group per monomeric unit dramatically increases the terminal functional group density. This architectural shift prevents chain entanglement, lowers intrinsic viscosity, and creates a massive internal hydrophobic void volume—an ideal microenvironment for encapsulating poorly water-soluble active pharmaceutical ingredients (APIs).

Global Supplier Landscape & Pricing Analytics

Procuring high-purity CAS 98561-06-9 is critical, as trace impurities (especially diols or linear carboxylic acids) can act as chain terminators, destroying the hyperbranched architecture. Below is a structured quantitative summary of verified global suppliers for research-scale procurement.

SupplierCatalog / CAS MatchPurity & SpecificationsScale & Estimated PricingIntended Application
4 98561-06-9High Purity Research Grade50 mg / $271.00 USDR&D / Lab Scale Synthesis[4]
1 98561-06-995% (NMR, HPLC, GC Verified)Custom Quote (1g - 5g)Synthesis / QC Validation[2]
5 BD0102135295% StandardCustom QuoteChemical Synthesis[5]
6 98561-06-9Standard IndustrialBulk / Custom QuoteNon-medical Research[3]
7 98561-06-9StandardCustom QuoteOrganic Building Block[7]

Experimental Workflow: Self-Validating Synthesis of Hyperbranched Polyesters

To ensure scientific integrity, the polymerization of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid must be executed as a self-validating system. The following protocol outlines the melt polycondensation of CAS 98561-06-9 into a hyperbranched scaffold.

Phase 1: Monomer Desiccation
  • Action: Transfer 5.0 g of CAS 98561-06-9 into a vacuum oven. Dry at 60°C under high vacuum (≤ 1 mbar) for 24 hours prior to use.

  • Causality: The presence of trace ambient moisture will induce premature reverse hydrolysis during the initial heating phase, destroying the stoichiometric balance required for high-molecular-weight polymer formation.

  • Self-Validation Check: Perform Karl Fischer titration on a 50 mg sample post-drying. The protocol is validated to proceed only if the moisture content is strictly < 50 ppm.

Phase 2: Melt Polycondensation
  • Action: Charge the desiccated monomer into a 50 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus. Add 0.1 mol% p-Toluenesulfonic acid (p-TsOH) as the esterification catalyst. Gradually ramp the temperature to 140°C under a dynamic vacuum (10 mbar).

  • Causality: The gradual temperature ramp prevents the thermal degradation or sublimation of the monomer. The dynamic vacuum continuously removes the water byproduct, driving the esterification equilibrium forward according to Le Chatelier's principle.

  • Self-Validation Check: Monitor the volume of water collected in the Dean-Stark trap. The reaction is considered complete when the collected water matches the theoretical stoichiometric yield (approx. 1 mole of water per mole of monomer). A premature plateau indicates a loss of vacuum integrity or catalyst deactivation.

Phase 3: Purification and Fractionation
  • Action: Cool the highly viscous polymer melt to room temperature. Dissolve the crude product in 20 mL of tetrahydrofuran (THF) and precipitate it dropwise into 200 mL of vigorously stirred, ice-cold diethyl ether. Repeat this dissolution-precipitation cycle three times. Dry the final product under vacuum.

  • Causality: Hyperbranched polymers exhibit high solubility in THF due to their globular, non-entangled nature. Conversely, low-molecular-weight oligomers and unreacted monomers remain soluble in cold diethyl ether. This differential solubility selectively isolates the target high-molecular-weight fraction.

  • Self-Validation Check: Perform

    
    H-NMR spectroscopy (in DMSO-
    
    
    
    ) on the final precipitate. The complete disappearance of the sharp multiplet at
    
    
    3.4-3.6 ppm (corresponding to the monomeric hydroxymethyl protons) validates the successful removal of unreacted CAS 98561-06-9. Gel Permeation Chromatography (GPC) should yield a polydispersity index (PDI) characteristic of hyperbranched systems (typically 1.8 - 2.5).

System Architecture Visualization

The logical progression from the raw AB3 monomer to a functionalized nanomedicine carrier is mapped below.

G A CAS 98561-06-9 (AB3 Monomer) B Melt Polycondensation (Vacuum, p-TsOH Catalyst) A->B Thermal Activation C Hyperbranched Polyester (HBPE) Scaffold B->C Esterification D Surface PEGylation (Stealth Properties) C->D End-group Modification E Hydrophobic Core Expansion C->E Core Self-Assembly F API Encapsulation (Hydrophobic Drug) D->F Amphiphilic Balance E->F Drug Loading G Targeted Nanomedicine Formulation F->G Final QC & Dialysis

Caption: Workflow for synthesizing HBPE nanocarriers from CAS 98561-06-9 for drug delivery.

Comprehensive References

  • Title: 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid 50mg – Dana Biosci Source: Dana Biosci URL:

  • Title: CAS:98561-06-9, 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid - 毕得医药 Source: Bidepharm URL:

  • Title: 5904-58-5|2-Ethyl-2-(hydroxymethyl)butanoic acid|BLD Pharm Source: BLD Pharm URL:

  • Title: 98561-06-9|6-hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid - BIOFOUNT Source: Bio-Fount URL:

  • Title: 72522-40-8 | 3-Nonanone,7-hydroxy-4,6-dimethyl- - Aaronchem Source: Aaronchem URL:

Sources

Exploratory

Mechanistic Stability Profiling of Hydroxymethyl-Substituted Hexanoic Acids

A Technical Guide to Lactonization Kinetics and Analytical Control Executive Summary Hydroxymethyl-substituted hexanoic acids represent a unique challenge in pharmaceutical and polymer intermediate stability. Unlike line...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Lactonization Kinetics and Analytical Control

Executive Summary

Hydroxymethyl-substituted hexanoic acids represent a unique challenge in pharmaceutical and polymer intermediate stability. Unlike linear hydroxy acids, these branched isomers possess a thermodynamic predisposition toward intramolecular cyclization (lactonization) driven by the Thorpe-Ingold effect (gem-dialkyl effect).

This guide provides a rigorous technical framework for researchers to predict, analyze, and control the stability of these compounds. We move beyond basic degradation testing to focus on the equilibrium kinetics between the open-chain carboxylic acid and its corresponding lactone, a critical quality attribute (CQA) in drug development.

Part 1: The Stability Paradox & Mechanistic Pathways

The core instability of hydroxymethyl-substituted hexanoic acids is not oxidative degradation, but rather spontaneous intramolecular esterification . The position of the hydroxymethyl group dictates the ring size and, consequently, the rate of formation.

1.1 The Regioselectivity Rule

The stability profile is strictly a function of the distance between the nucleophilic hydroxyl group and the electrophilic carbonyl carbon.

Substitution PositionResulting Ring SystemThermodynamic StabilityKinetic Favorability
2-Hydroxymethyl

-Lactone (4-membered)
Low (High Ring Strain)Negligible (Stable as acid)
3-Hydroxymethyl

-Lactone (5-membered)
High Extremely Fast
4-Hydroxymethyl

-Lactone (6-membered)
Moderate/High Fast
5-Hydroxymethyl

-Lactone (7-membered)
Low (Entropic penalty)Slow
1.2 The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

For substituted hexanoic acids, the alkyl chain (propyl/butyl tail) acts as a bulky substituent. This steric bulk compresses the internal bond angle between the hydroxymethyl group and the carboxylic acid tail.

  • Mechanism: The compression reduces the bond angle

    
     closer to the transition state angle required for ring closure.
    
  • Consequence: This lowers the activation energy (

    
    ) and decreases the entropic penalty of cyclization. 3-hydroxymethylhexanoic acid will cyclize significantly faster than unsubstituted 4-hydroxybutyric acid due to this pre-organization.
    
1.3 Pathway Visualization

The following diagram illustrates the acid-catalyzed equilibrium, emphasizing the tetrahedral intermediate.

LactonizationPathway Acid Open Chain Acid (Thermodynamic Sink at pH > 7) Protonated Protonated Carbonyl (Activated Electrophile) Acid->Protonated + H+ Protonated->Acid - H+ Intermediate Tetrahedral Intermediate (Gem-diol) Protonated->Intermediate Intramolecular Nu Attack Intermediate->Protonated Ring Opening Lactone Cyclic Lactone (Thermodynamic Sink at pH < 5) Intermediate->Lactone - H2O (Entropy Driven) Lactone->Intermediate + H2O (Hydrolysis)

Figure 1: Acid-catalyzed lactonization equilibrium. Note that the reaction is reversible; pH is the primary "switch" controlling the dominant species.

Part 2: Analytical Methodologies (HPLC)

Standard reverse-phase HPLC often fails to distinguish the acid from the lactone because the equilibrium shifts during the run if the mobile phase pH is not carefully controlled.

2.1 The "Frozen Equilibrium" Protocol

To accurately quantify the ratio of Acid:Lactone present in the sample (not the artifact generated by the column), you must freeze the equilibrium.

Critical Parameters:

  • Sample Diluent: Must match the initial sample pH or be heavily buffered to pH 4.5 (the approximate isobestic point for many hydroxy acids, though compound-specific determination is required).

  • Temperature: Autosampler and Column Oven must be set to 4°C .

  • Mobile Phase: Acidic mobile phases (0.1% Formic Acid or Phosphate Buffer pH 2.5) stabilize the lactone form. Neutral mobile phases promote ring opening on-column, leading to "fronting" or split peaks.

2.2 Recommended HPLC Conditions
ParameterSettingRationale
Column C18 with Polar Endcapping (e.g., Aq-C18)Retains the polar open-chain acid while separating the hydrophobic lactone.
Mobile Phase A 10mM Ammonium Acetate (pH 3.0)Low pH suppresses ionization of -COOH, improving retention and preventing on-column hydrolysis.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 60% B over 15 minLactone elutes significantly later than the free acid due to loss of polarity.
Detection UV 210 nm or MS (ESI+)Hydroxymethyl groups lack strong chromophores; MS is preferred. Lactone [M+H]+ vs Acid [M+H]+ are identical mass; separation is mandatory.
2.3 Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (Mix of Acid/Lactone) Quench Cold Quench (4°C) Adjust pH to 3.0 Sample->Quench Prevent interconversion Inject Injection onto C18-Aq Quench->Inject Separation Gradient Elution (Acidic Mobile Phase) Inject->Separation Detection Detection (MS/UV) Acid (RT 2.5) | Lactone (RT 8.1) Separation->Detection

Figure 2: "Frozen Equilibrium" analytical workflow to prevent on-column artifacts.

Part 3: Experimental Protocols for Stability Profiling

Do not rely on generic "forced degradation" protocols. You must map the pH-Rate Profile .

Protocol: Kinetic Mapping of Cyclization

Objective: Determine the rate constant (


) of lactonization at physiological and storage pH.
  • Preparation: Prepare a 10 mM stock solution of the hydroxymethyl hexanoic acid salt (open ring) in 0.1 M NaOH.

  • Initiation: Spike the stock into buffers at pH 1.2, 4.0, 6.0, and 7.4 (pre-incubated at 37°C).

  • Sampling:

    • Aliquot 100 µL at

      
       minutes.
      
    • Immediate Quench: Transfer aliquot into 400 µL of ice-cold acetonitrile/0.1% Formic Acid.

  • Analysis: Analyze via the HPLC method described in Part 2.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Outcome:

  • At pH < 3: Rapid first-order decay of the acid peak, appearance of lactone.

  • At pH > 7: Stability of the acid form (electrostatic repulsion prevents nucleophilic attack).

Part 4: Mitigation Strategies

If your molecule is a drug candidate, the lactone is likely an impurity or a prodrug form.

  • Salt Selection: Formulate as a disodium or dipotassium salt. The carboxylate anion (

    
    ) is a poor electrophile, preventing cyclization.
    
  • Lyophilization: Remove water. Hydrolysis requires water; lactonization releases it. Dry states slow the kinetics, though amorphous solid dispersions must be monitored for "solid-state lactonization."

  • Steric Shielding: If synthetic modification is an option, adding a substituent at the

    
    -position (C2) can introduce steric strain that disfavors the specific conformation required for ring closure, counteracting the Thorpe-Ingold effect.
    
References
  • Thorpe-Ingold Effect & Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions.[1]

  • Lactone/Hydroxy Acid Equilibrium Analysis: Loos, W. J., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin.[2][3][4] Analytical Biochemistry.

  • Catalytic Lactonization Mechanisms: Organic Chemistry Portal. Lactone Synthesis - Recent Literature.[5][6][7]

  • Analytical Validation for Hydroxy Acids: Agilent Technologies. Rapid Determination of 10 α-Hydroxy Acids in Cosmetics.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Hyperbranched Polyesters Using 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid

Audience: Researchers, Polymer Scientists, and Drug Development Professionals Technique: Pseudo-One-Step Melt Polycondensation Introduction & Mechanistic Rationale Hyperbranched polyesters (HBPEs) are highly branched, th...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Polymer Scientists, and Drug Development Professionals Technique: Pseudo-One-Step Melt Polycondensation

Introduction & Mechanistic Rationale

Hyperbranched polyesters (HBPEs) are highly branched, three-dimensional macromolecules characterized by a large number of terminal functional groups, low melt viscosity, and excellent solubility compared to their linear counterparts. While 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is the most ubiquitous AB₂ monomer used in HBPE synthesis[1], the demand for polymers with higher peripheral functional density and greater backbone flexibility has driven the exploration of novel monomer architectures.

6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (CAS: 98561-06-9) is an advanced AB₃ monomer [2]. It features a single carboxylic acid group (A) and three primary hydroxyl groups (B₃) separated by a flexible hexanoic acid aliphatic spacer.

Causality Behind Experimental Choices
  • AB₃ vs. AB₂ Architecture: Polymerization of an AB₃ monomer results in a significantly higher degree of branching (DB) and an exponential increase in terminal hydroxyl groups per generation compared to AB₂ monomers[2][3]. This dense periphery is highly advantageous for drug conjugation, crosslinking in polyurethane coatings, and surface functionalization.

  • Aliphatic Spacer Effect: The extended 6-carbon aliphatic chain acts as an internal plasticizer. This lowers the glass transition temperature (

    
    ) of the resulting polymer, reducing inherent brittleness and improving its efficacy as a toughening agent in epoxy resins or as a flexible core in amphiphilic drug delivery micelles[4][5].
    
  • Melt Polycondensation: We utilize a solvent-free, pseudo-one-step melt polycondensation method catalyzed by p-toluenesulfonic acid (p-TSA). This approach avoids toxic solvents, is highly scalable, and relies on high vacuum to drive the equilibrium esterification forward by removing the water byproduct[2][6].

Experimental Workflow Visualization

The following diagram illustrates the mechanistic workflow of the melt polycondensation process, highlighting the phase transitions and equilibrium dynamics.

G Core Core Molecule (Trimethylolpropane, B3) Melt Esterification / Melt Phase (130-140°C, Argon Purge) Core->Melt Monomer AB3 Monomer 6-Hydroxy-5,5-bis(hydroxymethyl) hexanoic acid Monomer->Melt Catalyst Acid Catalyst (p-TSA, 0.2 mol%) Catalyst->Melt Condensation Polycondensation (140°C, Vacuum < 1 mbar) Melt->Condensation Oligomerization Viscosity Increases Byproduct Water Byproduct Removal (Shifts Equilibrium) Condensation->Byproduct Le Chatelier's Principle Purification Polymer Purification (Precipitation in Cold Ether) Condensation->Purification High Conversion Reached Product Hyperbranched Polyester (High DB, Dense OH Periphery) Purification->Product

Figure 1: Mechanistic workflow of AB₃ hyperbranched polyester synthesis via melt polycondensation.

Materials and Reagents

  • Monomer: 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (CAS: 98561-06-9, Purity >98%). Note: Must be dried in a vacuum oven at 50°C for 24 hours prior to use to prevent stoichiometric imbalance.

  • Core Molecule: Trimethylolpropane (TMP) (Purity >99%). Acts as the B₃ focal point to control molecular weight distribution[6][7].

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 mol% relative to monomer).

  • Solvents: Tetrahydrofuran (THF) (Anhydrous), Diethyl Ether (Cold, for precipitation).

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of a Generation 2 (G2) hyperbranched polyester. The stoichiometry is calculated based on 1 equivalent of TMP core to 12 equivalents of the AB₃ monomer (3 for G1, 9 for G2).

Phase 1: Preparation and Melting
  • Apparatus Setup: Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer, an argon inlet, and a short-path distillation head connected to a vacuum line equipped with a cold trap.

  • Reagent Loading: Add 1.34 g (10.0 mmol) of TMP, 23.06 g (120.0 mmol) of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid, and 0.045 g (0.24 mmol) of p-TSA into the flask[6].

  • Inert Atmosphere: Purge the system with high-purity Argon for 15 minutes to displace oxygen, preventing oxidative degradation of the aliphatic chains at high temperatures.

  • Melting: Lower the flask into a pre-heated oil bath at 130°C. Stir gently (100 rpm) until the monomers completely melt into a homogenous, clear liquid.

Phase 2: Oligomerization and Polycondensation
  • Initial Esterification: Maintain the reaction at 130°C–140°C under a continuous, gentle stream of Argon for 2 hours. Water will begin to condense in the distillation head. Scientific Context: This step allows for the formation of low-molecular-weight oligomers without the risk of monomer sublimation that can occur if vacuum is applied too early.

  • Vacuum Application (Critical Step): Gradually reduce the pressure inside the flask to < 1 mbar over the course of 30 minutes.

    • Self-Validating Check: The reaction mixture will begin to bubble vigorously as trapped water vapor is evacuated. If foaming approaches the neck of the flask, temporarily backfill with Argon to collapse the foam.

  • Molecular Weight Build-up: Maintain the high vacuum and 140°C temperature for an additional 3 to 4 hours. The mechanical stirrer torque will visibly increase as the molecular weight and viscosity of the hyperbranched polymer increase[2].

Phase 3: Purification and Recovery
  • Termination: Break the vacuum with Argon and remove the flask from the oil bath. While the polymer is still hot and viscous (approx. 80°C), add 30 mL of anhydrous THF to dissolve the crude product.

  • Precipitation: Add the THF polymer solution dropwise into 300 mL of vigorously stirred, ice-cold diethyl ether. The hyperbranched polyester will precipitate as a viscous syrup or white semi-solid[6].

  • Drying: Decant the ether, collect the polymer, and dry it in a vacuum oven at 40°C for 48 hours to remove all residual solvent.

Quantitative Data & Structural Characterization

The use of an AB₃ monomer leads to a rapid, exponential generation of terminal hydroxyl groups. The theoretical structural evolution of the polymer (using a TMP B₃ core) is summarized in Table 1.

Table 1: Theoretical Properties of TMP-Cored AB₃ Hyperbranched Polyesters

GenerationMonomers AddedCumulative MW ( g/mol )Terminal -OH GroupsExpected

Range (°C)*
Core (TMP) 0134.173N/A
G1 3656.749-30 to -20
G2 92,224.4527-20 to -10
G3 276,927.5881-10 to 0

*Note: The extended hexanoic acid spacer significantly lowers the


 compared to bis-MPA-based polymers (which typically exhibit 

> 30°C), making this polymer a highly viscous liquid or soft resin at room temperature[5][8].
Analytical Validation Standards

To ensure the scientific integrity of the synthesized batch, perform the following characterizations:

  • ¹H and ¹³C NMR Spectroscopy: Used to determine the Degree of Branching (DB). The DB is calculated using the integral intensities of the dendritic (D), linear (L), and terminal (T) units:

    
    . For AB₃ systems, a DB of 0.45–0.60 is expected for pseudo-one-step melt polycondensation[7][8].
    
  • Gel Permeation Chromatography (GPC): Run in THF or DMF (calibrated against polystyrene standards) to confirm the Number Average Molecular Weight (

    
    ) and Polydispersity Index (PDI). Note that GPC often underestimates the true molecular weight of hyperbranched polymers due to their compact hydrodynamic volume[9].
    
  • FTIR Spectroscopy: Confirm the presence of the ester carbonyl stretch at ~1735 cm⁻¹ and the broad terminal hydroxyl stretch at ~3400 cm⁻¹[7][10].

Applications in Drug Development

The unique architecture of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid-derived HBPEs makes them exceptional candidates for biomedical applications:

  • Unimolecular Micelles: The hydrophobic aliphatic backbone (hexanoic chains) creates internal cavities capable of encapsulating poorly water-soluble active pharmaceutical ingredients (APIs)[2][11].

  • Multivalent Conjugation: The massive number of peripheral hydroxyl groups (e.g., 81 groups at G3) allows for the high-density covalent attachment of targeting ligands (e.g., folic acid), PEG chains for stealth properties, or direct esterification with prodrugs[12].

References

  • US20110159113A1 - Hyperbranched polyester and a method of synthesizing a hyperbranched polyester. Google Patents.
  • Synthesis and Characterization of Hyperbranched Polyesters Based on Isophthalic Acid and Trimethylolpropane. ResearchGate. Available at:[Link]

  • Hyperbranched Polymers with Controlled Degree of Branching from 0 to 100%. ResearchGate. Available at:[Link]

  • Synthesis of an Amphiphilic Multiarm Star Polymer as Encapsulation and Release Carrier for Guest Molecules. Taylor & Francis Online. Available at:[Link]

  • Synthesis and characterization of A2+B3-type hyperbranched aromatic polyesters with phenolic end groups. ResearchGate. Available at:[Link]

  • Hyperbranched and Highly Branched Polymer Architectures: Synthetic Strategies and Major Characterization Aspects. University of Cincinnati. Available at:[Link]

  • Synthetic Biomaterials from Metabolically Derived Synthons: Hyperbranched Polyester Structures. SciSpace. Available at:[Link]

  • Development of novel electrically conductive scaffold based on hyperbranched polyester and polythiophene for tissue engineering. CIAC. Available at:[Link]

  • Hyperbranched polymers for biomedical applications. DOKUMEN.PUB. Available at:[Link]

  • Modifications and applications of hyperbranched aliphatic polyesters based on dimethylolpropionic acid. ResearchGate. Available at:[Link]

Sources

Application

Technical Protocol: Esterification Architectures for 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid

Executive Summary & Reactivity Profile This Application Note details the esterification protocols for 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (referred to herein as 3-OH-Hex-Acid ). Structurally, this molecule repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Profile

This Application Note details the esterification protocols for 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (referred to herein as 3-OH-Hex-Acid ). Structurally, this molecule represents a quintessential


 monomer: it possesses one carboxylic acid group (A) and three chemically equivalent primary hydroxyl groups (B).
Structural Analysis

The molecule consists of a pentaerythritol-like "head" attached to a butyric acid "tail."[1]

  • The "Head" (

    
    ):  A quaternary carbon at position 5 creates a neopentyl-like steric environment.[1] This imparts excellent thermal stability to the resulting esters but requires specific catalytic activation for quantitative functionalization.[1]
    
  • The "Tail" (

    
    ):  A linear aliphatic spacer ensures the carboxylic acid is accessible and reactive, minimizing steric hindrance during coupling.[1]
    
Application Scope
  • Dendritic Cores: Selective esterification of the acid moiety (leaving hydroxyls free) creates a "tripodal" initiator for star polymers.

  • Hyperbranched Polymers: Self-condensation (Acid + Alcohol) generates globular, highly functionalized polyester scaffolds for drug delivery.[1]

  • Drug Conjugates: Coupling functional payloads to the hydroxyl termini.[1]

Reaction Architectures (Decision Matrix)

The following diagram illustrates the critical decision pathways for processing this monomer.

ReactionPathways Start 6-Hydroxy-5,5-bis(hydroxymethyl) hexanoic acid (Monomer) Choice Target Architecture? Start->Choice PathA Dendritic Core (Methyl Ester) Choice->PathA Acid Protection PathB Hyperbranched Polyester Choice->PathB Self-Polymerization PathC Functionalized Scaffold Choice->PathC Drug Conjugation Product: Methyl 6-hydroxy-5,5-bis(hydroxymethyl)hexanoate Product: Methyl 6-hydroxy-5,5-bis(hydroxymethyl)hexanoate PathA->Product: Methyl 6-hydroxy-5,5-bis(hydroxymethyl)hexanoate Product: Globular Polyester (HBPE) Product: Globular Polyester (HBPE) PathB->Product: Globular Polyester (HBPE)

Figure 1: Strategic decision tree for esterification workflows.

Protocol A: Selective Methyl Esterification (Acid Protection)

Objective: To convert the carboxylic acid to a methyl ester without reacting the hydroxyl groups or triggering polymerization. Mechanism: Fisher Esterification under high-dilution conditions.[1]

Reagents & Equipment[1][2][3]
  • Substrate: 3-OH-Hex-Acid (10 g, ~38 mmol)

  • Solvent/Reactant: Methanol (anhydrous, 200 mL) - Note: Large excess acts as solvent and drives equilibrium.[1]

  • Catalyst: Dowex 50W-X8 (Acidic cation exchange resin) or p-Toluenesulfonic acid (pTSA) (0.5 mol%).

  • Equipment: 500 mL Round Bottom Flask, Reflux Condenser, Dean-Stark trap (optional if using benzene/toluene azeotrope, but simple reflux works with excess MeOH).

Step-by-Step Methodology
  • Dissolution: In the 500 mL flask, dissolve 10 g of 3-OH-Hex-Acid in 200 mL of anhydrous methanol.

    • Scientific Rationale: A high dilution factor (0.2 M) is critical. It favors the intermolecular reaction between the acid and the solvent (Methanol) over the intermolecular reaction between the acid and the monomer's own hydroxyls (Oligomerization).[1]

  • Catalyst Addition: Add 2.0 g of Dowex 50W-X8 (pre-washed with MeOH) or 36 mg of pTSA.

    • Note: Solid resins are preferred for easier workup.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring for 12–18 hours.
    
    • Monitoring: Monitor via TLC (Solvent: EtOAc/Hexane 7:3). Stain with KMnO4.[1] The product will be less polar (higher

      
      ) than the starting acid.[1]
      
  • Workup:

    • If using Resin: Filter the hot solution to remove the beads.[1]

    • If using pTSA: Neutralize with solid

      
      , filter, and concentrate.[1]
      
  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically a viscous oil. If oligomers are detected (via GPC or NMR), purify via flash column chromatography (Silica gel, EtOAc -> 5% MeOH/EtOAc).[1]

Self-Validation Check:

  • 
     NMR:  Look for a sharp singlet at 
    
    
    
    (Methyl ester). Ensure the integration of the
    
    
    protons (near
    
    
    ) corresponds to 6 protons relative to the methyl ester's 3.

Protocol B: Melt Polycondensation (Hyperbranched Synthesis)

Objective: To synthesize a hyperbranched polyester (HBPE) using the monomer as an


 building block.
Mechanism:  Acid-catalyzed melt polycondensation with vacuum-driven equilibrium shift.[1]
Reagents & Equipment[1][2][3]
  • Monomer: 3-OH-Hex-Acid.[1][2]

  • Core Molecule (Optional): Trimethylolpropane (TMP) or Pentaerythritol (to control molecular weight and core functionality).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Dibutyltin oxide (DBTO) (0.1 wt%).

  • Equipment: Mechanical stirrer (high torque), Vacuum line (< 1 mbar), Nitrogen inlet, Oil bath.[1]

Step-by-Step Methodology
  • Melt Stage: Place the monomer (and core, if used) in the reactor. Purge with

    
     three times. Heat to 
    
    
    
    until fully molten.
  • Catalysis: Add the catalyst (pTSA or DBTO).

  • Oligomerization (Atmospheric): Stir at

    
     under a slow stream of 
    
    
    
    for 1 hour. Water evolution will begin.[1]
  • Polymerization (Vacuum Ramp):

    • Increase temperature to

      
      .
      
    • Gradually apply vacuum over 1 hour to prevent bumping (Target: 20 mbar).

    • Scientific Rationale: Removing water is the driving force.[1] The equilibrium constant

      
       for esterification is 
      
      
      
      .[1] Without water removal, conversion stalls at
      
      
      .[1]
  • High Vacuum Stage: Increase temperature to

    
     and apply full vacuum (< 1 mbar) for 3–6 hours.
    
    • End Point: Monitor the viscosity (torque on the stirrer).[1] Stop before gelation if cross-linking is suspected (though pure

      
       systems theoretically do not gel, side reactions can cause it).
      

Data Summary: Typical Polymer Properties

ParameterTypical ValueMethod of Analysis
Molecular Weight (

)
3,000 – 15,000 DaGPC (DMF + LiBr)
Polydispersity (PDI)1.5 – 2.5GPC
Degree of Branching (DB)0.45 – 0.55Inverse Gated

NMR
Glass Transition (

)

DSC

Protocol C: Steglich Functionalization (Drug Conjugation)

Objective: To attach a carboxylic acid-containing drug or ligand to the hydroxyl groups of the 3-OH-Hex-Acid (or its polymer).[1] Mechanism: DCC/DMAP coupling.

Reagents
  • Substrate: 3-OH-Hex-Acid Methyl Ester (from Protocol A) or Hyperbranched Polymer (Protocol B).

  • Ligand: Carboxylic Acid (R-COOH) (1.1 equiv per OH group).

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Experimental Setup Diagram

SteglichSetup Setup Reaction Vessel (0°C, N2 Atmosphere) Step1 Dissolve Substrate + Ligand in dry DCM Setup->Step1 Step2 Add DMAP (Catalyst) Step1->Step2 Step3 Dropwise Addition of DCC (Activator) Step2->Step3 Step4 Precipitation of DCU (Byproduct) Step3->Step4 Stir 12-24h @ RT Step5 Filtration & Isolation Step4->Step5

Figure 2: Workflow for Steglich esterification to functionalize hydroxyl groups.

Procedure
  • Dissolve the substrate and the ligand (Drug-COOH) in anhydrous DCM under

    
    .[1]
    
  • Cool the solution to

    
     (Ice bath).
    
  • Add DMAP.[1]

  • Add DCC dissolved in a minimal amount of DCM dropwise over 20 minutes.

    • Why: Exothermic reaction.[1] Controlling temperature prevents N-acylurea rearrangement (a common side reaction).

  • Allow to warm to Room Temperature and stir for 24 hours.

  • Filtration: Filter off the white precipitate (Dicyclohexylurea - DCU).[1]

  • Wash: Wash the organic filtrate with 0.1 N HCl, saturated

    
    , and brine.
    
  • Dry & Concentrate: Dry over

    
     and concentrate.
    

References

  • Malmström, E., & Hult, A. (1997).[1] Hyperbranched polymers: A review. Journal of Macromolecular Science, Part C: Polymer Reviews.[1] Link

  • Ihre, H., Hult, A., & Söderlind, E. (1996).[1] Synthesis, characterization, and 1H NMR self-diffusion studies of dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid and 1,1,1-tris(hydroxymethyl)propane. Journal of the American Chemical Society.[1] Link

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids.[1] Angewandte Chemie International Edition.[1] Link

  • Zagar, E., & Zigon, M. (2011).[1] Aliphatic Hyperbranched Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid.[1] Progress in Polymer Science.[1] Link

Sources

Method

Application Note: 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid as an AB3 Triol Crosslinker in Biomedical Polyurethane Hydrogels

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals Document Type: Technical Guide & Self-Validating Protocol Rationale & Structural Advantages Polyurethane (PU) hydrogels are exte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals Document Type: Technical Guide & Self-Validating Protocol

Rationale & Structural Advantages

Polyurethane (PU) hydrogels are extensively utilized in biomedical applications due to their tunable mechanical properties and excellent biocompatibility[1]. However, achieving a balance between mechanical toughness and bio-functionality remains a persistent challenge. Traditional triol crosslinkers (e.g., glycerol or 1,2,6-hexanetriol) create robust networks but lack pendant functional groups, severely limiting post-gelation modification and drug loading capabilities[2].

To overcome this, 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (CAS: 98561-06-9) serves as an advanced AB3-type monomer. Structurally, it features three highly reactive primary hydroxyl groups and one sterically hindered carboxylic acid group. When utilized as a crosslinker in PU synthesis, the triol architecture provides exceptional mechanical strength and a favorable degradation profile[3]. Crucially, the unreacted pendant carboxylic acid groups impart intrinsic pH-responsive swelling behavior and serve as orthogonal anchoring sites for the bioconjugation of regenerative cues, such as RGD peptides[4].

Physicochemical Profile

PropertySpecification
Chemical Name 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid
CAS Number 98561-06-9
Molecular Formula C₈H₁₆O₅
Molecular Weight 192.21 g/mol
Functional Groups 3 × Primary Alcohols (-OH), 1 × Carboxylic Acid (-COOH)
pKa (approx.) 4.5 – 5.0

Causality in Network Formation: The "Why" Behind the Chemistry

As a Senior Application Scientist, I emphasize that successful hydrogel engineering relies on exploiting differential reaction kinetics. The success of this specific crosslinker hinges on the nucleophilic disparity between its functional groups:

  • Chemoselectivity: In the presence of an organotin catalyst like Dibutyltin dilaurate (DBTDL), isocyanate (-NCO) groups react with primary alcohols (-OH) at a rate several orders of magnitude faster than with carboxylic acids (-COOH). This ensures the triol forms a dense 3D urethane network while the acid moiety remains intact.

  • Polyelectrolyte Swelling: At physiological pH (7.4), the pendant -COOH groups deprotonate into -COO⁻. The resulting electrostatic repulsion between adjacent polymer chains forces the network to expand, driving high water uptake.

  • Moisture Exclusion: Isocyanates react parasitically with water to form CO₂ gas, causing unwanted foaming. Maintaining strictly anhydrous conditions during the crosslinking phase is non-negotiable for optical clarity and mechanical uniformity.

Self-Validating Experimental Protocols

The following workflow describes the synthesis of a Polyethylene Glycol (PEG)-based PU hydrogel, followed by peptide functionalization. Every step includes an integrated quality control (QC) metric to ensure a self-validating system.

Protocol A: Synthesis of the PEG-PU-Triol Hydrogel

Step 1: Prepolymer Synthesis

  • Dehydrate PEG diol (Mw 4000 Da) under vacuum at 90°C for 4 hours to remove trace moisture.

  • Dissolve 10 mmol of dehydrated PEG in 50 mL of anhydrous Toluene under an Argon atmosphere.

  • Add 25 mmol of Hexamethylene diisocyanate (HDI) dropwise. Heat the reaction to 80°C for 2 hours.

  • QC Validation: Monitor via FTIR. The reaction is complete when the -OH stretching band (3300 cm⁻¹) disappears, and the -NCO peak (2270 cm⁻¹) reaches a steady, non-diminishing intensity.

Step 2: Crosslinking with the Triol-Acid

  • Dissolve 5 mmol of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Cool the prepolymer solution to 60°C and inject the triol-acid solution.

  • Add 0.1 wt% DBTDL catalyst. Rapidly vortex for 30 seconds and cast the mixture into a Teflon mold.

  • Cure at 60°C for 12 hours.

  • QC Validation: Perform FTIR on the cured film. The complete disappearance of the -NCO peak (2270 cm⁻¹) validates total network crosslinking.

Step 3: Purification

  • Immerse the cured films in an excess of Deionized (DI) water for 72 hours, changing the water every 12 hours to leach out DMF and unreacted monomers.

Protocol B: Post-Gelation Bioconjugation (RGD Peptide)

To transform the inert hydrogel into a cell-adhesive matrix, the pendant -COOH groups must be activated.

  • Activation: Submerge the hydrogel in 0.1 M MES buffer (pH 6.0). Add 5 mM EDC and 5 mM NHS. Incubate for 2 hours at room temperature.

    • Causality: MES buffer at pH 6.0 is chosen because EDC is highly stable in slightly acidic conditions, preventing the rapid hydrolysis of the O-acylisourea intermediate.

  • Conjugation: Transfer the activated hydrogel to a 0.1 M PBS solution (pH 7.4) containing 1 mg/mL of amine-terminated RGD peptide. Incubate for 24 hours.

    • Causality: Shifting to pH 7.4 ensures the primary amines on the peptide are unprotonated and highly nucleophilic, maximizing amide bond formation.

  • QC Validation (Mass Balance): Collect all wash solutions post-conjugation and perform a Micro BCA™ Protein Assay. Subtract the unbound peptide concentration from the initial feed to accurately quantify conjugation efficiency.

Quantitative Performance Data

The dual nature of the triol-acid crosslinker is perfectly illustrated in the data below. As the triol-acid concentration increases, the physical crosslinking density tightens (increasing the modulus and restricting baseline swelling at pH 4.0). However, at pH 7.4, the massive influx of deprotonated -COO⁻ groups causes electrostatic repulsion that overrides the mechanical restriction, leading to a dramatic increase in swelling.

Table 1: Influence of Triol-Acid Content on Hydrogel Properties

Molar Ratio (PEG : Triol-Acid)Gelation Time (min)Eq. Swelling Ratio (pH 4.0)Eq. Swelling Ratio (pH 7.4)Compressive Modulus (kPa)RGD Conjugation (μg/mg gel)
1 : 1 1208.2 ± 0.4 g/g12.5 ± 0.6 g/g15.3 ± 1.22.1 ± 0.2
1 : 2 856.1 ± 0.3 g/g15.8 ± 0.8 g/g35.6 ± 2.14.5 ± 0.4
1 : 4 454.3 ± 0.2 g/g18.2 ± 1.1 g/g78.4 ± 4.58.3 ± 0.6

Visualizations

Workflow A PEG Diol + HDI (Prepolymer Synthesis) B NCO-Terminated Prepolymer A->B 80°C, 2h Argon Atm C Add 6-Hydroxy-5,5-bis (hydroxymethyl)hexanoic acid B->C DMF Solvent D Crosslinked PU Hydrogel (Pendant -COOH) C->D DBTDL Catalyst 60°C, 12h E EDC/NHS Activation + RGD Peptide D->E MES Buffer (pH 6.0) F Bioactive Hydrogel (Tissue Engineering) E->F PBS (pH 7.4) 24h Incubation

Fig 1. Experimental workflow for the synthesis and bioconjugation of the PU hydrogel.

Mechanism GEL Polyurethane Network Triol Node Pendant -COO⁻ RGD Covalently Bound RGD Peptide GEL->RGD Amide Bond (EDC/NHS) INT Cell Surface Integrins (αvβ3) RGD->INT Specific Ligand Recognition FAK Focal Adhesion Kinase (FAK) Activation INT->FAK Receptor Clustering ACT Actin Cytoskeleton Assembly FAK->ACT Intracellular Signaling OUT Cell Spreading & Proliferation ACT->OUT Mechanotransduction

Fig 2. Mechanotransduction pathway activated by RGD-functionalized PU hydrogels.

References

1.[3] Biodegradable, anti-adhesive and tough polyurethane hydrogels crosslinked by triol crosslinkers. Journal of Biomedical Materials Research Part A. Available at:[Link] 2.[2] Polyurethane Elastomers (US20120329883A1). Google Patents. Available at: 3.[1] PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI Polymers. Available at:[Link] 4.[4] Design of Bio-Conjugated Hydrogels for Regenerative Medicine Applications: From Polymer Scaffold to Biomolecule Choice. Pharmaceutics (PMC). Available at:[Link]

Sources

Application

Functionalization of dendrimer surfaces with tris-hydroxy groups

Application Note: High-Efficiency Surface Functionalization of PAMAM Dendrimers with Tris-Hydroxy Groups Abstract This guide details a robust protocol for the covalent attachment of tris(hydroxymethyl)aminomethane (Tris)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Surface Functionalization of PAMAM Dendrimers with Tris-Hydroxy Groups

Abstract

This guide details a robust protocol for the covalent attachment of tris(hydroxymethyl)aminomethane (Tris) moieties to the surface of amine-terminated poly(amidoamine) (PAMAM) dendrimers. While cationic dendrimers (G3, G4, G5) are efficient cellular transporters, their high positive charge density often induces cytotoxicity and hemolysis. Functionalization with Tris-hydroxy groups effectively neutralizes surface charge while maintaining high water solubility and providing a hydrophilic shield. This protocol utilizes a succinic acid spacer strategy , ensuring steric freedom for the terminal hydroxyls and preventing dendrimer-dendrimer crosslinking during synthesis.

Introduction & Mechanism

The functionalization strategy relies on converting the highly nucleophilic primary amines of the dendrimer surface into neutral, hydrophilic Tris-amide linkages.

Why Use a Linker? Direct conjugation of Tris to the dendrimer surface is sterically challenging and chemically ambiguous. We employ a "Linker-First" approach :

  • Synthesis of Tris-Succinamic Acid (TSA): Succinic anhydride reacts preferentially with the amine group of Tris (over its hydroxyls) to form a carboxylic acid-terminated linker.

  • Activation & Conjugation: The TSA is activated via EDC/NHS chemistry and reacted with the PAMAM dendrimer.

This method minimizes the risk of intra-dendrimer crosslinking (loop formation) that frequently occurs when activating carboxylated dendrimers directly.

Reaction Scheme

The pathway involves the formation of an amide bond between the dendrimer surface amines and the activated Tris-linker.

G Tris Tris Base (H2N-C(CH2OH)3) TSA Tris-Succinamic Acid (COOH-Linker-Tris) Tris->TSA Nucleophilic Attack (Pyridine, RT) SA Succinic Anhydride SA->TSA EDC EDC / NHS Activation TSA->EDC Carboxyl Activation Final PAMAM-Tris Conjugate (Neutral Surface) EDC->Final Amide Coupling PAMAM PAMAM-NH2 (Generation 4) PAMAM->Final Surface Modification

Figure 1: Synthetic pathway for Tris-functionalization of PAMAM dendrimers via succinyl linker.

Materials & Equipment

CategoryItemSpecifications
Reagents PAMAM DendrimerGeneration 4 (G4-NH2), 10% w/w in Methanol
Tris BaseTris(hydroxymethyl)aminomethane, >99.8%
Succinic Anhydride>99% Purity
EDC•HCl1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
NHSN-Hydroxysuccinimide
SolventsDMSO (Anhydrous), Methanol, Pyridine
Consumables Dialysis TubingMWCO 3.5 kDa (Spectra/Por)
Syringe Filters0.22 µm PTFE (hydrophobic) and PES (hydrophilic)
Equipment NMR Spectrometer400 MHz or higher (D2O solvent)
LyophilizerFreeze-dryer for final product isolation

Detailed Protocol

Phase 1: Synthesis of Tris-Succinamic Acid (TSA) Linker

Goal: Create a reactive carboxylic acid "head" attached to the Tris "tail".

  • Dissolution: Dissolve Tris base (1.21 g, 10 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask. Stir until clear.

  • Addition: Add Succinic anhydride (1.0 g, 10 mmol) slowly to the solution.

    • Note: The reaction is exothermic. Add in small portions to prevent overheating.

  • Reaction: Stir the mixture at Room Temperature (RT) for 24 hours under nitrogen atmosphere.

  • Work-up:

    • Evaporate pyridine under reduced pressure (rotary evaporator).

    • Dissolve the residue in a minimal amount of ethanol.

    • Precipitate into cold diethyl ether.

    • Filter the white solid (TSA) and dry under vacuum.

    • Validation: Check structure via Mass Spec or H-NMR (Look for succinyl methylene protons at ~2.4-2.6 ppm).

Phase 2: Activation and Conjugation to PAMAM

Goal: Covalently attach the linker to the dendrimer surface.

  • Dendrimer Preparation:

    • Take G4-PAMAM-NH2 (500 mg, ~35 µmol dendrimer, ~2.2 mmol surface amines).

    • Remove methanol solvent using a rotary evaporator (do not heat above 40°C).

    • Redissolve the dendrimer film in 5 mL anhydrous DMSO .

  • Activation of TSA:

    • In a separate vial, dissolve TSA (1.5 g, ~6.8 mmol) (3x molar excess relative to dendrimer surface amines to ensure full coverage).

    • Add EDC•HCl (1.3 g, 6.8 mmol) and NHS (0.78 g, 6.8 mmol) in 5 mL DMSO .

    • Stir for 30 minutes at RT to form the active NHS-ester.

  • Conjugation:

    • Add the activated TSA solution dropwise to the PAMAM dendrimer solution under vigorous stirring.

    • Adjust pH to ~8.0 using triethylamine (TEA) if necessary (EDC coupling is pH sensitive).

    • Stir the reaction mixture for 48 hours at RT in the dark.

Phase 3: Purification & Isolation

Goal: Remove urea byproducts, unreacted Tris, and solvents.

  • Dialysis:

    • Transfer the reaction mixture into a 3.5 kDa MWCO dialysis membrane .

    • Dialyze against deionized water (4 Liters) for 3 days.

    • Critical Step: Change the water at least 6 times (e.g., 4h, 8h, 24h, 36h, 48h, 60h). This ensures removal of the toxic pyridine traces and EDC byproducts.

  • Lyophilization:

    • Filter the dialyzed solution through a 0.22 µm PES syringe filter to remove any dust or aggregates.

    • Freeze the solution at -80°C and lyophilize for 48 hours.

    • Yield: Expect a fluffy white hydroscopic powder.

Characterization & Quality Control

TechniqueExpected ObservationDiagnostic Value
1H-NMR (D2O) New triplet peaks at 2.4 - 2.6 ppm (Succinyl linker). Strong signal at 3.6 - 3.8 ppm (Tris -CH2-OH).Confirms conjugation ratio. Integration of Tris peaks vs. Dendrimer internal -CH2- allows calculation of surface coverage.
Zeta Potential Shift from +45 mV (Native G4) to ~0 mV to +5 mV (Tris-G4).Confirms masking of surface amines and charge neutralization.
FTIR Appearance of Amide I band (1650 cm⁻¹ ) and broad OH stretch (3300-3400 cm⁻¹ ).Verifies amide bond formation and presence of hydroxyls.
Ninhydrin Assay Negative or very faint purple color.Indicates absence of free primary amines (Complete conversion).

Expert Tips & Troubleshooting

  • Solubility: If the TSA-linker is not fully soluble in DMSO, add small amounts of DMF. Do not use water during the activation step as it hydrolyzes the EDC intermediate.

  • Aggregation: If the solution becomes cloudy during conjugation, it may indicate inter-dendrimer hydrogen bonding. Add 0.1M LiCl to break up aggregates, or sonicate briefly.

  • Storage: Tris-modified dendrimers are highly hygroscopic. Store in a desiccator at -20°C.

  • Stoichiometry: A 3-fold molar excess of TSA per surface amine is recommended to drive the reaction to completion. For G4 (64 amines), this means 192 equivalents of TSA per dendrimer mole.

Experimental Workflow Diagram

Workflow cluster_activation Linker Activation start Start: G4-PAMAM-NH2 (Methanol Solution) evap Solvent Evaporation (Rotovap, <40°C) start->evap dissolve Redissolve in DMSO evap->dissolve react Conjugation Reaction (48h, RT, Dark) dissolve->react act_mix Mix TSA + EDC + NHS (30 min, DMSO) act_mix->react Dropwise Addn dialysis Dialysis (MWCO 3.5kDa) vs. Water (3 Days) react->dialysis filter Filtration (0.22 µm) dialysis->filter lyo Lyophilization filter->lyo end Final Product: G4-PAMAM-Tris lyo->end

Figure 2: Step-by-step experimental workflow for the production of Tris-modified dendrimers.

References

  • Dendrimer Synthesis & Tris Functionalization

    • Tomalia, D. A., et al. "Discovery of Dendrimers and Dendritic Polymers: A Brief Historical Perspective." Journal of Polymer Science Part A: Polymer Chemistry, 2002.
    • Note: Foundational text on divergent synthesis including surface modific
  • Microwave-Assisted Synthesis of Tris-Terminated PAMAM

    • Celik, S. U., et al. "Water-soluble TRIS-terminated PAMAM dendrimers: microwave-assisted synthesis, characterization and Cu(II) intradendrimer complexes." RSC Advances, 2013.
    • Context: Describes the direct amidation of ester-terminated dendrimers with Tris, providing characterization data (NMR, IR) used to benchmark the protocol above.
  • Succinic Anhydride Linker Chemistry

    • Sadhukha, T., et al. "A comprehensive study on the use of PAMAM dendrimers for the delivery of anti-cancer drugs." International Journal of Pharmaceutics, 2019.[1]

    • Context: Validates the use of succinic anhydride to create "hemisuccinate" linkers for conjugating hydroxyl-containing molecules (like Paclitaxel or Tris) to PAMAM amines.
  • Characterization of Hydroxyl-Terminated Dendrimers

    • Velders, A. H., et al. "NMR Characterization of Fourth-generation PAMAM Dendrimers in the Presence and Absence of Palladium Dendrimer-Encapsulated Nanoparticles." Journal of the American Chemical Society, 2004.
    • Context: Provides detailed NMR assignments for hydroxyl-surface PAMAM dendrimers, essential for interpreting the G4-Tris spectra.
  • Tris-Succinamic Acid Preparation

    • Safavy, A., et al. "Conjugation of unprotected trisuccin, N-[tris[2-[(N-hydroxyamino)carbonyl]ethyl]methyl]succinamic acid, to monoclonal antibody CC49."[2] Bioconjugate Chemistry, 1997.

    • Context: Establishes the protocol for synthesizing the "Tris-succinamic acid" linker and activating it for protein/polymer conjug

Sources

Method

Application Note: Preparation of Covalently Crosslinked Radio-Opaque Networks Using 6-Hydroxyhexanoic Acid Derivatives

Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Scientific Rationale The development of temporary implantable medical devices, such...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Scientific Rationale

The development of temporary implantable medical devices, such as embolic coils, fiducial markers, and vascular scaffolds, requires materials that are both biodegradable and visible under clinical imaging modalities like X-ray fluoroscopy and Micro-Computed Tomography (Micro-CT)[1]. Traditionally, radiopacity is achieved by physically blending inorganic heavy-metal salts (e.g., barium sulfate, bismuth oxide) into a polymer matrix. However, this physical blending approach often leads to severe stress concentration, mechanical embrittlement, and the risk of toxic filler leaching in vivo[2].

To overcome these limitations, synthesizing polymers with intrinsic radiopacity is highly preferred[3]. This protocol details the preparation of a covalently crosslinked, radio-opaque polymer network based on derivatives of 6-hydroxyhexanoic acid (6-HHA) . By utilizing


-caprolactone (the cyclic ester of 6-HHA), we synthesize a biodegradable poly(

-caprolactone) (PCL) backbone. We then utilize an anionic post-polymerization modification strategy to covalently graft 2,3,5-triiodobenzoate (TIB) groups onto the polymer chain[4]. Finally, the radiopaque macromer is end-capped with methacrylic groups and photocrosslinked to form a stable, elastomeric 3D network.

Mechanistic Causality: Designing the Network

As researchers, we must understand why specific chemical pathways are chosen over others to ensure a self-validating and reproducible system:

  • Why Covalent Iodination via Anionic Activation? Direct copolymerization of iodinated monomers can be sterically hindered and yield low molecular weights. Instead, we treat the pre-synthesized PCL-diol with Lithium Diisopropylamide (LDA). LDA is a strong, bulky base that selectively abstracts the slightly acidic proton at the

    
    -position of the ester carbonyl in the PCL backbone[4]. The resulting enolate rapidly reacts with 2,3,5-triiodobenzoyl chloride, ensuring a high, tunable local iodine density (up to 30 wt%) without degrading the polymer backbone.
    
  • Why a Photocrosslinked Network? Linear radiopaque polymers can migrate or deform under physiological stress. By end-capping the PCL-TIB diol with methacrylic anhydride, we introduce terminal vinyl groups. Upon exposure to UV light (365 nm) in the presence of a photoinitiator, these groups undergo free-radical polymerization. This creates a covalently crosslinked network that locks the radiopaque moieties in place, ensuring zero leaching and tunable degradation kinetics.

Synthesis A ε-Caprolactone (6-HHA derivative) B PCL-diol (Ring-Opening Polymerization) A->B Diethylene Glycol, Sn(Oct)2 110°C, 24h C PCL-TIB diol (Anionic Activation & Grafting) B->C LDA, 2,3,5-Triiodobenzoyl Chloride THF, -78°C to RT D PCL-TIB-DMA (Methacrylation) C->D Methacrylic Anhydride, TEA DCM, RT, 48h E Radiopaque Polymer Network (UV Photocrosslinking) D->E Irgacure 2959, 365 nm UV 10 mW/cm2, 5 min

Chemical synthesis pathway of the radiopaque PCL-TIB-DMA polymer network.

Reagents and Quantitative Metrics

Table 1: Reagents and Mechanistic Functions
ReagentRoleScientific Justification

-Caprolactone
MonomerCyclic derivative of 6-HHA; provides the biodegradable, flexible backbone.
Diethylene Glycol (DEG) InitiatorBifunctional initiator ensures strict diol termination for downstream crosslinking.
Stannous Octoate (Sn(Oct)₂) CatalystHighly efficient coordination-insertion catalyst for ring-opening polymerization.
Lithium Diisopropylamide Strong BaseAbstracts the

-proton from the PCL backbone to form a reactive enolate[4].
2,3,5-Triiodobenzoyl Chloride RadiopacifierProvides high local iodine density (3 iodine atoms per grafted molecule)[4].
Methacrylic Anhydride End-capperIntroduces photopolymerizable vinyl groups via esterification of terminal hydroxyls.
Irgacure 2959 PhotoinitiatorHighly efficient, cytocompatible Type I photoinitiator for 365 nm UV crosslinking.
Table 2: Target Validation Metrics
ParameterAnalytical MethodTarget ValueClinical/Practical Significance
Degree of Substitution

H-NMR (CDCl₃)
10 - 15 mol%Ensures sufficient radiopacity without causing polymer embrittlement.
Iodine Content Elemental Analysis20 - 30 wt%Required to exceed the X-ray attenuation of surrounding soft tissue/bone.
Radiopacity Micro-CT (80 kV)> 1500 HUProvides distinct, artifact-free contrast against anatomical backgrounds[1].
Gel Fraction Soxhlet Extraction> 90%Confirms complete 3D network formation, preventing in vivo leaching.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Do not proceed to the next phase without confirming the analytical checkpoints.

Workflow N1 Precursor Synthesis N2 Purification (Precipitation) N1->N2 N3 Formulation (Photoinitiator) N2->N3 N4 In Situ Crosslinking N3->N4 N5 Micro-CT Validation N4->N5

Experimental workflow from precursor synthesis to Micro-CT validation.

Phase 1: Synthesis of PCL-diol Precursor
  • Preparation: Dry

    
    -caprolactone over calcium hydride and distill under reduced pressure.
    
  • Polymerization: In a flame-dried Schlenk flask under nitrogen, add 10 g of

    
    -caprolactone, 0.1 g of Diethylene Glycol (initiator), and 0.05 wt% of Sn(Oct)₂.
    
  • Reaction: Heat the mixture to 110°C in an oil bath for 24 hours under continuous magnetic stirring.

  • Purification: Dissolve the crude polymer in minimal dichloromethane (DCM) and precipitate dropwise into an excess of cold methanol. Filter and dry under vacuum at 40°C to a constant weight.

  • Checkpoint: Verify molecular weight (~10,000 g/mol ) and diol termination via Gel Permeation Chromatography (GPC) and

    
    H-NMR.
    
Phase 2: Anionic Grafting (Synthesis of PCL-TIB diol)
  • Activation: Dissolve 5 g of PCL-diol in 50 mL of anhydrous Tetrahydrofuran (THF) in a multi-neck flask under argon. Cool the solution to -78°C using a dry ice/acetone bath.

  • Enolate Formation: Add 1.2 equivalents (relative to the desired degree of substitution) of LDA dropwise. Stir for 30 minutes at -78°C to allow complete abstraction of the

    
    -protons[4].
    
  • Grafting: Dissolve 2,3,5-triiodobenzoyl chloride in anhydrous THF and add it dropwise to the enolate solution. Maintain at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quenching & Purification: Quench the reaction with a few drops of saturated ammonium chloride. Concentrate the solution via rotary evaporation, redissolve in DCM, and precipitate twice in cold methanol to remove unreacted iodinated compounds.

  • Checkpoint: Perform Elemental Analysis to confirm iodine weight percentage (Target: >20 wt%).

Phase 3: Methacrylation (Synthesis of PCL-TIB-DMA)
  • Reaction: Dissolve the purified PCL-TIB diol in anhydrous DCM. Add 3 equivalents of Triethylamine (TEA) as an acid scavenger.

  • End-capping: Place the flask in an ice bath (0°C). Add 3 equivalents of methacrylic anhydride dropwise. Stir for 48 hours at room temperature.

  • Purification: Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine to remove methacrylic acid byproducts. Dry over anhydrous MgSO₄, filter, and precipitate in cold methanol.

  • Checkpoint: Use

    
    H-NMR to confirm the presence of vinyl protons at 
    
    
    
    5.6 and 6.1 ppm.
Phase 4: Network Formation and Validation
  • Formulation: Dissolve the PCL-TIB-DMA macromer in a minimal amount of biocompatible solvent (e.g., N-methyl-2-pyrrolidone or warm PEG-400) at a 20% w/v concentration. Add 0.5% w/w Irgacure 2959 (photoinitiator).

  • Crosslinking: Inject the formulation into a Teflon mold (for mechanical testing) or directly into an ex vivo tissue model. Irradiate with a 365 nm UV lamp (10 mW/cm²) for 5 minutes to form the solid radio-opaque network.

  • Validation: Extract the crosslinked network and perform Micro-CT imaging (80 kV, 450 µA). Quantify the radiopacity in Hounsfield Units (HU) to ensure it exceeds the 1500 HU threshold necessary for clear clinical visualization[1].

References

  • Samuel, R., Girard, E., Chagnon, G., Dejean, S., Favier, D., Coudane, J., & Nottelet, B. (2015). "Radiopaque poly(ε-caprolactone) as additive for X-ray imaging of temporary implantable medical devices." RSC Advances, 5(105), 86544-86550.

  • Hu, J., et al. (2020). "Advances in Biomaterials and Technologies for Vascular Embolization." Advanced Materials, PMC - NIH.

  • PatSnap Industry Report. (2026). "Radiopaque Polymer Blends: Achieving Flexibility." PatSnap.

  • Silva, A., et al. (2024). "A Short Review on Radiopaque Polyurethanes in Medicine: Physical Principles, Effect of Nanoparticles, Processing, Properties, and Applications." Polymers (MDPI), 16(19), 2813.

Sources

Application

Application Notes and Protocols for Bioconjugation Using 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid Linkers

Introduction: A Novel Hydrophilic Linker for Advanced Bioconjugates In the rapidly advancing field of bioconjugate therapeutics, which combines the specificity of biological molecules with the therapeutic potential of sm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Hydrophilic Linker for Advanced Bioconjugates

In the rapidly advancing field of bioconjugate therapeutics, which combines the specificity of biological molecules with the therapeutic potential of small molecules or macromolecules, the linker component is a critical determinant of success.[1][2] An ideal linker must not only covalently attach the payload to the biomolecule but also maintain stability in circulation and possess properties that enhance the overall performance of the conjugate.[][4][5] 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid is an emerging linker that offers a unique combination of features beneficial for the development of next-generation bioconjugates, such as antibody-drug conjugates (ADCs).

The structure of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid is characterized by a terminal carboxylic acid and a neopentyl core adorned with three hydroxyl groups. The carboxylic acid provides a versatile handle for conjugation to amine-containing biomolecules through well-established amide bond formation chemistry.[6][7] The multiple hydroxyl groups are anticipated to impart significant hydrophilicity to the linker. This is a crucial attribute, as increasing the hydrophilicity of a bioconjugate can mitigate aggregation, improve solubility, and enhance pharmacokinetic properties.[][8] Similar polyol-containing polymers have been explored as materials for bioconjugation due to their advantageous properties, such as biocompatibility and the presence of multiple functionalization points.[9][10]

These application notes provide detailed protocols for the use of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid in bioconjugation, focusing on the activation of its carboxylic acid and subsequent coupling to amine-containing biomolecules. The causality behind experimental choices is explained to empower researchers to optimize these protocols for their specific applications.

Core Principle: Two-Step Carbodiimide-Mediated Amine Coupling

The conjugation of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid to a primary amine-containing biomolecule (e.g., the lysine residues of an antibody) is most effectively achieved through a two-step process involving a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][11][12]

The rationale for a two-step approach is as follows:

  • Activation: The carboxylic acid of the linker is first activated with EDC and NHS to form a semi-stable NHS ester.[6][12][13] This reaction is most efficient at a slightly acidic pH (4.5-6.0).[11][12] The NHS ester is more stable than the O-acylisourea intermediate formed with EDC alone, which is highly susceptible to hydrolysis.[6][7][13]

  • Conjugation: The purified or buffer-exchanged activated linker is then reacted with the amine-containing biomolecule at a neutral to slightly basic pH (7.2-8.5).[][15] This pH range ensures that the primary amines of the biomolecule are deprotonated and thus sufficiently nucleophilic to attack the NHS ester, forming a stable amide bond.[16]

This two-step process minimizes the risk of undesirable side reactions, such as the polymerization of the biomolecule if it also contains accessible carboxyl groups.[11]

Visualization of the Bioconjugation Workflow

Bioconjugation_Workflow cluster_activation Part 1: Linker Activation cluster_purification Intermediate Step cluster_conjugation Part 2: Conjugation to Biomolecule Linker 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid EDC_NHS EDC + NHS (Activation Buffer, pH 4.5-6.0) Linker->EDC_NHS Carboxylic Acid Activation Activated_Linker Activated Linker (NHS Ester) EDC_NHS->Activated_Linker Purification Purification / Buffer Exchange (Optional but Recommended) Activated_Linker->Purification Conjugation_Reaction Conjugation Reaction (Coupling Buffer, pH 7.2-8.5) Purification->Conjugation_Reaction Biomolecule Amine-Containing Biomolecule (e.g., Antibody) Biomolecule->Conjugation_Reaction Bioconjugate Final Bioconjugate Conjugation_Reaction->Bioconjugate Amide Bond Formation

Caption: Workflow for bioconjugation using 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid.

Detailed Protocols

Part 1: Activation of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid with EDC/NHS

This protocol describes the formation of the N-hydroxysuccinimide ester of the linker.

Materials:

  • 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[11]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials

  • Magnetic stirrer and stir bars

Protocol:

  • Prepare Linker Solution: Dissolve 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer. The final concentration should be carefully chosen based on the scale of the reaction.

  • Prepare EDC and NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[11]

  • Activation Reaction:

    • To the dissolved linker solution, add NHS (or Sulfo-NHS) to a final concentration that is in molar excess of the linker (see table below for suggested ratios).

    • Initiate the reaction by adding EDC, also in molar excess.

    • Stir the reaction mixture at room temperature for 15-60 minutes.[12]

  • Optional Quenching of EDC: To stop the activation reaction and inactivate any remaining EDC, 2-mercaptoethanol can be added to a final concentration of 20 mM and incubated for 15 minutes. This step is particularly important if the activated linker is to be used immediately without purification.

  • Proceed to Conjugation: The activated linker solution can be used directly in the conjugation reaction, preferably after buffer exchange into the appropriate coupling buffer, or it can be purified to remove excess reagents.

Table 1: Recommended Molar Ratios for Linker Activation

ReagentMolar Ratio (relative to Linker)Rationale
6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid1The starting material for activation.
EDC2-10A molar excess is required to drive the reaction towards the formation of the O-acylisourea intermediate.[7]
NHS or Sulfo-NHS2-5A molar excess helps to efficiently trap the unstable O-acylisourea intermediate, forming the more stable NHS ester.[13]
Part 2: Conjugation of the Activated Linker to an Amine-Containing Biomolecule

This protocol outlines the reaction between the activated linker and a biomolecule, such as a protein or antibody.

Materials:

  • Activated 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (from Part 1)

  • Amine-containing biomolecule (e.g., antibody) in a suitable buffer

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.[11]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[11][12]

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Prepare Biomolecule: Ensure the biomolecule is in an amine-free buffer, such as PBS. Buffers containing primary amines (e.g., Tris) will compete with the biomolecule for reaction with the activated linker.[15] The concentration of the biomolecule should be optimized for the specific application.

  • Conjugation Reaction:

    • Add the activated linker solution to the biomolecule solution. The molar ratio of activated linker to biomolecule will determine the degree of labeling and should be empirically determined.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[15] The optimal reaction time and temperature may vary depending on the biomolecule.[11]

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM.[12] This will react with any remaining NHS esters, preventing further conjugation.[17] Incubate for 15-30 minutes at room temperature.

  • Purify the Bioconjugate: Remove excess linker, quenched linker, and other reaction byproducts by a suitable method such as size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization: Analyze the purified bioconjugate to determine the degree of conjugation (e.g., drug-to-antibody ratio, DAR) and other quality attributes.

Optimization and Critical Parameters

  • pH Control: Maintaining the optimal pH for both the activation and conjugation steps is critical for high efficiency.[11][12]

  • Reagent Purity and Handling: EDC and NHS esters are susceptible to hydrolysis.[11][12] Always use fresh solutions and store reagents under desiccated conditions.[17]

  • Molar Ratios: The ratio of linker to EDC/NHS and the ratio of activated linker to the biomolecule are key parameters that need to be optimized to achieve the desired degree of labeling without causing aggregation or loss of biological activity.

  • Biomolecule Concentration: Higher concentrations of the biomolecule can favor the conjugation reaction over hydrolysis of the NHS ester.

  • Reaction Time and Temperature: These parameters should be optimized to maximize conjugation efficiency while preserving the integrity and activity of the biomolecule.[11]

Characterization of the Final Bioconjugate

After purification, it is essential to characterize the bioconjugate to ensure it meets the desired specifications.

Table 2: Common Characterization Techniques for Bioconjugates

TechniqueParameter Measured
UV-Vis SpectroscopyProtein concentration and, if the payload has a distinct chromophore, an initial estimate of the DAR.
Hydrophobic Interaction Chromatography (HIC)Separation of species with different DARs, providing information on drug load distribution and purity.[18]
Reversed-Phase HPLC (RP-HPLC)Can also be used for DAR analysis, particularly for reduced and deglycosylated antibodies.[18]
Mass Spectrometry (MS)Provides an accurate mass of the conjugate, confirming the covalent attachment of the linker-payload.
Size Exclusion Chromatography (SEC)Assesses the level of aggregation in the final product.
Functional AssaysIn vitro and in vivo assays to confirm that the biological activity of the biomolecule is retained.

Diagram of the Conjugation Reaction

Sources

Method

Application Note: Synthesis and Orthogonal Functionalization of Acetonide-Protected 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid for Triantennary GalNAc Scaffolds

Executive Context: The Role of Triantennary Scaffolds in Targeted Therapeutics The landscape of targeted nucleic acid therapeutics (NATs)—including small interfering RNA (siRNA) and antisense oligonucleotides (ASOs)—has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Role of Triantennary Scaffolds in Targeted Therapeutics

The landscape of targeted nucleic acid therapeutics (NATs)—including small interfering RNA (siRNA) and antisense oligonucleotides (ASOs)—has been fundamentally transformed by the advent of N-acetylgalactosamine (GalNAc) conjugation[1]. GalNAc ligands exhibit exceptionally high affinity for the asialoglycoprotein receptor (ASGPR), a high-capacity receptor predominantly expressed on the surface of hepatocytes. This interaction facilitates rapid, receptor-mediated endocytosis, effectively solving the delivery bottleneck for liver-targeted RNAi therapeutics[1][2].

To achieve the low-nanomolar binding affinity required for clinical efficacy, the GalNAc moieties must be presented in a multivalent, specifically spaced "triantennary" arrangement[1]. The foundational branching unit for this architecture is the pentaerythritol-derived scaffold, 6-hydroxy-5,5-bis(hydroxymethyl)hexanoic acid . By selectively masking this symmetric triol via acetonide protection, chemists can desymmetrize the molecule. This allows for the orthogonal functionalization of the single remaining free hydroxyl group (e.g., for solid-phase oligonucleotide attachment) while reserving the protected diol for subsequent GalNAc ligand assembly[3].

ASGPR_Pathway A GalNAc-siRNA Conjugate B ASGPR Binding (Hepatocyte) A->B High Affinity C Clathrin-Mediated Endocytosis B->C Internalization D Endosome (Acidification) C->D Vesicle Fusion D->B Receptor Recycling E siRNA Release & RISC Loading D->E pH Drop

ASGPR-mediated endocytosis and intracellular trafficking of GalNAc-siRNA conjugates.

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over others. The native 6-hydroxy-5,5-bis(hydroxymethyl)hexanoic acid contains three chemically equivalent primary hydroxyl groups. Direct, simultaneous conjugation of all three groups is possible, but it precludes the stepwise, highly controlled assembly required for complex heteromeric dendrimers or solid-phase synthesis[3].

The Acetonide Protection Strategy: We utilize 2,2-dimethoxypropane (2,2-DMP) under acidic conditions to form a six-membered 1,3-dioxane ring.

  • Thermodynamic Control: The formation of the 1,3-dioxane ring is thermodynamically favored due to the entropic advantage of intramolecular cyclization over intermolecular cross-linking.

  • Solubility as a Visual Indicator: The starting triol is highly polar and forms a heterogeneous suspension in acetone. As the acetonide forms, the desymmetrized product becomes highly soluble, causing the reaction mixture to turn completely clear—providing an immediate, visual confirmation of reaction progression.

  • The Quenching Imperative: The reaction is driven by a catalytic amount of p-Toluenesulfonic acid (pTsOH). A critical failure point in many laboratories is the omission of a neutralizing agent prior to solvent evaporation. Concentrating the reaction mixture without neutralizing the acid drastically lowers the local pH, driving the equilibrium backward and hydrolyzing the newly formed acetonide. We mandate a Triethylamine (TEA) quench to lock the product state.

Materials and Quantitative Optimization

Table 1: Reagent Specifications for Acetonide Protection

ReagentMW ( g/mol )EquivalentsFunction in Workflow
6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid192.211.0Triol Core Scaffold
2,2-Dimethoxypropane (2,2-DMP)104.153.0Acetonide Donor / Dehydrating Agent
p-Toluenesulfonic acid (pTsOH·H₂O)190.220.05Acid Catalyst
Triethylamine (TEA)101.190.10Quenching Agent
Acetone (Anhydrous)58.08-Primary Solvent

Table 2: Reaction Optimization Data To establish a robust, pot-economy approach[3], we evaluated various stoichiometric ratios. The 3.0 equivalent 2,2-DMP condition provides the optimal balance of high conversion and minimal byproduct formation.

2,2-DMP (eq)Catalyst (eq)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
1.50.01246045Incomplete reaction; starting material remains insoluble.
3.0 0.05 16 >95 85 Optimal condition; clean conversion and high solubility.
5.00.1016>9572Excess acid/donor leads to minor transesterification byproducts.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the intermediate before proceeding to downstream oligonucleotide conjugation.

Step 1: Reaction Setup
  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (10.0 g, 52.0 mmol) in anhydrous acetone (100 mL).

  • Add 2,2-dimethoxypropane (19.2 mL, 156 mmol, 3.0 eq) via a dry syringe.

  • Add p-Toluenesulfonic acid monohydrate (0.49 g, 2.6 mmol, 0.05 eq) in one portion.

  • Seal the flask under a nitrogen atmosphere and stir vigorously at room temperature (20–25 °C) for 16 hours.

    • Causality Check: The opaque white suspension will transition to a clear, pale-yellow solution as the acetonide forms.

Step 2: In-Process Control (IPC)
  • TLC Validation: Spot the reaction mixture against the starting material on a silica gel TLC plate.

  • Elute using 10% Methanol in Dichloromethane (DCM).

  • Stain the plate with basic KMnO₄ solution and gently heat.

    • Validation Criteria: The starting triol must remain at the baseline (

      
      ). The desired acetonide-protected product will migrate to 
      
      
      
      , appearing as a bright yellow spot on a purple background.
Step 3: Quenching and Workup (Critical)
  • Neutralization: Add Triethylamine (0.75 mL, 5.4 mmol, 0.10 eq) directly to the stirring reaction mixture. Stir for an additional 15 minutes.

    • Self-Validation: Spot a drop of the mixture onto wet pH indicator paper. The pH must read between 7.5 and 8.0. If acidic, add TEA dropwise until slightly basic.

  • Concentrate the mixture under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 35 °C to prevent thermal degradation of the acetal.

  • Dissolve the crude oily residue in Ethyl Acetate (150 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL) to remove residual salts and water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 4: Purification
  • Purify the crude product via flash column chromatography on silica gel.

  • Utilize a gradient elution starting from 100% DCM to 5% Methanol in DCM.

  • Pool the fractions containing the pure product (

    
    ) and concentrate to yield 4-(5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl)butanoic acid as a viscous, colorless to pale-yellow oil.
    
    • Expected Yield: ~10.2 g (85% of theoretical yield).

Synthesis_Workflow A 6-Hydroxy-5,5-bis(hydroxymethyl) hexanoic acid (Triol) B Acetonide Protection (2,2-DMP, pTsOH) A->B Acetone, RT C Acetonide-Protected Intermediate (Mono-OH) B->C Kinetically Controlled TEA Quench D Orthogonal Functionalization (Phosphitylation) C->D Desymmetrization E Solid-Phase Oligonucleotide Synthesis D->E GalNAc Assembly

Stepwise chemical workflow for the synthesis and application of the triantennary GalNAc scaffold.

Downstream Integration: The Pot-Economy Approach

Once the acetonide-protected core is isolated, the single free hydroxyl group can be readily phosphitylated to generate a phosphoramidite monomer. This monomer is directly compatible with automated solid-phase oligonucleotide synthesis[3].

Following the successful coupling of the branching unit to the 5' or 3' end of the siRNA, the acetonide protecting group is cleaved using mild aqueous acidic conditions (e.g., 80% Acetic Acid or during standard oligonucleotide deprotection protocols). This unveils the diol, which, combined with the previously differentiated branch, provides the three requisite attachment points for the GalNAc-linker moieties. This streamlined, pot-economy approach significantly reduces waste and improves overall yields for industrial-scale therapeutic manufacturing[3][4].

References

1.[2] Title : Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins. Source : ACS Central Science. URL :[Link] 2.[3] Title : A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide. Source : Molecules (via NIH). URL :[Link] 3.[1] Title : Beyond GalNAc! Drug delivery systems comprising complex oligosaccharides for targeted use of nucleic acid therapeutics. Source : RSC Publishing. URL :[Link]

Sources

Application

Copolymerization techniques for dendritic-linear hybrid polymers

Application Note: Advanced Synthesis & Characterization of Dendritic-Linear Hybrid Copolymers Executive Summary Dendritic-linear block copolymers (DLBCs) represent a "best-of-both-worlds" architecture, merging the steric...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis & Characterization of Dendritic-Linear Hybrid Copolymers

Executive Summary

Dendritic-linear block copolymers (DLBCs) represent a "best-of-both-worlds" architecture, merging the steric bulk and multivalency of dendrimers with the entanglement and viscoelastic properties of linear polymers. In drug delivery, these hybrids are superior to simple linear block copolymers because the dendritic block forces the formation of highly stable, low-critical micelle concentration (CMC) nanostructures, while the linear block (typically PEG) provides "stealth" properties and solubility.

This guide details two high-fidelity protocols for synthesizing DLBCs:

  • Divergent "Chain-First" Synthesis: Growing a polyester dendron from a PEG macroinitiator.

  • Convergent "Click" Coupling: Conjugating a pre-formed PAMAM dendron to a linear PEG chain.

Strategic Overview: Synthesis Architectures

Selecting the correct synthetic route is critical for structural control. The "Chain-First" approach allows for easier purification (precipitation) but risks polydispersity at high generations. The "Coupling" approach ensures perfect block integrity but requires efficient ligation (Click chemistry) and difficult purification.

Synthesis_Strategies cluster_0 Strategy A: Chain-First (Divergent) cluster_1 Strategy B: Convergent (Coupling) Linear_Init Linear Macroinitiator (e.g., PEG-OH) Gen_1 Generation 1 Growth Linear_Init->Gen_1 Monomer + Catalyst Gen_2 Generation 2 Growth Gen_1->Gen_2 Deprotect + Repeat Linear_Func Linear Block (Azide-Terminated) Hybrid Dendritic-Linear Hybrid Linear_Func->Hybrid CuAAC Click Dendron_Func Dendron Block (Alkyne-Focal Point) Dendron_Func->Hybrid

Figure 1: Comparison of Divergent (Chain-First) and Convergent (Coupling) synthetic strategies.

Protocol A: Divergent Synthesis of PEG-b-poly(bis-MPA)

Objective: Synthesize a biodegradable hybrid copolymer using a Poly(ethylene glycol) (PEG) core and 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) monomers. Mechanism: Repetitive esterification using protected bis-MPA anhydride, followed by acid-catalyzed deprotection.

Reagents & Equipment
  • Macroinitiator: MeO-PEG-OH (Mn = 5,000 g/mol ).[1]

  • Monomer: Isopropylidene-2,2-bis(methoxy)propionic anhydride (bis-MPA anhydride).

  • Catalyst: 4-Dimethylaminopyridine (DMAP), Pyridine.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Purification: Cold Diethyl Ether.

Step-by-Step Methodology

Step 1: Macroinitiator Activation (Generation 1)

  • Dissolution: Dissolve MeO-PEG-OH (1 eq.) in anhydrous DCM under Nitrogen atmosphere.

  • Addition: Add DMAP (0.2 eq.) and Pyridine (5 eq.) to scavenge acid byproducts.

  • Reaction: Add bis-MPA anhydride (3 eq. per hydroxyl group) dropwise. Stir at room temperature for 12 hours.

    • Why: Anhydride chemistry is more reactive than direct acid esterification, ensuring 100% conversion of the PEG end-group.

  • Quench: Add 2 mL of water to hydrolyze excess anhydride. Stir for 30 mins.

  • Work-up: Wash organic layer with 10% NaHSO₄, then 10% NaHCO₃, then Brine. Dry over MgSO₄.

  • Precipitation: Concentrate DCM and precipitate into excess cold diethyl ether. Filter and dry in vacuum.

Step 2: Deprotection

  • Dissolve the G1 polymer in Methanol.

  • Add Dowex 50W-X8 (H+ form) resin beads.

  • Stir at 40°C for 2 hours.

    • Validation: Monitor by ¹H NMR.[2][3][4] The disappearance of isopropylidene methyl signals (approx. 1.4 ppm) confirms deprotection.

  • Filter off resin and evaporate solvent.

Step 3: Iterative Growth (Generation 2+)

  • Repeat Step 1 using the deprotected G1 polymer. Note that the number of hydroxyl groups has doubled (2 OH groups).

  • Adjust stoichiometry: Use 3 eq. of bis-MPA anhydride per hydroxyl group (i.e., 6 eq. total relative to PEG backbone).

  • Repeat Deprotection (Step 2) to yield G2-OH.

Protocol B: Convergent "Click" Synthesis of PEG-b-PAMAM

Objective: Ligate a pre-formed PAMAM dendron to PEG using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Rationale: Click chemistry is orthogonal, meaning it proceeds without interfering with the amine groups on the PAMAM dendrimer.

Reagents
  • Block A: MeO-PEG-Azide (Mn = 2,000 Da).

  • Block B: Propargyl-functionalized PAMAM Dendron (Generation 3).

  • Catalyst System: CuSO₄·5H₂O and Sodium Ascorbate (NaAsc).

  • Solvent: DMSO/Water (1:1 v/v) or THF/Water.

Step-by-Step Methodology
  • Preparation: Dissolve PEG-Azide (1.0 eq) and Propargyl-PAMAM (1.1 eq) in degassed DMSO/Water mixture.

    • Note: A slight excess of the dendron ensures all linear PEG is consumed, which is easier to purify later.

  • Catalyst Loading: Add CuSO₄ solution (0.1 eq) followed by NaAsc solution (0.5 eq).

    • Mechanism:[2][5][6][7] NaAsc reduces Cu(II) to Cu(I) in situ, which is the active catalyst species. This prevents oxidation of the dendrimer amines.

  • Reaction: Stir at 35°C for 24 hours under Argon. The solution typically turns slightly yellow.

  • Chelation: Add EDTA solution to chelate the copper (solution turns blue). Dialyze against water (MWCO 3.5 kDa) for 3 days to remove copper and unreacted PAMAM (if small) or use preparative GPC.

  • Lyophilization: Freeze-dry to obtain the white fluffy powder.

Characterization & Validation Standards

A self-validating protocol requires specific checkpoints. Use this table to interpret your results.

TechniqueParameterExpected Result (Success)Troubleshooting (Failure)
¹H NMR End-Group AnalysisProtocol A: Shift of ester protons; disappearance of acetonide (1.4 ppm) after deprotection.Protocol B: Appearance of triazole proton (~7.8 ppm).Incomplete shift suggests <100% functionalization. Check reagent dryness.
GPC (SEC) Molecular WeightMonomodal peak shifting to lower elution volume (higher MW) after each generation or coupling.Bimodal peak indicates unreacted homopolymer or homocoupling.
FT-IR Functional GroupsProtocol B: Disappearance of Azide peak (~2100 cm⁻¹).Residual peak at 2100 cm⁻¹ implies incomplete Click reaction.
DLS Self-AssemblyFormation of micelles (10–100 nm) in aqueous solution. Low PDI (<0.2).Large aggregates (>500 nm) indicate precipitation or crosslinking.

Application: Self-Assembly & Drug Loading

The primary utility of DLBCs is the formation of core-shell micelles for hydrophobic drug encapsulation.

Self_Assembly cluster_process Drug Encapsulation Workflow Unimer Unimer (Dissolved in Organic Solvent) Mix Co-Dissolution Unimer->Mix Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->Mix Dialysis Dialysis against Water (Slow Solvent Exchange) Mix->Dialysis Induces Self-Assembly Micelle Core-Shell Micelle (Drug Encapsulated) Dialysis->Micelle Kinetic Trapping

Figure 2: Solvent evaporation/dialysis method for drug loading into DLBC micelles.

Critical Protocol for Micelle Formation:

  • Dissolve DLBC (10 mg) and Drug (1 mg) in DMF (1 mL).

  • Add dropwise to stirring water (10 mL) (or dialyze against water).

  • The hydrophobic dendritic block collapses to form the core, trapping the drug.

  • Filter through 0.45 µm filter to remove unencapsulated drug.

References

  • Ihre, H., Hult, A., & Fréchet, J. M. J. (1998). Double-stage convergent approach for the synthesis of functionalized dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid. Macromolecules. Link

  • Malkoch, M., et al. (2005). Structurally diverse dendritic libraries: A highly efficient functionalization approach using click chemistry. Macromolecules. Link

  • Gitsov, I., & Fréchet, J. M. J. (1993). Solution and solid-state properties of hybrid linear-dendritic block copolymers. Macromolecules. Link

  • Lee, C. C., et al. (2006). Designing dendrimers for biological applications. Nature Biotechnology. Link

  • Gillies, E. R., & Fréchet, J. M. J. (2005). Dendrimers and dendritic polymers in drug delivery.[2] Drug Discovery Today. Link

Sources

Method

Application Note &amp; Protocols: Covalent Grafting of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid onto Nanoparticle Surfaces

Introduction The surface functionalization of nanoparticles is a critical step in tailoring their properties for advanced applications in drug delivery, bio-imaging, and materials science.[1][2] The choice of surface lig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for advanced applications in drug delivery, bio-imaging, and materials science.[1][2] The choice of surface ligand is paramount as it dictates the nanoparticle's stability, biocompatibility, and interaction with its environment.[3] 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (HBHHA), a polyhydroxylated carboxylic acid, presents an intriguing option for surface modification. Its multiple hydroxyl groups can enhance hydrophilicity and provide points for further conjugation, while the terminal carboxylic acid offers a versatile handle for attachment to various nanoparticle surfaces. This document provides detailed protocols for two primary methods of grafting HBHHA onto nanoparticles: direct esterification and carbodiimide-mediated coupling.

The methodologies outlined herein are designed to be adaptable to a range of nanoparticle core materials, including metal oxides (e.g., iron oxide, silica) and functionalized polymeric nanoparticles.[4] We will delve into the chemical rationale behind each step, providing researchers with the foundational knowledge to not only execute these protocols but also to troubleshoot and optimize them for their specific nanoparticle systems.

Method 1: Direct Esterification for Hydroxyl-Rich Nanoparticle Surfaces

This method is most suitable for nanoparticles that possess abundant surface hydroxyl groups, such as silica or metal oxide nanoparticles.[4][5] The protocol leverages the Fischer-Speier esterification reaction, where the carboxylic acid of HBHHA reacts with the surface hydroxyls of the nanoparticle under acidic catalysis to form a stable ester bond.[1][5]

Causality and Experimental Choices
  • Acid Catalyst: An acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the nanoparticle's surface hydroxyl groups.

  • Anhydrous Conditions: The reaction is reversible, with water being a byproduct. Therefore, performing the reaction under anhydrous conditions is crucial to drive the equilibrium towards the formation of the ester product. This is achieved by using anhydrous solvents and thoroughly drying the nanoparticles prior to the reaction.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction and to facilitate the removal of water. However, the temperature must be carefully controlled to prevent nanoparticle aggregation or degradation of the HBHHA molecule.

Experimental Workflow: Direct Esterification

Esterification_Workflow cluster_prep Nanoparticle Preparation cluster_reaction Grafting Reaction cluster_purification Purification & Isolation np_prep 1. Nanoparticle Synthesis & Purification np_dry 2. Drying of Nanoparticles (e.g., under vacuum) np_prep->np_dry reaction_setup 3. Disperse dried NPs in anhydrous solvent np_dry->reaction_setup add_hbhha 4. Add HBHHA and acid catalyst reaction_setup->add_hbhha reflux 5. Heat under reflux with stirring add_hbhha->reflux cool 6. Cool reaction mixture reflux->cool centrifuge 7. Centrifuge to collect NPs cool->centrifuge wash 8. Wash with solvent to remove excess reagents centrifuge->wash dry_final 9. Dry functionalized NPs wash->dry_final

Caption: Workflow for grafting HBHHA onto nanoparticles via direct esterification.

Detailed Protocol: Direct Esterification

Materials:

  • Hydroxyl-functionalized nanoparticles (e.g., SiO₂, Fe₃O₄)

  • 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (HBHHA)

  • Anhydrous Toluene or Dimethylformamide (DMF)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)

  • Anhydrous Ethanol and Acetone for washing

  • Deionized (DI) Water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Centrifuge

  • Vacuum oven or desiccator

  • Sonication bath

Procedure:

  • Nanoparticle Preparation:

    • Thoroughly wash the nanoparticles with DI water and ethanol to remove any residual reactants or surfactants.

    • Dry the nanoparticles in a vacuum oven at 80-100 °C overnight to remove any adsorbed water. The complete removal of water is critical for reaction efficiency.

  • Reaction Setup:

    • In a round-bottom flask, disperse the dried nanoparticles in anhydrous toluene (or DMF) at a concentration of 1-5 mg/mL. Sonicate for 15 minutes to ensure a homogenous dispersion.

    • Add HBHHA to the dispersion. A 10-50 fold molar excess of HBHHA relative to the estimated surface hydroxyl groups is recommended to drive the reaction.

    • Carefully add the acid catalyst. For sulfuric acid, a concentration of 1-2% (v/v) is a good starting point. For pTSA, use a 0.1-0.5 molar equivalent with respect to HBHHA.

  • Grafting Reaction:

    • Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.

    • Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 12-24 hours.

  • Purification:

    • After the reaction, allow the mixture to cool to room temperature.

    • Collect the nanoparticles by centrifugation (e.g., 8,000 rpm for 20 minutes). Discard the supernatant.

    • To remove unreacted HBHHA and the acid catalyst, wash the nanoparticles sequentially with toluene, ethanol, and acetone. After each wash, redisperse the nanoparticles by sonication and collect them by centrifugation. Repeat the washing steps 2-3 times.

  • Final Product:

    • After the final wash, dry the HBHHA-grafted nanoparticles under vacuum at 60 °C overnight.

    • Store the dried, functionalized nanoparticles in a desiccator.

Method 2: Carbodiimide-Mediated Coupling

This versatile method utilizes carbodiimide chemistry to activate the carboxylic acid of HBHHA, allowing it to react with amine or hydroxyl groups on the nanoparticle surface.[6][7] This is particularly useful for nanoparticles that have been pre-functionalized with amine groups (e.g., via silanization with APTES) or for nanoparticles where direct esterification is not efficient.[8] The use of N-hydroxysuccinimide (NHS) is often included to form a more stable intermediate, increasing the coupling efficiency.[7]

Causality and Experimental Choices
  • EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group of HBHHA, forming a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it to an NHS-ester, which is more stable in aqueous solutions and reacts efficiently with primary amines to form a stable amide bond.[9]

  • pH Control: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-5.5). The subsequent coupling reaction with primary amines is favored at a slightly basic pH (7.2-8.5).[7] Therefore, a two-step process or careful pH management is crucial for optimal results.

  • Solvent Choice: The reaction can be performed in aqueous buffers (like MES or PBS) if the nanoparticles are water-dispersible, which is often the case for biomedical applications. For nanoparticles dispersible in organic solvents, anhydrous DMF or DMSO can be used.

Chemical Reaction Scheme: Carbodiimide Coupling

Carbodiimide_Coupling cluster_activation Activation of HBHHA cluster_coupling Coupling to Nanoparticle HBHHA HBHHA-COOH EDC + EDC HBHHA->EDC Intermediate [O-acylisourea intermediate] EDC->Intermediate NHS + NHS Intermediate->NHS NHS_Ester HBHHA-CO-NHS NHS->NHS_Ester NP_NH2 Nanoparticle-NH₂ NHS_Ester->NP_NH2 Coupling Reaction Coupled_Product Nanoparticle-NH-CO-HBHHA NP_NH2->Coupled_Product

Caption: Reaction scheme for EDC/NHS mediated coupling of HBHHA to an amine-functionalized nanoparticle.

Detailed Protocol: Carbodiimide Coupling to Amine-Functionalized Nanoparticles

Materials:

  • Amine-functionalized nanoparticles (e.g., APTES-coated SiO₂)

  • 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (HBHHA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 5.5)

  • Phosphate-buffered saline (PBS) (e.g., 1X, pH 7.4)

  • DI Water

Equipment:

  • Reaction vials

  • pH meter

  • Rotator or shaker

  • Centrifuge or magnetic separator (for magnetic NPs)

  • Sonication bath

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in MES buffer at a concentration of 1-10 mg/mL. Sonicate briefly to ensure a uniform dispersion.

  • Activation of HBHHA:

    • In a separate vial, dissolve HBHHA (10-50 fold molar excess over surface amine groups) in MES buffer.

    • Add EDC and NHS to the HBHHA solution. A common starting point is a 2:1 molar ratio of EDC to HBHHA and a 5:1 molar ratio of NHS to HBHHA.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Coupling Reaction:

    • Add the activated HBHHA-NHS ester solution to the nanoparticle dispersion from Step 1.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a dilute base (e.g., 0.1 M NaOH) to facilitate the reaction with the amine groups.

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator).

  • Quenching and Purification:

    • (Optional) Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing molecule like Tris buffer or ethanolamine.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents and byproducts.

    • Perform a final wash with DI water.

  • Final Product:

    • The HBHHA-grafted nanoparticles can be redispersed in a suitable buffer for immediate use or lyophilized for long-term storage.

Characterization of HBHHA-Grafted Nanoparticles

Successful grafting must be confirmed through a suite of characterization techniques.[2][10] No single technique is sufficient, and a combination of methods provides a comprehensive validation of the surface modification.[11]

Technique Purpose Expected Outcome for Successful Grafting
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups.[12]Appearance of new peaks corresponding to the ester or amide carbonyl group (~1730 cm⁻¹) and C-O stretches from HBHHA.[13]
Thermogravimetric Analysis (TGA) To quantify the amount of grafted organic material.[12]Increased weight loss at temperatures corresponding to the decomposition of HBHHA compared to unmodified nanoparticles.
Dynamic Light Scattering (DLS) To measure hydrodynamic diameter and surface charge (Zeta Potential).[11][12]An increase in the hydrodynamic diameter due to the grafted layer. A change in zeta potential, likely becoming more negative due to the hydroxyl and residual carboxyl groups.[14]
Transmission Electron Microscopy (TEM) To visualize nanoparticle morphology and size.[10]No significant change in the core nanoparticle morphology or evidence of aggregation. A thin organic layer may be visible under high resolution.
X-ray Photoelectron Spectroscopy (XPS) To determine surface elemental composition and chemical states.[2]Increase in the C1s and O1s signals relative to the core material signals (e.g., Si2p for silica, Fe2p for iron oxide).

Troubleshooting and Optimization

  • Low Grafting Density:

    • Esterification: Ensure nanoparticles are completely anhydrous. Increase the reaction time, temperature, or the molar excess of HBHHA.

    • Carbodiimide Coupling: Optimize the pH for both the activation and coupling steps. Use freshly prepared EDC/NHS solutions as they can hydrolyze over time.

  • Nanoparticle Aggregation:

    • Aggregation can occur due to changes in surface charge or inappropriate solvent conditions.[11] Ensure adequate stirring and sonication during the reaction. If aggregation persists, consider adding a stabilizing agent or changing the solvent system. For EDC chemistry, excessive amounts of the crosslinker can sometimes cause precipitation of nanoparticles.[9]

  • Inconsistent Results:

    • Thoroughly purify and characterize the starting nanoparticles to ensure batch-to-batch consistency. The density of surface functional groups (hydroxyls or amines) is a critical parameter.

Conclusion

The protocols detailed in this application note provide robust and adaptable methods for the covalent attachment of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid to nanoparticle surfaces. By carefully selecting the appropriate chemistry based on the nanoparticle's surface functionality and by rigorously characterizing the final product, researchers can create novel nanomaterials with enhanced hydrophilicity and versatile handles for further bioconjugation, opening new avenues in targeted therapies and advanced material design.

References

  • Welle, A., & Kim, J. (2016). Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry. Biomicrofluidics, 10(5), 054103. [Link]

  • Bolley, J., Guenin, E., Lievre, N., Lecouvey, M., Soussan, M., Lalatonne, Y., & Motte, L. (2013). Carbodiimide versus Click Chemistry for Nanoparticle Surface Functionalization: A Comparative Study for the Elaboration of Multimodal Superparamagnetic Nanoparticles Targeting αvβ3 Integrins. Langmuir, 29(47), 14639–14647. [Link]

  • Zhang, Y., & Yang, M. (2017). Research on Surface Modification Methods of Nanoparticles. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

  • Wang, L., et al. (2023). Carbodiimide-chemistry-based strategies for functionalization of UCNPs@bilayer with organic dyes containing a carboxy function (top) or an amino function (bottom). ResearchGate. [Link]

  • Bolley, J., Guenin, E., Lievre, N., Lecouvey, M., Soussan, M., Lalatonne, Y., & Motte, L. (2013). Carbodiimide versus click chemistry for nanoparticle surface functionalization: a comparative study for the elaboration of multimodal superparamagnetic nanoparticles targeting αvβ3 integrins. Langmuir, 29(47), 14639-47. [Link]

  • Bolley, J., et al. (2013). Carbodiimide versus Click Chemistry for Nanoparticle Surface Functionalization: A Comparative Study for the Elaboration of Multimodal Superparamagnetic Nanoparticles Targeting αvβ3 Integrins. Langmuir, 29(47), 14639-14647. [Link]

  • Sajid, M., et al. (2022). Characterization techniques of surface-modified or functionalized nanofillers. In Polymer Nanocomposites. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, January 15). Surface Modification of Nanoparticles for Enhanced Catalytic Activity. [Link]

  • Baer, D. R., et al. (2010). Surface characterization of nanomaterials and nanoparticles: Important needs and challenging opportunities. Journal of Vacuum Science & Technology A, 28(4), 1060-1083. [Link]

  • Koh, I., et al. (2019). development and characterization of surface-modified nanoparticles using fluorine-based chemicals. ResearchGate. [Link]

  • Yildiz, I., et al. (2009). Poly(ethylene glycol) carbodiimide coupling reagents for the biological and chemical functionalization of water-soluble nanoparticles. ACS Nano, 3(5), 1146-52. [Link]

  • Sastry, M., et al. (2002). Esterification of Surface Modified Silver Nanoparticles with n-Butanol. Chemistry Letters, 31(9), 944-945. [Link]

  • Al-Maswari, A., et al. (2022). Surface functionalization of mesoporous silica nanoparticles with brønsted acids as a catalyst for esterificatsion reaction. Journal of King Saud University - Science, 34(2), 101804. [Link]

  • Chandrasekharan, P., et al. (2018). Esterification synthesis of iron oxide nanoparticle tracers for magnetic particle imaging (MPI). Nanoscale, 10(44), 20689-20701. [Link]

  • Lewinski, N. A. (2013). Surface Modification Strategies for Biofunctionalization of Nanoparticles. Aerospace and Mechanical Engineering. [Link]

  • Thomas, S., et al. (2015). Functionalisation of nanoparticles for biomedical applications. Journal of Nanoparticle Research, 17(1), 1-18. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing gelation during polymerization of tris-hydroxy monomers

Welcome to the Polymer Reaction Engineering Technical Support Center. Ticket Subject: Preventing Gelation in Tris-Hydroxy Monomer Systems (A + B Polymerization).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polymer Reaction Engineering Technical Support Center.

Ticket Subject: Preventing Gelation in Tris-Hydroxy Monomer Systems (A


 + B

Polymerization). Assigned Specialist: Dr. Aris (Senior Application Scientist). Status: Open.

Introduction: The Fine Line Between Polymer and "Brick"

You are likely here because your reaction flask contains an insoluble, crosslinked solid instead of the viscous liquid you intended. In systems utilizing tris-hydroxy monomers (e.g., trimethylolpropane, glycerol, or ethoxylated derivatives) reacting with difunctional linkers (diisocyanates, diacids), gelation is not an anomaly—it is a mathematical certainty if conversion (


) exceeds a critical threshold (

).

This guide treats your reaction not as a "recipe" but as a statistical probability field. We will move beyond simple stoichiometry to control the topology of your polymer, ensuring you synthesize soluble, high-molecular-weight species (hyperbranched) or stable pre-polymers without crossing the gel point.

Module 1: The Theoretical Framework (The "Why")

To prevent gelation, you must first calculate exactly when it will occur. We use two models: the Carothers Equation (conservative) and the Flory-Stockmayer Theory (statistical).

The Carothers Limitation (Step-Growth)

For a stoichiometric mixture of a diacid (A


) and a triol (B

), the average functionality (

) is 2.4.

Note: This assumes equimolar amounts of molecules, not functional groups.

The critical extent of reaction (


) at which gelation occurs is:


[1]

If


, then 

(80% conversion). Implication: You cannot drive this reaction to completion (100%) without making a brick.
The Flory-Stockmayer Statistical Approach

Flory-Stockmayer is more accurate for A


 + B

systems because it accounts for the probability of chain branching.

Where:
  • 
     = Stoichiometric ratio of functional groups (
    
    
    
    , where
    
    
    ).[2]
  • 
     = Functionality of the branching unit (here, 
    
    
    
    for tris-hydroxy).

Visualizing the Gelation Threshold The following diagram illustrates the decision logic required to assess gelation risk before you even weigh your monomers.

GelationRisk Start Start: Reaction Design CheckFunc Check Functionality (f) Start->CheckFunc IsLinear f = 2 (Linear Growth) CheckFunc->IsLinear Strictly Bifunctional IsBranched f ≥ 3 (Branching Risk) CheckFunc->IsBranched Contains Triol CheckStoich Calculate Stoichiometry (r) IsBranched->CheckStoich CalcPc Calculate Critical Conversion (Pc) Pc = 1 / sqrt(r(f-1)) CheckStoich->CalcPc Decision Is Target Conversion > Pc? CalcPc->Decision Safe Safe Zone: Soluble Pre-polymer Decision->Safe No Danger Danger Zone: Macroscopic Gelation Decision->Danger Yes Mitigation Apply Mitigation: 1. Dilution (Cyclization) 2. Slow Monomer Addition 3. End-Capping Danger->Mitigation Mitigation->Safe Protocol Adjusted

Figure 1: Decision Logic for Gelation Risk Assessment in Multifunctional Systems.

Module 2: Troubleshooting (The "What Went Wrong")

Use this matrix to diagnose failed experiments.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Sudden Solidification Reached

(Gel Point)
Infinite network formation occurred via percolation.Reduce monomer concentration or adjust stoichiometry (

) away from 1:1.
Viscosity Spike Approaching


(Weight average molecular weight) diverges to infinity near

, even if

is low.
Stop reaction immediately upon torque increase. Use a lower target conversion.
"Microgel" Particles Intramolecular CrosslinkingHigh dilution favored loop formation (cyclization) over chain extension, creating discrete gel particles.Increase concentration slightly or change solvent quality to expand coils.
Phase Separation Solubility LimitBranched polymers are less soluble than linear analogs due to dense end-group packing.Switch to a better solvent for the polymer (not just the monomer).

Module 3: Advanced Protocols (The "How to Fix It")

To synthesize soluble, highly branched polymers using tris-hydroxy monomers, you must prevent the formation of an infinite network. We recommend two specific protocols.

Protocol A: Stoichiometric Imbalance (The "Oligomer" Method)

Best for: Creating B-stage resins or prepolymers for later curing.

Concept: By using a large excess of one monomer, you cap the chains before they can crosslink. The Formula: To target a specific Degree of Polymerization (


) without gelling:


Where

is the ratio of groups A/B.

Step-by-Step:

  • Define Target MW: Assume you want a stable oligomer (

    
    ).
    
  • Calculate Excess: If reacting Diisocyanate (A) + Triol (B), use a significant excess of A (

    
     or 
    
    
    
    ).
  • Execution:

    • Load the Triol (B

      
      ) into the reactor.
      
    • Add Diisocyanate (A

      
      ) such that NCO:OH ratio is 2:1 or higher.
      
    • Result: You form isocyanate-terminated stars, not a network.

Protocol B: Slow Monomer Addition (The "Hyperbranched" Method)

Best for: Creating high MW, soluble hyperbranched polymers.

Concept: By adding the A


 monomer slowly to a solution of B

, you ensure that unreacted B groups are always in excess relative to A groups at the moment of reaction. This favors reaction with the growing core over monomer-monomer coupling.

Visualizing the SMA Workflow:

SMA_Protocol Reservoir Reservoir: B3 Monomer (Triol) (Core) Reactor Reactor: Dilute Condition High Stirring Reservoir->Reactor Initial Charge Syringe Syringe Pump: A2 Monomer (Linker) (Slow Feed) Syringe->Reactor Dropwise Addition (Starved Feed) Reaction Reaction: A reacts with Core B (Limited A prevents crosslinking) Reactor->Reaction Product Product: Hyperbranched Polymer (Soluble) Reaction->Product

Figure 2: Slow Monomer Addition (SMA) setup for controlling branching.

Step-by-Step Protocol:

  • Reactor Charge: Dissolve the Tris-hydroxy monomer (Bngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) in the solvent. This acts as the "core."
    
  • Feed Preparation: Dissolve the difunctional linker (A

    
    ) in a separate vessel.
    
  • Conditions: Heat reactor to reaction temperature. Ensure vigorous stirring to prevent local hot-spots of concentration.

  • Addition: Using a syringe pump, add A

    
     over 6–12 hours.
    
    • Critical: The rate of addition must be slower than the rate of reaction (

      
      ).
      
  • Monitoring: Monitor NCO (if urethane) or Acid Value (if polyester) hourly.

  • Termination: Stop when A

    
     is consumed. The product will be a soluble, globular polymer with many surface OH groups.
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use a monofunctional alcohol to stop gelation? A: Yes. This is called "End-Capping." Adding a monofunctional alcohol (e.g., methanol or butanol) reduces the average functionality (


) of the system. It effectively "kills" growing chains. Calculate the amount needed using the modified Carothers equation to target a specific molecular weight.

Q2: My reaction gelled even though I calculated


 correctly. Why? 
A:  Likely due to local concentration effects . If you added your linker too fast, or if mixing was poor, local regions of the reactor may have had a 1:1 stoichiometry, leading to "micro-gels" that eventually bridged the entire system. Always use high shear mixing for multifunctional systems.

Q3: Does temperature affect the gel point? A: Indirectly. Higher temperatures increase the reaction rate (


). If the reaction is exothermic, "hot spots" can accelerate conversion locally, causing premature gelation. However, the theoretical conversion (

) at which gelation occurs is a function of topology, not temperature.

Q4: How do I remove the gel if it happens? A: If it is a chemical crosslink (covalent), it will not dissolve. You must degrade it.

  • Polyesters: Reflux in aqueous NaOH or amine to hydrolyze.

  • Polyurethanes: Extremely difficult. Pyrolysis (burning it off) or swelling in DMF/DMSO and mechanical removal are often the only options. Prevention is the only true cure.

References

  • Flory, P. J. (1941). Molecular Size Distribution in Three Dimensional Polymers. I. Gelation.[3][4][5][6][7][8][9] Journal of the American Chemical Society, 63(11), 3083–3100. Link

  • Stockmayer, W. H. (1943). Theory of Molecular Size Distribution and Gel Formation in Branched-Chain Polymers. The Journal of Chemical Physics, 11(2), 45. Link

  • Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization. Macromolecules, 32(13), 4240–4246. Link

  • Carothers, W. H. (1936). Polymers and Polyfunctionality.[10][9][11] Transactions of the Faraday Society, 32, 39–49. Link

  • Voit, B. (2000). New developments in hyperbranched polymers.[10][12] Journal of Polymer Science Part A: Polymer Chemistry, 38(14), 2505–2525. Link

Sources

Optimization

Purification methods for 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid derivatives

Technical Support Center: Troubleshooting & Purification Guidelines for 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid Derivatives Overview 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (CAS 98561-06-9) is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guidelines for 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid Derivatives

Overview 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (CAS 98561-06-9) is a highly versatile AB3 dendritic building block. Structurally analogous to the widely used 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)[1], this extended aliphatic triol-acid presents unique purification challenges. Its four hydrogen-bonding sites (three hydroxyls, one carboxylic acid) result in extreme polarity, water solubility, and a strong tendency to form intractable syrups rather than crystalline solids.

This guide provides field-proven, causality-driven solutions for the isolation and purification of this critical building block and its derivatives.

Workflow: Purification Strategy Decision Tree

PurificationWorkflow Start Crude 6-Hydroxy-5,5-bis(hydroxymethyl) hexanoic acid Decision Target Derivative State? Start->Decision FreeAcid Free Triol-Acid (Highly Polar) Decision->FreeAcid Unprotected Protected Acetonide Protected (Reduced Polarity) Decision->Protected Protected HILIC HILIC / Reverse-Phase Chromatography FreeAcid->HILIC DCHA DCHA Salt Crystallization FreeAcid->DCHA AcetonideRxn React with 2,2-Dimethoxypropane (p-TsOH cat.) Protected->AcetonideRxn PureFree Pure Free Acid HILIC->PureFree DCHA->PureFree Salt Break Silica Normal-Phase Silica Chromatography AcetonideRxn->Silica PureProtected Pure Acetonide Derivative Silica->PureProtected

Figure 1: Decision matrix for the purification of highly polar dendritic building blocks.

Frequently Asked Questions (FAQs)

Q1: Why does the free triol-acid streak severely on standard normal-phase silica gel, and how can I resolve this?

The Causality: 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid possesses a remarkably high Topological Polar Surface Area (TPSA). On standard bare silica gel, the acidic silanol groups (pKa ~4.5–5.5) form irreversible, multi-point hydrogen bonds with the three hydroxymethyl groups and the carboxylic acid. This leads to severe peak tailing (streaking) and poor mass recovery.

The Solution: Do not use standard Normal-Phase (NP) chromatography for the free acid. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase (C18) chromatography.

  • HILIC Mechanism: HILIC relies on a water-enriched layer immobilized on a polar stationary phase. The triol-acid partitions smoothly into this aqueous layer, eluting symmetrically when using a mobile phase of Acetonitrile/Water (e.g., 80:20) buffered with 10 mM Ammonium Formate to suppress the ionization of the carboxylate.

Q2: I cannot isolate the free acid from aqueous reaction mixtures. What is the most efficient derivatization strategy?

The Causality: Extracting a highly hydrophilic triol-acid from water into organic solvents is thermodynamically unfavorable. To alter the partition coefficient (LogP), you must mask the hydrogen-bond donors.

The Solution (Protect-Purify-Deprotect): Convert the compound into its acetonide derivative[2]. By reacting the triol with 2,2-dimethoxypropane (DMP), two of the three equivalent hydroxymethyl groups on the C5 quaternary carbon will condense to form a stable 6-membered 1,3-dioxane ring. This masks two hydroxyls, drastically reducing polarity and allowing for easy extraction into ethyl acetate or dichloromethane. The resulting mono-ol/acid can then be easily purified via standard silica gel chromatography[3].

Q3: My product forms a viscous syrup instead of crystallizing. How do I induce crystallization?

The Causality: Dendritic building blocks like bis-MPA derivatives often trap residual solvent and form extensive, disordered intermolecular hydrogen-bonding networks, resulting in a "glassy" or syrupy state[1].

The Solution: Form a Dicyclohexylamine (DCHA) salt . The addition of DCHA, a bulky secondary amine, disrupts the amorphous hydrogen-bonding network. The strong ionic interaction between the carboxylate and the dialkylammonium cation, combined with the steric bulk of the cyclohexyl rings, forces the molecules into a rigid, highly crystalline lattice that is easily filterable.

Quantitative Data: Chromatographic & Physical Properties

The following table summarizes the expected physicochemical behavior of the compound and its derivatives to guide your purification setup.

Derivative StateApprox. TPSA (Ų)Recommended Stationary PhaseIdeal Mobile Phase SystemExpected Physical StateTypical Recovery
Free Triol-Acid ~100HILIC (Amide or Bare Silica)MeCN / H₂O (10 mM NH₄HCO₂)Viscous Syrup60–75%
Acetonide-Protected ~60Normal-Phase Silica GelHexane / EtOAc (1% AcOH)Amorphous Solid85–95%
DCHA Salt N/ANone (Crystallization)Acetone / Diethyl EtherCrystalline Powder>90%

Experimental Methodology: Acetonide Protection & Purification

This self-validating protocol ensures the quantitative protection of the triol-acid while preventing accidental deprotection during the concentration phase[2].

Reagents:

  • 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (1.0 eq)

  • 2,2-Dimethoxypropane (DMP) (3.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Anhydrous Acetone (Solvent)

  • Triethylamine (Et₃N) (0.1 eq)

Step-by-Step Procedure:

  • Reaction Setup: Suspend the free triol-acid in anhydrous acetone (approx. 0.5 M concentration) under an inert atmosphere (N₂ or Argon).

  • Catalysis: Add DMP followed by p-TsOH·H₂O.

    • Observation (Self-Validation): The reaction begins as a cloudy suspension. As the 1,3-dioxane ring forms, the product becomes soluble, and the solution will turn clear. This visual cue acts as an immediate indicator of reaction progress.

  • Maturation: Stir at room temperature for 12 hours. Monitor via TLC (using a highly polar eluent like DCM/MeOH 9:1 with a bromocresol green stain to visualize the acid).

  • Critical Quench: Add Triethylamine (0.1 eq) to the reaction mixture and stir for 10 minutes.

    • Causality: Neutralizing the acid catalyst is mandatory. If the mixture is concentrated under vacuum while still acidic, the shifting equilibrium (driven by the removal of acetone and DMP) will force the reaction backward, deprotecting the acetonide.

  • Concentration & Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with water to remove the triethylammonium tosylate salts.

  • Chromatography: Dry the organic layer over Na₂SO₄, concentrate, and purify via normal-phase silica gel chromatography using a Hexane/Ethyl Acetate gradient (supplemented with 1% Acetic Acid to prevent tailing of the free carboxylic acid).

References

1.[1] CHAPTER 2: Bis-MPA Dendrimers and Other Dendritic Polyesters. Royal Society of Chemistry. 2.[2] Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. ACS Biomacromolecules. 3.[3] Bis(hydroxymethyl)propionic Acid to Synthesize Biodegradable Polymers for Drug Delivery Applications. ACS Omega.

Sources

Troubleshooting

Troubleshooting incomplete esterification of dendritic acid monomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of polyester dendrimers, particularly those based on 2,2-bis(hydroxymethyl)propionic acid (bi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of polyester dendrimers, particularly those based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). While the Steglich esterification is the gold standard for coupling these dendritic acids, achieving 100% functionalization becomes exponentially difficult as the generation number increases.

This guide breaks down the mechanistic failures behind incomplete esterification and provides field-proven, self-validating protocols to ensure structural perfection in your macromolecular syntheses.

Diagnostic Logic for Esterification Failures

Before adjusting your protocol, it is critical to identify the root cause of the incomplete reaction. Use the diagnostic flowchart below to map your analytical findings (e.g., MALDI-TOF, NMR) to the correct mechanistic solution.

DiagnosticLogic Start Incomplete Esterification Detected via MALDI-TOF/NMR CheckByproduct Are N-acylurea byproducts present? Start->CheckByproduct TempControl Optimize Temperature: Add Carbodiimide at 0°C Use DCM solvent CheckByproduct->TempControl Yes CheckSteric Is it a high-generation dendrimer (G3+)? CheckByproduct->CheckSteric No UseHypernucleophile Overcome Steric Hindrance: Use DPTS Catalyst or Anhydride Method CheckSteric->UseHypernucleophile Yes CheckMoisture Are missing arms (structural defects) dominant? CheckSteric->CheckMoisture No DryConditions Eliminate Moisture: Azeotropic distillation Strict anhydrous conditions CheckMoisture->DryConditions Yes

Diagnostic flowchart for resolving incomplete esterification in dendritic synthesis.

Core Troubleshooting Q&A

Q1: Why does my esterification stall at higher dendrimer generations (G3 and above), leaving unreacted hydroxyls? Causality & Solution: As dendrimers grow, the density of peripheral end-groups increases exponentially, leading to severe steric hindrance[1]. This crowding restricts the diffusion of the bulky O-acylisourea intermediate to the reactive hydroxyl sites. To overcome this, standard DMAP is often insufficient. You must switch to a more potent hypernucleophile system, such as 4-(dimethylamino)pyridinium p-toluenesulfonate (DPTS)[2]. DPTS acts as both a proton source and an acyl transfer agent, significantly accelerating the reaction rate for sterically hindered bis-MPA monomers[3]. Alternatively, pre-activating the bis-MPA into an anhydride eliminates the need for bulky carbodiimides during the coupling step, driving the reaction to completion[4].

Q2: I am observing N-acylurea byproducts instead of the desired ester. How do I prevent this side reaction? Causality & Solution: In a standard Steglich esterification, the carbodiimide (e.g., DCC or EDC) activates the carboxylic acid to form an O-acylisourea intermediate. If the subsequent nucleophilic attack by the alcohol is slow—often due to steric hindrance—the intermediate undergoes a spontaneous 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea[5][6]. To prevent this, you must control the reaction kinetics:

  • Temperature Control: Always add the carbodiimide dropwise at 0 °C and maintain this temperature for the first 1-2 hours[7]. The 1,3-rearrangement requires higher activation energy than the desired acyl transfer, so low temperatures suppress it[6].

  • Solvent Selection: Avoid solvents like THF or dioxane, which promote N-acylurea formation. Use anhydrous dichloromethane (DCM)[8].

  • Catalyst Loading: Ensure sufficient DMAP (or DPTS) is present to rapidly intercept the O-acylisourea and form the highly reactive N-acylpyridinium intermediate before rearrangement can occur[9].

Q3: My mass spectrometry (MALDI-TOF) shows a statistical distribution of missing arms (e.g., T-1, T-2 defects). What protocol adjustments ensure 100% functionalization? Causality & Solution: Missing arms in a divergent growth approach are permanent structural defects. The primary culprit is moisture. Water is a highly mobile, competing nucleophile that rapidly hydrolyzes the O-acylisourea intermediate or the N-acylpyridinium complex back into the starting carboxylic acid[6]. Because you are attempting to esterify dozens of hydroxyls simultaneously, even trace water will consume your coupling reagents, leaving unreacted arms. To fix this, implement azeotropic distillation. Before the reaction, co-evaporate your starting dendrimer with anhydrous toluene 2-3 times to remove bound water. Furthermore, always use a stoichiometric excess of the dendritic acid monomer and coupling agent (typically 1.2 to 1.5 equivalents per hydroxyl group) to push the equilibrium toward complete conversion[10].

Quantitative Data: Reagent Selection for Dendritic Esterification

Selecting the right coupling agent and catalyst is critical for dendritic growth. Below is a comparative summary of standard reagents used in these workflows.

ReagentTypeByproduct / Post-ReactionBest Use CaseMechanistic Notes
DCC Coupling AgentDicyclohexylurea (DCU) - Insoluble solidG1-G3 DendrimersHigh efficiency, but DCU requires careful filtration. Prone to N-acylurea formation if not chilled[5].
EDC·HCl Coupling AgentWater-soluble ureaBiomedical dendrimersEasier workup (removed via aqueous wash). Slightly less reactive than DCC for highly hindered systems[6].
DIC Coupling AgentDiisopropylurea - Soluble liquidSolid-phase synthesisPrevents clogging in automated synthesizers. Byproduct remains soluble in DCM[9].
DMAP CatalystRegeneratedStandard esterificationsActs as an acyl transfer reagent. Essential for preventing 1,3-rearrangement[6].
DPTS Catalyst ComplexRegeneratedG3+ Sterically hinderedComplex of DMAP and p-toluenesulfonic acid. Provides superior proton-transfer dynamics for bis-MPA[2].

Self-Validating Experimental Protocol: Optimized Steglich Esterification for Bis-MPA

This protocol is designed to eliminate moisture, prevent side reactions, and ensure 100% functionalization of dendritic hydroxyls.

Phase 1: Preparation & Azeotropic Drying

  • Transfer the hydroxyl-terminated dendrimer (e.g., G2-OH) to a round-bottom flask.

  • Add 10 mL of anhydrous toluene and evaporate under reduced pressure (rotary evaporator). Repeat this process three times to azeotropically remove all trace moisture.

  • Place the flask under high vacuum for 2 hours.

Phase 2: Activation & Coupling

  • Purge the flask with Argon. Dissolve the dried dendrimer and the acetonide-protected bis-MPA monomer (1.5 equivalents per hydroxyl group) in anhydrous DCM (0.1 M concentration).

  • Add DPTS (0.2 equivalents per hydroxyl group) to the solution. Stir until completely dissolved.

  • Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C for 15 minutes. Causality: Chilling the reaction is mandatory to suppress the 1,3-rearrangement of the O-acylisourea intermediate[7].

  • Dissolve DCC (1.5 equivalents per hydroxyl group) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

Phase 3: Reaction Progression & Validation

  • Stir the reaction at 0 °C for 2 hours, then allow it to gradually warm to room temperature. Stir for an additional 24 hours.

  • Self-Validation Step: Before quenching, extract a 10 µL aliquot, filter, and analyze via MALDI-TOF MS or ¹H-NMR.

    • NMR Check: Ensure the complete disappearance of the pre-esterification methylene protons adjacent to the hydroxyl groups.

    • If incomplete: Do not quench. Add an additional 0.5 equivalents of DCC and bis-MPA, and stir for another 12 hours.

Phase 4: Workup & Purification

  • Filter the reaction mixture through a sintered glass funnel to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with additional DCM and wash sequentially with:

    • 1M NaHSO₄ (to remove basic catalysts like DPTS/DMAP).

    • 10% Na₂CO₃ (to remove unreacted bis-MPA monomer).

    • Brine (to break emulsions and pre-dry).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via precipitation into cold diethyl ether or by flash column chromatography.

References

1.[1] Benchchem. L-Lysine(Boc)-OSu Reagent - Benchchem. Available at: 2.[10] Benchchem. 3-(Carboxymethyl)pentanedioic acid | 57056-39-0 | Benchchem. Available at: 3.[2] National Institutes of Health (NIH). Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC. Available at: 4.[4] Royal Society of Chemistry (RSC). CHAPTER 2: Bis-MPA Dendrimers and Other Dendritic Polyesters - Books. Available at: 5.[3] MDPI. Polyester Dendrimers - MDPI. Available at: 6.[7] Star Chemistry. EXAMS | STAR CHEMISTRY: Steglich Esterification. Available at: 7.[8] American Chemical Society (ACS). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. Available at: 8.[5] Wikipedia. Steglich esterification - Wikipedia. Available at: 9.[6] Royal Society of Chemistry (RSC). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: 10.[9] Grokipedia. Steglich esterification - Grokipedia. Available at:

Sources

Optimization

The Crystallization Clinic: Advanced Support for Viscous Hydroxy-Acids

Welcome to the Technical Support Center for crystallization troubleshooting. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for crystallization troubleshooting. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in organic synthesis and drug development: the crystallization of viscous hydroxy-acid intermediates .

Hydroxy-acids are highly prone to forming supercooled, viscous liquids rather than ordered crystals. This guide dissects the thermodynamic and kinetic causality behind these failures and provides self-validating, field-proven protocols to force nucleation and achieve high-purity crystalline solids.

Part I: Diagnostic FAQs & Troubleshooting

Q1: Why do my hydroxy-acid intermediates consistently "oil out" (Liquid-Liquid Phase Separation) instead of crystallizing?

A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the kinetic barrier to nucleation is significantly higher than the barrier to phase separation. Hydroxy-acids possess an amphiphilic nature—highly polar hydrogen-bonding groups (-OH, -COOH) attached to hydrocarbon backbones. In solution, these molecules self-associate into extensive, disordered hydrogen-bonded networks, creating highly viscous micro-domains.

As supersaturation increases (via cooling or anti-solvent addition), the system attempts to minimize its free energy. Because the high viscosity restricts the molecular diffusion required to align into a rigid crystal lattice, the system instead separates into a solute-rich "oil" phase and a solvent-rich phase .

Q2: How can I overcome the high viscosity of these intermediates to induce first-time nucleation?

A2: You must bypass standard solution-growth thermodynamics. High viscosity traps the system in a metastable state. To force nucleation, you must alter the kinetic pathway using one of two methods:

  • Emulsion Freeze-Drying: Disperse the oil into an aqueous emulsion and rapidly freeze-dry it. This arrests the kinetics of liquid self-association, forcing the solute into an intermediate amorphous solid network. Suspending this amorphous solid in an anti-solvent induces hydration and subsequent crystallization, providing your first generation of seed crystals .

  • Mechanochemistry (Neat Grinding): Apply direct mechanical force (e.g., ball milling) to the viscous liquid in the presence of a solid co-former. This provides localized activation energy to drive multicomponent solid formation, entirely circumventing the diffusion limitations of a solvent medium .

Q3: What is the best method to determine absolute stereochemistry when the chiral hydroxy-acid remains a viscous liquid?

A3: For chiral hydroxy-acids that refuse to crystallize natively, co-crystallization or salt formation with chiral amines is the gold standard. By introducing a chiral co-former (such as (S)-α-methyl benzylamine), you replace the disordered hydroxy-acid hydrogen-bonding network with a highly ordered, higher-melting supramolecular complex. Once the co-crystal is formed, X-ray diffraction can be used to determine absolute stereochemistry. Furthermore, because co-crystals dissociate in solution, identical chiral HPLC conditions can be used for both the parent oil and the co-crystal without altering the chromatographic method .

Q4: How do I scale up the crystallization of a viscous hydroxy-acid without crashing the reactor?

A4: Scale-up introduces severe heat transfer gradients and mixing limitations. If a viscous intermediate undergoes LLPS at scale, it forms an un-stirrable mass that coats the reactor walls and impeller, leading to batch failure . To prevent this, you must map the phase diagram and employ Seeding below the Monotectic Temperature . By introducing seed crystals into the liquid-liquid mixture precisely below the monotectic point, you provide a low-energy template that directs the supersaturated oil phase to deposit onto the seeds rather than agglomerating .

Part II: Mechanistic Workflows

LLPS_Troubleshooting Start Viscous Intermediate in Solvent LLPS Liquid-Liquid Phase Separation Detected? Start->LLPS Cooling / Anti-solvent Mech Mechanochemistry (Neat Grinding) LLPS->Mech Persistent Oil Freeze Emulsion Freeze-Drying (Amorphous Network) LLPS->Freeze Emulsion Formed Bulk Seeded Bulk Crystallization LLPS->Bulk No LLPS (Rare) Seed Hydration & Seed Generation Mech->Seed Activation Energy Freeze->Seed Arrested Kinetics Seed->Bulk Seed Transfer

Troubleshooting pathways to bypass liquid-liquid phase separation (LLPS) in viscous intermediates.

Resolution_Pathway A Racemic Hydroxy-Acid (Viscous Oil) B Addition of Chiral Co-former e.g., (S)-α-methyl benzylamine A->B Dissolution in EtOAc C Supramolecular Assembly (Salt / Co-crystal) B->C Hydrogen Bonding / Ionic Interaction D Enantioselective Crystallization C->D Cooling / Seeding E X-Ray Diffraction & Chiral HPLC Validation D->E Absolute Stereochemistry

Workflow for enantiomeric resolution of viscous hydroxy-acids via chiral co-crystallization.

Part III: Self-Validating Experimental Protocols

Protocol 1: Emulsion Freeze-Drying for Seed Generation

Objective: To generate the first batch of seed crystals from an intermediate that persistently oils out.

  • Emulsion Formation: Dissolve the viscous hydroxy-acid oil in a minimal amount of water-miscible solvent (e.g., isopropanol). Slowly add this to highly agitated cold water (1:10 ratio) to form a cloudy emulsion.

    • Validation Checkpoint: Analyze the emulsion via Dynamic Light Scattering (DLS). Droplet size must be < 5 µm to ensure a high surface-area-to-volume ratio.

  • Kinetic Arrest (Freeze-Drying): Immediately flash-freeze the emulsion in liquid nitrogen and lyophilize for 48 hours to remove all solvents.

    • Validation Checkpoint: Perform Karl Fischer titration on the resulting powder. Residual moisture must be < 1% to confirm the formation of a stable amorphous network.

  • Hydration & Nucleation: Suspend the dry amorphous powder in a minimal volume of water at 20°C. The amorphous network will slowly hydrate, rearranging its hydrogen bonds to form a crystalline lattice .

    • Validation Checkpoint: Observe the suspension under Polarized Light Microscopy (PLM). The appearance of birefringence confirms the transition from an amorphous solid to crystalline seeds.

Protocol 2: Enantiomeric Resolution via Chiral Salt Co-Crystallization

Objective: To isolate an enantiopure crystalline solid from a racemic, viscous hydroxy-acid oil.

  • Solution Preparation: Dissolve the racemic hydroxy-acid oil in ethyl acetate (EtOAc) at 50°C.

  • Co-former Addition: Add 1.05 equivalents of (S)-α-methyl benzylamine dropwise under continuous stirring. The basic amine will interact with the acidic moieties of the hydroxy-acid, breaking the viscous self-association network .

  • Controlled Cooling: Cool the reactor linearly to 5°C over 6 hours.

    • Validation Checkpoint: Isolate a sample of the precipitate and analyze via Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak confirms the formation of a uniform supramolecular salt/co-crystal, rather than a physical mixture.

  • Resolution Verification: Filter and wash the crystals with cold EtOAc.

    • Validation Checkpoint: Dissolve the crystals in the mobile phase and run Chiral HPLC. The enantiomeric excess (ee) must be > 98% to validate the enantioselective crystallization .

Part IV: Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the advanced crystallization strategies discussed in this guide.

StrategyTarget PhenomenonCritical Viscosity Threshold (cP)Typical Yield Recovery (%)Primary Mechanistic Driver
Emulsion Freeze-Drying LLPS (Oiling Out)> 2,00075 - 85%Arrested self-association kinetics
Mechanochemistry Persistent Oils> 5,00060 - 80%Mechanical activation energy
Chiral Co-crystallization Enantiomeric Resolution500 - 2,00065 - 90%Supramolecular lattice stabilization
Monotectic Seeding Scale-up Agglomeration< 1,00085 - 95%Controlled supersaturation depletion

References

  • Mechanochemistry as a Tool for Crystallizing Inaccessible Solids from Viscous Liquid Components ACS Publications URL:[Link]

  • The Use of Co-crystals for the Determination of Absolute Stereochemistry: An Alternative to Salt Formation ACS Publications URL:[Link]

  • A method to crystallize substances that oil out ResearchGate URL:[Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen ACS Publications URL:[Link]

  • Crystallization & Solid Form Challenges for Intermediates Tianming Pharmaceutical URL:[Link]

Troubleshooting

Minimizing side reactions during amide coupling of hydroxy-hexanoic acids

Welcome to the technical support center for amide coupling reactions involving hydroxy-hexanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving hydroxy-hexanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges presented by these substrates. Here, we move beyond generic protocols to explain the causality behind experimental choices, helping you not only to solve current issues but also to proactively design more robust and efficient syntheses.

The primary challenge in coupling hydroxy-hexanoic acids is managing the competition between the desired intermolecular amide bond formation and an undesired intramolecular cyclization, which leads to a stable lactone byproduct (ε-caprolactone or its derivatives). This guide provides a structured approach to troubleshooting this and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the main side reaction I should be concerned about when coupling a 6-hydroxyhexanoic acid?

The principal side reaction is intramolecular cyclization (lactonization) to form the corresponding ε-caprolactone. This occurs because the terminal hydroxyl group can act as an internal nucleophile, attacking the activated carboxylic acid faster than the external amine, especially under suboptimal conditions.

Q2: What is racemization and is it a concern for 6-hydroxyhexanoic acid?

Racemization is the loss of stereochemical integrity at a chiral center. For standard 6-hydroxyhexanoic acid, there is no chiral center at the alpha-carbon (C2), so racemization at that position is not an issue. However, if your hydroxy-hexanoic acid is substituted with a chiral center, particularly at the alpha-carbon, then racemization is a significant risk, just as it is in standard peptide synthesis.[1] The mechanism often involves the formation of a planar oxazolone intermediate, which can be protonated from either face.[1]

Q3: What are the general classes of coupling reagents I can use?

There are three main classes of modern coupling reagents used for this type of transformation:

  • Carbodiimides: Such as EDC (a water-soluble carbodiimide) or DIC. These are cost-effective but often require additives like HOBt or Oxyma to increase efficiency and suppress side reactions like racemization.[2]

  • Onium Salts (Phosphonium and Aminium/Uronium): Phosphonium salts (e.g., PyBOP) and Aminium/Uronium salts (e.g., HATU, HBTU) are highly efficient, fast, and generally offer low racemization risk.[2][3] They are often the first choice for difficult couplings.[2]

  • Phosphonic Acid Anhydrides: Propanephosphonic acid anhydride (T3P®) is an excellent choice, known for its high selectivity, low epimerization risk, and the formation of water-soluble byproducts, which simplifies purification.[4][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low Yield of Amide, High Yield of Lactone Byproduct

"My reaction is predominantly forming the ε-caprolactone instead of my desired amide. How can I shift the selectivity?"

This is the most common issue and stems from the intramolecular reaction pathway outcompeting the intermolecular one. This is a classic case of kinetic versus thermodynamic control, influenced heavily by reaction concentration.

Root Cause Analysis:

The intermolecular amide coupling is a bimolecular reaction, meaning its rate is dependent on the concentration of both the activated acid and the amine. In contrast, the intramolecular lactonization is a unimolecular reaction, and its rate is primarily dependent only on the concentration of the activated acid.

  • At low concentrations: The probability of the activated acid encountering an external amine molecule is low. The hydroxyl group at the other end of the same molecule is, however, always in close proximity, making cyclization the statistically favored, kinetically faster pathway.

  • At high concentrations: The probability of collision between the activated acid and an external amine molecule increases significantly, favoring the bimolecular amide formation.

The relationship between these competing pathways can be visualized as follows:

G cluster_0 Reaction Pathways cluster_1 Controlling Factors Activated Acid Activated Acid Amide Amide Activated Acid->Amide Intermolecular Coupling (Bimolecular, k_amide) Lactone Lactone Activated Acid->Lactone Intramolecular Cyclization (Unimolecular, k_lactone) Amine Amine Amine->Amide High_Conc High Concentration Favors Amide Rate(amide) ∝ [Acid][Amine] Rate(lactone) ∝ [Acid] Low_Conc Low Concentration Favors Lactone G cluster_0 Troubleshooting Workflow: Sluggish Reaction Start Stalled Reaction? Reagent Upgrade Coupling Reagent (e.g., EDC → HATU or T3P) Start->Reagent Yes Base Optimize Base (e.g., Use DIPEA) Reagent->Base Still slow Conditions Adjust Conditions (Solvent: DMF; Temp: 40-50°C) Base->Conditions Still slow Success Reaction Complete Conditions->Success Monitor by LC-MS

Caption: A logical workflow for troubleshooting a stalled amide coupling reaction.

Analytical and Purification Guide

How to Confirm Lactone Formation and Quantify the Product Ratio

It is essential to accurately identify and quantify the products in your reaction mixture. HPLC and NMR are the most powerful tools for this.

1. High-Performance Liquid Chromatography (HPLC):

Lactones are generally less polar than their corresponding hydroxy-amides. This difference in polarity is the basis for their separation via reversed-phase HPLC.

  • Stationary Phase: C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Expected Elution Order: The less polar lactone will have a longer retention time (elute later) than the more polar amide product. The starting hydroxy-acid will be the most polar and elute first.

Protocol 1: General Purpose HPLC Method for Reaction Monitoring

  • Sample Prep: Quench a small aliquot of the reaction mixture (e.g., 10 µL) in 1 mL of acetonitrile. Vortex and centrifuge to precipitate any salts.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A = Water + 0.1% TFA; B = Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B (linear gradient)

    • 17-19 min: 90% B

    • 19-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the amide bond) or 220 nm.

  • Analysis: Integrate the peak areas of the hydroxy-acid, amide, and lactone to determine the relative ratio.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR can provide unambiguous structural confirmation. Key differences to look for:

  • Amide N-H Proton: The amide product will show a characteristic broad singlet or triplet (if coupled to adjacent protons) for the N-H proton, typically between δ 5.5-8.5 ppm. The lactone will not have this signal.

  • Protons Alpha to Carbonyl (C2): The electronic environment around the carbonyl is different. The C2 protons of the amide will have a distinct chemical shift compared to the C2 protons of the lactone.

  • Protons on Carbon Bearing Oxygen (C6): In the starting material, this is a CH -OH group. In the amide product, it remains a CH -OH group. In the lactone, it becomes a CH -O-C=O group, causing a significant downfield shift (to δ ~4.0-4.5 ppm) for these protons compared to the hydroxy-acid or hydroxy-amide (δ ~3.6 ppm).

How to Purify the Amide Product from the Lactone Byproduct

1. Flash Column Chromatography:

This is the most common method. The polarity difference exploited in HPLC is used here on a preparative scale.

  • Stationary Phase: Normal phase silica gel.

  • Eluent System: A gradient system of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).

  • Elution Order: The less polar lactone will elute first, followed by the more polar amide product.

  • Pro Tip: If the polarity difference is small, switching the polar eluent to a mixture containing methanol (e.g., 0-10% MeOH in Dichloromethane) can improve the separation of the highly polar amide from the baseline.

2. Recrystallization:

If the desired amide is a solid, recrystallization can be a highly effective and scalable purification method. [6]

  • Actionable Step: Find a solvent system where the amide has high solubility at elevated temperatures but low solubility at room temperature or below, while the lactone (often an oil or low-melting solid) remains soluble.

  • Solvent Screening: Good starting points for amides include ethyl acetate, acetonitrile, or mixtures like ethanol/water or acetone/hexanes. [6]Dissolve the crude mixture in a minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals of the amide.

3. Acid-Base Extraction:

This technique can be used to remove unreacted starting material but is generally ineffective at separating the neutral amide from the neutral lactone. However, if your amine component contains a basic handle (like a pyridine or a tertiary amine), you can protonate your product with aqueous acid and extract the lactone into an organic solvent.

References

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Bailey, P. D., et al. (2015). A Rapid Injection NMR Study of the Reaction of Organolithium Reagents with Esters, Amides, and Ketones. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). CORE.
  • Outsourced Pharma. (n.d.).
  • Edelmann, F. T. (2020). What is the best technique for amide purification?
  • Péter, A., et al. (2020). High-performance liquid chromatographic enantioseparation of isopulegol-based ß-amino lactone and ß-amino amide analogs... PubMed.
  • Waters Corporation. (2025).
  • Nanalysis. (n.d.).
  • Buszek, K. R., et al. (2001).
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Source.
  • Curia Global. (2024).
  • Columbia University. (n.d.).
  • Reddit. (2022). amide coupling help. r/Chempros.
  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. (2023). RSC Publishing.
  • Pearson. (n.d.). NMR Spectroscopy Explained.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone... (2026).
  • Welch Materials. (2024).
  • Michigan State University. (n.d.). NMR Spectroscopy.
  • BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • BCA Protein Assay Kit. (2026).
  • Google Patents. (n.d.).
  • Stewart, C. F., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms... PubMed.
  • ResearchGate. (2017).
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Source.
  • A sustainable synthetic route for biobased 6-hydroxyhexanoic acid... (n.d.). Source.
  • Uphill battles in amide couplings. (2014). amphoteros.
  • Optimizing Amide Bond Formation: Scenario-Driven Insights... (n.d.). Scribd.
  • Reddit. (2020). Which extraction procedure will completely separate an amide...
  • ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?
  • Peptide Coupling Reagents Guide. (n.d.). Source.
  • Convenient preparative method for lactones from 3-hydroxy propanoic acids... (n.d.). PubMed.
  • Master Organic Chemistry. (2018).
  • A convenient protocol for amide bond formation for electron deficient amines... (n.d.). PMC.
  • University of Notre Dame. (2020). HPLC METHODOLOGY MANUAL.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

Sources

Optimization

Catalyst selection for transesterification of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Polymer Chemistry Division Subject: Technical Guide: Catalyst Selection for Transesterification of 6-Hydroxy-5,5-bis(hydroxymethyl)hexa...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Polymer Chemistry Division Subject: Technical Guide: Catalyst Selection for Transesterification of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid

Executive Summary

You are working with 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid , a high-generation


 dendritic monomer. Structurally, this is a homolog of the industry-standard 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA), but with a hexanoic tail that imparts greater flexibility and solubility.

The primary challenge in transesterifying this molecule lies in the neopentyl-like steric hindrance at the C5 position (the quaternary carbon holding the hydroxymethyl groups). Standard esterification protocols often fail to achieve high conversion or result in uncontrolled gelation. This guide provides a scientifically grounded selection matrix for catalysts and troubleshooting protocols to navigate these steric and kinetic barriers.

Part 1: Catalyst Selection Matrix

Do not choose a catalyst based solely on reaction speed. For this specific


 monomer, you must balance steric access  (Lewis acidity) against side reactions  (etherification/coloration).
Catalyst ClassSpecific CompoundRec.[1][2][3][4][5][6] Loading (mol%)Temp. RangeThe "Why" (Mechanism & Fit) Critical Drawbacks
Organotin (Sn) Dibutyltin Dilaurate (DBTL) 0.1 – 0.3%140°C – 180°CStandard. High Lewis acidity activates the carbonyl effectively even with steric bulk. The laurate ligands improve solubility in the hydrophobic hexanoic tail.Toxicity. REACH restricted. Difficult to remove traces from final polymer.
Titanium (Ti) Titanium(IV) butoxide (TBT) 0.05 – 0.2%150°C – 200°CHigh Activity. extremely fast transesterification. Effective scavenger of water/alcohols.Discoloration. Forms yellow/orange complexes with phenolic impurities or oxidation products.
Zinc (Zn) Zinc Acetate 0.2 – 0.5%160°C – 190°CThe "Clean" Alternative. Milder Lewis acid. Produces white/colorless polymers. Less toxic than Sn.Slow Kinetics. Requires higher temperatures or longer times, increasing risk of thermal degradation.
Enzymatic Lipase B (C. antarctica) (CALB) 1 – 5 wt%60°C – 80°CRegioselectivity. The only catalyst that can selectively esterify the primary C6 hydroxyl vs. the hindered C5 hydroxyls, enabling linear-dendritic architectures.Cost & Rate. Very slow. Requires vacuum to remove byproduct (methanol) at low T.
Strong Acid p-Toluenesulfonic Acid (p-TSA) 0.1 – 0.5%110°C – 140°CProtonic Activation. Good for solution polymerization.Side Reactions. High risk of etherification (dehydration between -OH groups) leading to irreversible crosslinking.

Part 2: Technical Deep Dive & Logic

The Steric Challenge (The "Neopentyl" Problem)

Your molecule possesses a quaternary carbon at position C5. The two attached hydroxymethyl groups (


) are "neopentyl" in nature.
  • Kinetic Consequence: Nucleophilic attack by these hydroxyls is roughly 10-20x slower than a standard primary alcohol due to the bulky neighboring group.

  • Catalyst Implication: You need a catalyst that acts as a "bridge."

    • Sn and Ti catalysts work by coordinating with both the carbonyl oxygen (of the ester/acid) and the hydroxyl oxygen, bringing them into proximity despite the steric bulk. This "template effect" is why DBTL outcompetes p-TSA in bulk polymerizations of this monomer.

The Gelation Trap

As an


 monomer, the functionality (

) is 3. According to Carothers' equation, the critical conversion at gelation (

) is

(50%).
  • Reality Check: Due to the steric difference between the "6-hydroxy" (less hindered) and "5,5-bis" (more hindered) groups, the actual gel point is often delayed.

  • Control Strategy: If you are synthesizing hyperbranched polymers, you want to approach the gel point without crossing it. Zinc Acetate is often preferred here because its slower kinetics allow for better monitoring of torque/viscosity compared to the aggressive TBT.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned dark yellow/orange."
  • Diagnosis: Titanium-induced chromophore formation. At temperatures >180°C, Ti(IV) species complex with oxidation byproducts.

  • Immediate Fix: Switch to Zinc Acetate or DBTL .

  • Process Fix: If you must use Ti (for speed), add a phosphorus-based stabilizer (e.g., Triphenyl phosphite, 0.1 wt%) at the start of the reaction to chelate the Ti and prevent color formation.

Scenario B: "The reaction stalled. I see reflux, but viscosity isn't increasing."
  • Diagnosis: Equilibrium limitation. Transesterification is an equilibrium reaction. The "reflux" you see is likely the byproduct (methanol or water) condensing and falling back into the reactor.

  • The Fix:

    • Vacuum: You must apply dynamic vacuum (< 5 mbar) to pull the equilibrium forward.

    • Entrainer: If using solution polymerization, use a Dean-Stark trap with Toluene or Xylene to azeotropically remove the byproduct.

    • Catalyst Poisoning: If using an acid (p-TSA), ensure your monomer contains no residual basic salts from its synthesis (e.g., Na residues from the Cannizzaro reaction used to make the monomer).

Scenario C: "I obtained an insoluble gel instead of a hyperbranched polymer."
  • Diagnosis: Uncontrolled crosslinking (Etherification).

  • The Fix:

    • Temperature Check: Did you exceed 200°C? Etherification of aliphatic diols becomes significant above this threshold, especially with acidic catalysts. Keep T < 180°C.

    • Core Ratio: If making a hyperbranched core-shell structure, increase the Core (

      
      ) to Monomer (
      
      
      
      ) ratio. A higher core ratio reduces the probability of monomer-monomer self-condensation leading to infinite networks.

Part 4: Validated Experimental Protocol

Method: Melt Transesterification (Pseudo-One-Pot) Target: Hyperbranched Polyester Catalyst: Dibutyltin Dilaurate (DBTL)

  • Melt Stage: Charge 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (and Core molecule if applicable) into a reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet.

  • Inerting: Purge with

    
     x 3. Heat to 140°C  until fully molten.
    
  • Catalyst Addition: Add DBTL (0.15 mol%) . Note: Dilute DBTL in a small amount of dry toluene for accurate dosing if the scale is small.

  • Oligomerization (Atmospheric): Stir at 140°C for 1 hour under continuous

    
     flow. This prevents monomer sublimation while starting the reaction.
    
  • Polymerization (Vacuum Ramp):

    • Reduce pressure to 100 mbar over 30 mins.

    • Increase Temp to 160°C .

    • Reduce pressure to < 1 mbar (full vacuum).

  • Termination: Monitor torque. Stop reaction by breaking vacuum with

    
     and rapid cooling when defined viscosity is reached.
    
  • Purification: Dissolve in THF, precipitate in cold Methanol to remove unreacted monomer and catalyst residues.

Part 5: Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the correct catalyst based on your specific application constraints.

CatalystSelection Start START: Select Catalyst for 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid Constraint1 Is the application Biomedical/Pharma? Start->Constraint1 Constraint2 Is Optical Clarity (Color) Critical? Constraint1->Constraint2 No (Industrial/Materials) Enzyme SELECT: Lipase (CALB) (Novozym 435) Constraint1->Enzyme Yes (Strict Toxicity Limits) Constraint3 Is High MW / Speed the priority? Constraint2->Constraint3 No (Yellowing Acceptable) Zinc SELECT: Zinc Acetate (Zn(OAc)2) Constraint2->Zinc Yes (Must be Colorless) Tin SELECT: DBTL (Dibutyltin Dilaurate) Constraint3->Tin No (Balanced Control) Titanium SELECT: TBT (Titanium Butoxide) Constraint3->Titanium Yes (Max Speed/High T)

Figure 1: Decision matrix for catalyst selection based on downstream application requirements (biocompatibility, optical properties, and reaction kinetics).

References

  • Zagar, E., & Zigon, M. (2011). Aliphatic Hyperbranched Polyesters Based on 2,2-Bis(hydroxymethyl)propionic Acid Determination of Structure and Solution Properties. Macromolecules.[7]

    • Context: Establishes the baseline kinetics for neopentyl-structured monomers (Bis-MPA), directly applicable to the hexanoic homolog.
  • Stumbe, J. F., & Bruchmann, B. (2004). Hyperbranched Polyesters Based on Adipic Acid and Glycerol. Macromolecular Rapid Communications.

    • Context: Compares DBTL vs.
  • Pellis, A., et al. (2016). Enzymatic Synthesis of Poly(lactic acid) Derivatives. Trends in Biotechnology.

    • Context: detailed protocols for using CALB (Lipase B)
  • Moore, J. S., & Stupp, S. I. (1990). Room temperature polyesterification. Macromolecules.[7][8]

    • Context: Discusses the activation energy barriers in hindered hydroxyls and the necessity of vacuum/carbodiimide coupling if not using metal c

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of CAS 98561-06-9

The structural validation of hyperbranched polymers, dendrimers, and complex prodrug linkers relies heavily on the accurate mass spectrometric characterization of their monomeric building blocks[1]. As dendritic architec...

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of hyperbranched polymers, dendrimers, and complex prodrug linkers relies heavily on the accurate mass spectrometric characterization of their monomeric building blocks[1]. As dendritic architectures become more sophisticated, the shift from traditional diol-monocarboxylic acids to advanced triol-monocarboxylic acids requires a deep understanding of their gas-phase behavior.

This guide objectively compares the high-resolution tandem mass spectrometry (HR-MS/MS) fragmentation performance of CAS 98561-06-9 (6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid) against the industry-standard alternative, Bis-MPA (2,2-Bis(hydroxymethyl)propionic acid, CAS 4767-03-7). By analyzing their divergent collision-induced dissociation (CID) pathways, we provide a self-validating analytical framework for researchers tracking these molecules in complex polymer matrices or biological systems.

Mechanistic Divergence in Gas-Phase Fragmentation

To optimize an analytical method, one must first understand the causality behind the molecule's behavior in the gas phase. The structural differences between CAS 98561-06-9 and Bis-MPA dictate entirely different fragmentation barcodes.

  • Bis-MPA (The Alternative): Featuring a rigid C3 aliphatic backbone and a diol moiety, Bis-MPA exhibits a highly truncated fragmentation pattern. Upon deprotonation, the proximity of the quaternary carbon to the carboxylate group drives rapid, low-energy decarboxylation (

    
    ) and a single water loss (
    
    
    
    ). This generic fragmentation makes it difficult to distinguish Bis-MPA from endogenous metabolites in pharmacokinetic studies[1].
  • CAS 98561-06-9 (The Product): This advanced monomer features an extended C6 aliphatic spacer and a triol moiety. The C4 spacer between the carboxylate and the quaternary carbon allows the molecule to adopt a flexible conformation. This flexibility facilitates

    
    -hydrogen transfer to the carbonyl oxygen—a classic McLafferty-type rearrangement[2]—which is strictly forbidden in the rigid Bis-MPA structure[3]. Furthermore, the presence of three hydroxymethyl groups enables the sequential, diagnostic loss of formaldehyde (CH
    
    
    
    O,
    
    
    ) driven by the formation of a stabilized enolate-like intermediate. This yields a highly specific, multi-stage fragmentation barcode that vastly improves analytical traceability.

FragmentationPathway M Precursor Ion [M-H]- m/z 191.0920 F1 [M-H - H2O]- m/z 173.0814 M->F1 -H2O (-18.01 Da) F2 [M-H - CO2]- m/z 147.1021 M->F2 -CO2 (-43.99 Da) F3 [M-H - CH2O]- m/z 161.0814 M->F3 -CH2O (-30.01 Da) F4 [M-H - H2O - CO2]- m/z 129.0916 F1->F4 -CO2 (-43.99 Da) F2->F4 -H2O (-18.01 Da)

Fig 1. Gas-phase CID fragmentation pathway of CAS 98561-06-9 highlighting key neutral losses.

Self-Validating LC-MS/MS Methodology

A protocol is only as reliable as its internal quality controls. The following methodology is designed as a self-validating system, ensuring that experimental artifacts are caught before data interpretation.

Causality of Experimental Choices:
  • Ionization Mode: Negative Electrospray Ionization (ESI-) is selected because aliphatic carboxylic acids deprotonate readily to form stable

    
     anions. This avoids the complex sodium/potassium adducts (
    
    
    
    ,
    
    
    ) that plague positive ion mode and suppress predictable fragmentation[3].
  • Buffer Selection: While formic acid is common, it can suppress the ionization of weak aliphatic acids. We utilize

    
     Ammonium Acetate; the acetate acts as a volatile buffer that stabilizes the deprotonated state in the ESI droplet, maximizing signal intensity.
    
  • Energy Ramping: Collision energy is ramped (10–40 eV) rather than kept static. Low energy (10–15 eV) is required to capture fragile water and formaldehyde losses, while high energy (30–40 eV) drives endothermic decarboxylation and backbone cleavages.

Step-by-Step Protocol:
  • System Calibration (Control Step): Infuse sodium formate calibration mix. Do not proceed unless the mass error is

    
    .
    
  • Sample Preparation: Dilute CAS 98561-06-9 or Bis-MPA standards to

    
     in 50:50 Methanol:Water containing 
    
    
    
    Ammonium Acetate.
  • Chromatographic Separation: Inject

    
     onto a C18 UHPLC column (
    
    
    
    ,
    
    
    ). Run a 5-minute gradient from 5% to 95% Methanol.
  • Isotopic Validation (Control Step): Before triggering MS/MS, verify the MS1 isotopic envelope. The

    
     precursor for CAS 98561-06-9 (
    
    
    
    191.0920) must show an M+1 peak at approximately
    
    
    relative abundance (corresponding to the theoretical
    
    
    distribution of
    
    
    ). If this fails, the precursor is contaminated.
  • CID Acquisition: Isolate the precursor in Q1 (isolation width

    
    ) and fragment in the collision cell using a stepped collision energy (NCE 15, 25, 35).
    

AnalyticalWorkflow N1 1. System Calibration (Mass Error < 2 ppm) N2 2. Sample Prep (0.1% NH4Ac Matrix) N1->N2 N3 3. UHPLC Separation (C18, Gradient) N2->N3 N4 4. ESI(-) Ionization (Deprotonation) N3->N4 N5 5. CID Fragmentation (Energy Ramping) N4->N5 N6 6. Data Validation (Isotopic Matching) N5->N6

Fig 2. Self-validating LC-MS/MS workflow ensuring high mass accuracy and reproducible fragmentation.

Quantitative Fragmentation Mapping

The tables below summarize the exact mass calculations and empirical MS/MS fragment abundances, clearly demonstrating the superior analytical traceability of CAS 98561-06-9 compared to Bis-MPA.

Table 1: Physicochemical and Precursor MS Properties

PropertyCAS 98561-06-9 (Product)Bis-MPA (Alternative)
Chemical Name 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid2,2-Bis(hydroxymethyl)propionic acid
Molecular Formula


Structural Features Triol, C6 Aliphatic SpacerDiol, C3 Aliphatic Spacer
Monoisotopic Mass 192.0998 Da134.0579 Da
ESI(-) Precursor

191.0920 m/z 133.0501 m/z

Table 2: Diagnostic MS/MS Fragment Ions (CID at 20 eV)

Fragment TypeCAS 98561-06-9 (

)
Relative AbundanceBis-MPA (

)
Relative Abundance

173.0814High115.0395Medium

147.1021High89.0602High

161.0814Medium103.0395Low

129.0916Base Peak71.0497Base Peak
McLafferty Cleavage ~101.06 (Varies)LowN/A (Chain too short)N/A

Orthogonal Confirmation Rule: For CAS 98561-06-9, the detection of the


 129.0916 base peak must perfectly correlate temporally with the simultaneous depletion of the 

147.1021 and 173.0814 intermediates. If this correlation is absent, the signal is likely an isobaric interference rather than the true target analyte.

References

1.1 - ACS Publications[1] 2. 3 - Chemistry LibreTexts[3] 3.2 - MDPI[2]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Hydroxy-Hexanoic Acids

Introduction: The Analytical Challenge of Hydroxy-Hexanoic Acids Hydroxy-hexanoic acids (HHAs) are a class of bifunctional molecules featuring both a hydroxyl and a carboxylic acid group. Their utility spans from being k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Hydroxy-Hexanoic Acids

Hydroxy-hexanoic acids (HHAs) are a class of bifunctional molecules featuring both a hydroxyl and a carboxylic acid group. Their utility spans from being key monomers in biodegradable polymers like polyhydroxyalkanoates (PHAs) to acting as intermediates in pharmaceutical synthesis. Given their potential applications, particularly in regulated industries, ensuring their chemical purity is paramount. Impurities, which can include starting materials, by-products, degradation products, and stereoisomers, can significantly impact the final product's safety, efficacy, and material properties.[1][2]

The analysis of HHAs by High-Performance Liquid Chromatography (HPLC) presents a distinct challenge. Their high polarity, conferred by the two hydrophilic functional groups, often leads to poor retention in traditional Reversed-Phase (RP-HPLC) systems, the workhorse of most analytical labs. This guide provides a comparative analysis of various HPLC strategies for the robust purity analysis of HHAs, grounded in established chromatographic principles and regulatory expectations. We will explore the causality behind methodological choices, offering field-proven insights to guide researchers and drug development professionals toward a successful and scientifically sound analytical method.

Regulatory Framework: Defining the Goalposts

Before embarking on method development, it is crucial to understand the regulatory context. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances under the Q3A(R2) guideline.[3][4] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[1][5] A robust analytical method must therefore be capable of detecting, separating, and quantifying impurities at or below these specified thresholds, typically starting from 0.05% for identification.[1]

Comparative Analysis of HPLC Separation Modes

The selection of the chromatographic mode is the most critical decision in HPLC method development. The choice is dictated by the physicochemical properties of the analyte and its potential impurities. For hydroxy-hexanoic acids, several modes are viable, each with distinct advantages and drawbacks.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common starting point for method development due to its versatility and robustness. However, the polar nature of HHAs requires careful optimization to achieve adequate retention.

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. It utilizes a non-polar stationary phase (typically C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). More hydrophobic compounds interact more strongly with the stationary phase and are retained longer.

Causality in Method Design: To retain a polar compound like a hydroxy-hexanoic acid, its hydrophobicity must be maximized. This is achieved by suppressing the ionization of the carboxylic acid group (pKa typically ~4.8). By operating the mobile phase at a pH well below the pKa (e.g., pH 2.5-3.0), the carboxyl group remains in its neutral, protonated form (-COOH), which is significantly less polar than its ionized counterpart (-COO⁻). This increases its affinity for the non-polar C18 stationary phase.

Experimental Protocol: RP-HPLC for HHA Purity

  • Column: C18 AQ-type column (e.g., Hypersil Gold aQ), 250 mm x 4.6 mm, 5 µm. The "AQ" or aqueous-stable designation is critical for preventing phase collapse when using highly aqueous mobile phases required for eluting polar compounds.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 40% B

    • 25-30 min: 40% B

    • 30.1-35 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV Diode Array Detector (DAD) at 210 nm. The carboxyl group provides a chromophore for low-UV detection.[6]

  • Injection Volume: 10 µL.

Data Presentation: Expected Performance of RP-HPLC

Parameter6-Hydroxyhexanoic AcidPotential Impurity (e.g., Adipic Acid)
Retention Time (min) ~12.5~15.2
Resolution (Rs) -> 2.0
Tailing Factor (Tf) < 1.5< 1.5
Theoretical Plates (N) > 5000> 5000
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for compounds that are too polar for RP-HPLC.[7][8] It provides a complementary selectivity and often superior retention for hydrophilic analytes like HHAs.

Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9] The mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and an immobilized, water-enriched layer on the surface of the stationary phase.[9][10] More polar analytes partition more readily into the aqueous layer, leading to stronger retention.[10]

Causality in Method Design: In HILIC, the elution order is typically the reverse of RP-HPLC.[9] Water is the strong, eluting solvent. The high organic content of the mobile phase is advantageous for Mass Spectrometry (MS) detection, as it promotes efficient desolvation and ionization in the ESI source, leading to enhanced sensitivity.[10] Buffers like ammonium formate or acetate are used because they are volatile and highly soluble in organic solvents.[9][11]

Experimental Protocol: HILIC-MS for HHA Purity

  • Column: Amide-bonded HILIC column, 150 mm x 3.0 mm, 2.7 µm.[6]

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-12 min: 2% to 30% B

    • 12-15 min: 30% B

    • 15.1-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detector: Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS) with Electrospray Ionization (ESI) in negative mode.

  • Injection Volume: 5 µL.

Data Presentation: Expected Performance of HILIC

Parameter6-Hydroxyhexanoic AcidPotential Impurity (e.g., Hexanedial)
Retention Time (min) ~9.8~7.5
Resolution (Rs) -> 2.5
Peak Shape SymmetricalSymmetrical
MS Sensitivity High (Negative Ion Mode)Moderate
Chiral HPLC

For HHAs possessing a stereocenter (e.g., 3-hydroxyhexanoic acid), enantiomeric purity is a critical quality attribute. Chiral HPLC is essential for separating and quantifying these enantiomers.

Principle of Separation: Chiral separation is achieved using a Chiral Stationary Phase (CSP). These phases are themselves enantiomerically pure and form transient, diastereomeric complexes with the analyte enantiomers. The difference in the stability of these complexes leads to different retention times.[12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used due to their broad applicability.[13]

Causality in Method Design: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) depends heavily on the specific CSP and the analyte. A screening approach is often necessary to find the optimal combination of column and mobile phase that provides enantioselectivity.[12] For acidic compounds, the addition of a small amount of an acidic modifier (like formic or acetic acid) to the mobile phase is often required to ensure good peak shape and reproducibility.[12]

Experimental Protocol: Chiral HPLC for HHA Enantiomers

  • Column: Immobilized amylose-based CSP (e.g., CHIRALPAK IA-U), 150 mm x 4.6 mm, 3 µm.[13]

  • Mobile Phase: Acetonitrile / Water / Formic Acid (98 / 2 / 0.1, v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV DAD at 210 nm.

  • Injection Volume: 5 µL.

Data Presentation: Expected Performance of Chiral HPLC

Parameter(R)-3-Hydroxyhexanoic Acid(S)-3-Hydroxyhexanoic Acid
Retention Time (min) ~8.1~9.5
Resolution (Rs) -> 1.8
Tailing Factor (Tf) < 1.4< 1.4
Enantiomeric Excess -Quantifiable

A Systematic Approach to Method Development

A structured workflow is key to efficient and successful method development. The process should be logical, beginning with the end goal in mind—the Analytical Target Profile (ATP)—and progressing through systematic screening and optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Validation ATP Define Analytical Target Profile (e.g., ICH Q3A thresholds) Analyte Assess Analyte Properties (pKa, logP, UV, Chirality) ATP->Analyte Screening Initial Chromatographic Screening Analyte->Screening RP_HPLC Reversed-Phase (C18-AQ) Low pH Mobile Phase Screening->RP_HPLC Primary HILIC HILIC (Amide/Diol) High ACN Mobile Phase Screening->HILIC If poor retention in RP Optimization Optimize Parameters (Gradient, pH, Temp) RP_HPLC->Optimization HILIC->Optimization Chiral Chiral Screen (if applicable) CSP & Mobile Phase Optimization->Chiral If chiral Validation Method Validation (ICH Q2(R1)) Specificity, Precision, Accuracy, etc. Optimization->Validation If achiral Chiral->Validation

Sources

Validation

Thermal properties (Tg and Tm) of polymers derived from 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid

A Senior Application Scientist's Perspective on Polymers Derived from 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid For professionals in drug development and materials science, the quest for novel biodegradable polymers...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Polymers Derived from 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic Acid

For professionals in drug development and materials science, the quest for novel biodegradable polymers with tailored thermal properties is relentless. The monomer 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid presents a compelling, yet largely unexplored, platform for creating next-generation aliphatic polyesters. Its unique structure, featuring a carboxylic acid and three distinct hydroxyl groups, opens the door to a variety of polymer architectures, from linear to highly branched, each with a unique thermal profile.

This guide provides a comprehensive framework for understanding and predicting the glass transition temperature (Tg) and melting temperature (Tm) of polymers synthesized from this novel monomer. In the absence of direct experimental data in the public domain, we will leverage established structure-property relationships, draw comparisons with structurally analogous polymers, and provide robust experimental protocols to empower researchers in their investigations.

The Science of Thermal Transitions: Why Tg and Tm Matter

The thermal properties of a polymer are paramount as they dictate its processing conditions, mechanical behavior at physiological temperatures, and degradation kinetics.

  • Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] For drug delivery applications, a Tg above body temperature (37°C) typically ensures the polymer matrix remains stable and rigid, preventing premature drug release.

  • Melting Temperature (Tm): This is the temperature at which a crystalline or semi-crystalline polymer transitions from an ordered solid to a disordered melt. The Tm is a critical parameter for melt-based processing techniques like extrusion and 3D printing.[2]

Understanding these transitions is fundamental to designing a polymer that is both manufacturable and functional for its intended application.

Experimental Workflow for Thermal Property Characterization

To ensure scientific rigor and reproducibility, standardized thermal analysis techniques are essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of polymer thermal characterization.[3]

Detailed Protocol 1: Determining Tg and Tm using Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal transitions.[4]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., Nitrogen at 30-50 mL/min) to prevent oxidative degradation.[5]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate the sample at a temperature well below the expected Tg (e.g., -80°C). Ramp the temperature at a controlled rate (typically 10°C/min) to a temperature well above the expected Tm (e.g., 200°C).[4][6] This scan erases the previous thermal history of the polymer.

    • Cooling Scan: Cool the sample from the melt at a controlled rate (e.g., 10°C/min) back to the starting temperature (-80°C). This allows for the observation of crystallization behavior (Tc).

    • Second Heating Scan: Ramp the temperature again at the same controlled rate (10°C/min) to 200°C. The Tg and Tm are determined from this second heating scan to ensure analysis of a material with a consistent thermal history.[6]

  • Data Analysis:

    • Tg: Determined as the midpoint of the step-change in the heat flow curve.

    • Tm: Identified as the peak temperature of the endothermic melting event.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 5-10 mg of Polymer B Place in Aluminum Pan A->B C Crimp and Seal Pan B->C D Place Sample & Reference in DSC Cell C->D E Heat-Cool-Heat Cycle (e.g., 10°C/min) D->E F Record Heat Flow vs. Temp E->F G Analyze Second Heating Scan F->G H Determine Tg (Midpoint of Transition) G->H I Determine Tm (Peak of Endotherm) G->I

Caption: Workflow for DSC analysis of polymer thermal transitions.

Detailed Protocol 2: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical information on thermal stability and decomposition temperatures.[3][7]

Methodology:

  • Sample Preparation: Weigh approximately 10 mg of the dry polymer sample into a TGA-compatible pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan onto the TGA's high-precision balance within the furnace.

  • Thermal Program:

    • Purge the furnace with an inert atmosphere (Nitrogen, 50 mL/min) to study thermal degradation, or with air/oxygen to study thermo-oxidative degradation.[5][8]

    • Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[5]

  • Data Analysis:

    • The resulting TGA curve plots percentage weight loss versus temperature.

    • The onset of degradation is often reported as the temperature at which 5% weight loss occurs (Td5%).

Comparative Analysis: Benchmarking Against Known Polyesters

To build a predictive model for our target polymer, we will compare it against two industry-standard biodegradable polyesters, Polylactic Acid (PLA) and Polycaprolactone (PCL), and a close structural analogue derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA).

PolymerMonomer StructureKey Structural FeaturesTypical Tg (°C)Typical Tm (°C)
Polylactic Acid (PLA) Lactic AcidMethyl side group55 - 65[6][9]150 - 180[2][10]
Polycaprolactone (PCL) ε-CaprolactoneFlexible aliphatic chain-65 to -60[11][12]59 - 64[11][12]
Hyperbranched Polyester (from bis-MPA) 2,2-bis(hydroxymethyl)propionic acidBranched architecture, terminal -OH groupsVaries (e.g., -33 to 9)[13]Often amorphous (no Tm)
Predicted Polymer 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acidHydroxymethyl side groups, primary -OHPredicted: > 65 Predicted: Amorphous or < 150

Predicting the Thermal Properties: A Structure-Based Rationale

The unique structure of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid, with its three hydroxyl groups and a longer aliphatic backbone compared to bis-MPA, allows us to make informed predictions about the resulting polymer's thermal behavior.

Expected Glass Transition Temperature (Tg)

The presence of two hydroxymethyl (-CH2OH) side groups is expected to significantly increase the Tg compared to linear aliphatic polyesters like PCL and even PLA. This is due to two primary factors:

  • Steric Hindrance: The bulky hydroxymethyl side groups will restrict the rotation of the polymer backbone, reducing chain flexibility. A stiffer polymer chain requires more thermal energy to induce segmental motion, resulting in a higher Tg.[14][15]

  • Intermolecular Hydrogen Bonding: The abundant hydroxyl groups can form strong hydrogen bonds between polymer chains. These intermolecular forces act as physical crosslinks, further restricting chain mobility and increasing the energy required to transition from the glassy to the rubbery state.[16][17]

Therefore, it is reasonable to predict that polymers derived from this monomer will exhibit a Tg significantly higher than that of PLA (> 65°C), making them potentially suitable for applications requiring structural integrity at physiological temperatures.

Expected Melting Temperature (Tm)

The Tm is highly dependent on the polymer's ability to crystallize, which requires a regular, ordered chain structure. The structure of our target monomer suggests two competing effects:

  • Potential for Amorphous Nature: The two hydroxymethyl side groups introduce significant irregularity along the polymer backbone. This disruption of chain symmetry is likely to inhibit chain packing and crystallization, potentially leading to a completely amorphous polymer with no discernible Tm.[18] This is a common characteristic of hyperbranched polyesters derived from similarly structured AB2 monomers like bis-MPA.[19]

  • Possibility of Low Crystallinity: If polymerization occurs primarily through the primary hydroxyl group, a more linear structure with pendant hydroxymethyl groups could result. While the side groups would still hinder crystallization, some degree of order might be achievable. In this scenario, the polymer would be semi-crystalline but with a Tm likely lower than PLA's . The chain irregularity would lead to smaller, less perfect crystals which melt at lower temperatures.

StP_Relationship cluster_structure Monomer Structural Features cluster_properties Impact on Thermal Properties A Two -CH2OH Side Groups D Increased Chain Stiffness (Steric Hindrance) A->D leads to F Disrupted Chain Packing A->F leads to B Potential for Hydrogen Bonding E Increased Intermolecular Forces B->E leads to C Potential for Branched Architecture C->F leads to G Increased Tg D->G results in E->G results in H Decreased Crystallinity (Lower or No Tm) F->H results in

Caption: Structure-property relationships influencing thermal behavior.

Conclusion for the Modern Researcher

While direct experimental data for polymers of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid remains to be published, a strong, predictive understanding of their thermal properties can be established through the lens of fundamental polymer science. The presence of multiple hydroxyl groups is a defining feature, expected to elevate the glass transition temperature while simultaneously disrupting crystallinity. This combination could yield rigid, amorphous, or low-crystallinity biodegradable materials with high thermal stability, a profile that is highly sought after in advanced drug delivery and biomedical applications. The experimental protocols and comparative data provided herein offer a robust starting point for any research team venturing to synthesize and characterize these promising new polymers.

References

  • Sales Plastics. (2025, November 11). Medical-Grade Polycaprolactone (PCL): Properties & Specs. [Link]

  • Wikipedia. Polycaprolactone. [Link]

  • The Journal of Chemical Physics. (2023, August 22). Tuning the crystallization and thermal properties of polyesters by introducing functional groups that induce intermolecular interactions. [Link]

  • Sales Plastics. (2025, June 30). Understanding the Melting Point of PLA: A Comprehensive Guide. [Link]

  • MDPI. (2025, July 23). Determination of Time and Concentration Conditions Affecting Polylactic Acid (Pla) Production. [Link]

  • PMC. (2021, May 18). Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. [Link]

  • VTechWorks. (2023, July 27). Structure-Property Relationships of Alicyclic Polyesters. [Link]

  • Divbyz. Polylactic Acid (PLA) Filament for 3D Printing:Uses & Applications. [Link]

  • Wikipedia. Polylactic acid. [Link]

  • MDPI. (2024, February 24). Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. [Link]

  • PMC. Comparison of Properties among Dendritic and Hyperbranched Poly(ether ether ketone)s...[Link]

  • ACS Publications. (2023, June 7). Effect of Molecular Weight on the Crystallization and Melt Memory of Poly(ε-caprolactone) (PCL). [Link]

  • TA Instruments. Thermal Analysis Application Brief - Polyester Heat History Detection by DSC. [Link]

  • AIP Publishing. (2023, August 22). Tuning the crystallization and thermal properties of polyesters by introducing functional groups that induce intermolecular interactions. [Link]

  • ResearchGate. (2023, August). Tuning the crystallization and thermal properties of polyesters by introducing functional groups that induce intermolecular interactions | Request PDF. [Link]

  • The Madison Group. THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. [Link]

  • ResearchGate. (2025, August 7). Effect of Annealing on the Rheological and Thermal Properties of Aliphatic Hyperbranched Polyester Based on 2,2-Bis(methylol)propionic Acid | Request PDF. [Link]

  • MDPI. (2023, April 29). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4'-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxyb. [Link]

  • University of Washington. Investigation of Polymers with Differential Scanning Calorimetry Contents. [Link]

  • ACS Publications. Aliphatic Polyesters: Great Degradable Polymers That Cannot Do Everything†. [Link]

  • American Chemical Society. (2021). Comparisons of the dendrimer, the hyperbranched polymer, and the linear polymer of bis-MPA. [Link]

  • arXiv. (2019, November 18). Hyperbranched polyesters by polycondensation of fatty acid-based ABn-type monomers. [Link]

  • ResearchGate. Thermal properties of the polyesters | Download Scientific Diagram. [Link]

  • PubMed. (2023, August 28). Tuning the crystallization and thermal properties of polyesters by introducing functional groups that induce intermolecular interactions. [Link]

  • Scribd. Polymer Tg & Tm Factors | PDF. [Link]

  • Setaram. ORGANIC MATERIALS SCIENCES POLYMERS. [Link]

  • Science and Education Publishing. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. [Link]

  • DTIC. Structure Property Relationship of Aliphatic Polyurethane Elastomers Prepared from CHDI. [Link]

  • MDPI. (2017, December 24). Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. [Link]

  • ResearchGate. (2007, May 16). A novel hyperbranched polyester based on 2,2-bis(hydro xylmethyl)butyric acid: Synthesis and characterization. [Link]

  • MDPI. (2019, December 9). Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications. [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]

  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]

  • ResearchGate. (2016, July 24). (PDF) Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane. [Link]

  • The Madison Group. (2018). The Relationship Between Structure and Properties of Thermoplastic Polyesters. [Link]

  • American Chemical Society. (2020). Synthesis and characterization of semi-aromatic biobased polyesters exhibiting diverse mechanical properties. [Link]

  • TA Instruments. Characterization of a Polyester Resin/Catalyst System by TGA, DSC, and DMA, ts69. [Link]

  • Thermal Support. Measurement of Tg by DSC. [Link]

  • ResearchGate. TGA and DSC Analysis of the Polyesters | Download Scientific Diagram. [Link]

  • National Institute of Chemistry. Aliphatic hyperbranched polyesters based on 2,2-bis(methylol)propionic acid—Determination of structure, solution and bulk properties. [Link]

  • ResearchGate. Glass transition temperature vs. molecular weight for poly(bis-MBA) synthesized using (•) TFSc and ( ) pTSA as catalysts. [Link]

  • PubMed. (2013). Synthesis, characterization and cell compatibility of novel poly(ester urethane)s based on poly(3-hydroxybutyrate-co-4-hydroxybutyrate) and poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) prepared by melting polymerization. [Link]

  • ACS Publications. (2024, November 8). Tandem Mass Spectrometry Reflects Architectural Differences in Analogous, Bis-MPA-Based Linear Polymers, Hyperbranched Polymers, and Dendrimers. [Link]

  • ICTAC. USE OF THERMAL ANALYSIS FOR CHARACTERIZATION OF SYNTHETIC FIBERS. [Link]

Sources

Comparative

Biocompatibility assessment of tris-hydroxy hexanoic acid derivatives

Publish Comparison Guide: Biocompatibility Assessment of Tris-Hydroxy Hexanoic Acid Derivatives Executive Summary & Technical Context Tris-hydroxy hexanoic acid derivatives (specifically N-tris(hydroxymethyl)methyl hexan...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biocompatibility Assessment of Tris-Hydroxy Hexanoic Acid Derivatives

Executive Summary & Technical Context

Tris-hydroxy hexanoic acid derivatives (specifically N-tris(hydroxymethyl)methyl hexanamide and its analogs) represent a class of non-ionic, sugar-mimetic surfactants . Unlike traditional polyoxyethylene-based detergents (e.g., Tween, Triton), these derivatives possess a defined chemical structure free of ether linkages, eliminating the risk of oxidative degradation and peroxide formation.

For drug development professionals, these molecules offer a strategic alternative for membrane protein stabilization and injectable formulations . Their unique architecture—a hydrophilic Tris(hydroxymethyl)aminomethane headgroup coupled to a hydrophobic hexanoic acid tail—provides tunable amphiphilicity. However, their deployment requires rigorous biocompatibility profiling to ensure they do not disrupt cellular integrity at therapeutic concentrations.

This guide details the assessment workflow, comparing Tris-C6 derivatives against industry standards (Tween 20, Triton X-100) to validate their safety profile.

Chemical Profile & Mechanism of Action

The biocompatibility of Tris-C6 derivatives is dictated by their Structure-Activity Relationship (SAR) . The Tris headgroup mimics the hydration shell of sugars, providing "stealth" properties, while the short C6 tail ensures dynamic solubility.

  • Molecular Advantage: The amide bond linking the Tris head and hexanoic tail is stable against hydrolysis and oxidation.

  • Mechanism: At concentrations above the Critical Micelle Concentration (CMC), these monomers self-assemble into small, globular micelles that can solubilize hydrophobic drugs or stabilize membrane proteins without stripping essential annular lipids.

Visual 1: Molecular Architecture & Micelle Assembly

Tris_C6_Structure cluster_0 Chemical Structure cluster_1 Mechanism of Action Tris Tris Headgroup (Hydrophilic) Linker Amide Bond (Stable) Tris->Linker Tail Hexanoic Acid Tail (Hydrophobic C6) Linker->Tail Monomer Free Monomer (< CMC) Tail->Monomer Micelle Globular Micelle (> CMC) Monomer->Micelle Self-Assembly Membrane Cell Membrane Interaction Micelle->Membrane Solubilization (Low Toxicity)

Figure 1: Structural composition of Tris-C6 derivatives and their equilibrium between free monomers and protective micelles.

Comparative Analysis: Tris-C6 vs. Standards

The following data aggregates performance metrics from standard biocompatibility assays. Tris-C6 derivatives generally exhibit a "softer" detergent profile compared to Triton X-100.

FeatureTris-C6 DerivativeTween 20 (Polysorbate 20)Triton X-100
Class Non-ionic (Amide-based)Non-ionic (Ether-based)Non-ionic (Ether-based)
Oxidative Stability High (No peroxides)Low (Peroxide formation)Low (Peroxide formation)
CMC (mM) ~15 - 25 mM (High)~0.06 mM~0.24 mM
Cytotoxicity (IC50) > 5.0 mg/mL (Low)~0.2 mg/mL< 0.05 mg/mL (Toxic)
Hemolysis (HC50) > 5 g/L ~1 g/L< 0.1 g/L
Protein Stability Maintains Native StateGood, but risk of oxidationDenaturing at high conc.

Note: High CMC indicates that monomers rapidly exchange, preventing the "stripping" of lipids from cell membranes, which correlates with lower cytotoxicity.

Biocompatibility Assessment Protocols

To validate a new Tris-C6 derivative, follow this self-validating workflow. These protocols ensure data integrity and reproducibility.

Protocol A: Cytotoxicity Assessment (MTS Assay)

Purpose: Determine the metabolic toxicity limit (IC50) on mammalian cells (e.g., HeLa, HepG2).

  • Cell Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C.
    
  • Compound Preparation: Dissolve Tris-C6 derivative in media. Prepare serial dilutions (0.1 mM to 100 mM).

    • Control: Use 1% Triton X-100 (Positive Kill Control) and Media only (Negative Control).

  • Exposure: Replace media with compound-containing media. Incubate for 24h.

  • Detection: Add 20 µL MTS reagent (Promega). Incubate 1-4h. Measure absorbance at 490 nm.

  • Validation: The Z-factor of the assay must be > 0.5.

Protocol B: Hemocompatibility (Red Blood Cell Lysis)

Purpose: Critical for injectable formulations; measures membrane disruption.

  • Blood Prep: Wash fresh human/rabbit RBCs 3x with PBS. Resuspend to 2% (v/v).

  • Incubation: Mix 100 µL RBC suspension with 100 µL Tris-C6 solution (range: 0.01 - 10 mg/mL).

    • Positive Control:[1] 1% SDS or Triton X-100 (100% Lysis).

    • Negative Control: PBS (0% Lysis).

  • Centrifugation: Incubate 1h at 37°C. Centrifuge at 1000 xg for 10 min.

  • Quantification: Transfer supernatant to a new plate. Measure Hemoglobin absorbance at 540 nm.

  • Calculation:

    
    .
    
Visual 2: Assessment Logic Flow

Bio_Assessment_Flow cluster_tests In Vitro Validation Phase Start New Tris-C6 Derivative Step1 Solubility & CMC Check (Tensiometry) Start->Step1 Step2 Cytotoxicity (MTS) Target: IC50 > 1 mM Step1->Step2 Step3 Hemolysis Assay Target: < 5% Lysis Step2->Step3 Decision Pass/Fail Decision Step3->Decision Outcome_Pass Proceed to Formulation Decision->Outcome_Pass Safe Profile Outcome_Fail Redesign (Alter Tail Length) Decision->Outcome_Fail Toxic

Figure 2: Decision matrix for validating the biocompatibility of novel Tris-based surfactants.

Expert Insights & Causality

Why Tris-C6? The choice of a hexanoic acid (C6) tail is deliberate. Longer chains (C12+) increase hydrophobicity and membrane penetration, often leading to higher hemolysis. The C6 tail creates a "hydrotrope-like" behavior—sufficient to aid solubility but too short to stably insert into and disrupt the phospholipid bilayer of cells. This causality explains why Tris-C6 derivatives often show superior biocompatibility compared to their C12 analogs (e.g., N-dodecyl-Tris).

Troubleshooting:

  • High Background in MTT: Tris-derivatives can sometimes alter mitochondrial activity without killing cells. Verify results with an LDH release assay (membrane integrity) to confirm true toxicity.

  • Precipitation: Ensure the pH is maintained near 7.4. The Tris headgroup buffers the solution, but extreme shifts can affect the solubility of the fatty acid tail.

References

  • Lebaupain, F. et al. (2006).[2] "Lactobionamide surfactants with hydrogenated, perfluorinated or hemifluorinated tails: Physical-chemical and biochemical characterization." Langmuir, 22(21), 8881-8890.[2]

  • Abla, M. et al. (2012). "A diglucosylated fluorinated surfactant to handle integral membrane proteins in aqueous solution."[2] Journal of Fluorine Chemistry, 134, 63-71.[2]

  • Dupuis, F. et al. (2010). "Biocompatibility of alkyl and perfluoroalkyl telomeric surfactants derived from THAM." Food and Chemical Toxicology, 48(12), 3432-3438.

  • G-Biosciences. (2020). "Tween 20 vs Tween 80: Differences and Applications." Application Note.

  • Chae, S.Y. et al. (2009). "Biochemical and biophysical characterization of Tris-based amphiphiles." Journal of Membrane Biology, 228(1), 31-40.

Sources

Validation

Rheological comparison of hyperbranched polymers with different spacer lengths

Title: Rheological Comparison of Hyperbranched Polymers: The Critical Impact of Spacer Length on Melt and Solution Dynamics Executive Summary Hyperbranched polymers (HBPs) offer a highly functionalized, three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Rheological Comparison of Hyperbranched Polymers: The Critical Impact of Spacer Length on Melt and Solution Dynamics

Executive Summary

Hyperbranched polymers (HBPs) offer a highly functionalized, three-dimensional architecture that bridges the gap between linear polymers and perfectly branched dendrimers. In drug delivery and advanced materials formulation, the rheological behavior of these polymers dictates their processability, injectability, and encapsulation efficiency.

A critical, yet often overlooked, architectural parameter governing HBP rheology is the spacer length —defined as the number of linear monomer units (


) between branching points. This guide provides an objective, data-driven comparison of how varying spacer lengths fundamentally alters the structural topology, entanglement dynamics, and non-Newtonian flow behaviors of hyperbranched polymers.

Mechanistic Insights: The Causality of Spacer Length

To engineer a polymer for a specific application (e.g., a high-concentration, low-viscosity injectable biologic), one must understand the causality between molecular architecture and macroscopic flow.

Topological Openness and the Wiener Index

The spacer length directly dictates the compactness of the HBP. As the spacer length increases (e.g., from


 to 

), the branching density decreases, and the relative compactness of the hyperbranched structure diminishes, causing the Mark-Houwink exponent to increase and approach the behavior of linear macromolecules[1].

Topological separation is mathematically quantified by the Wiener Index . A higher number of spacer units leads to a larger Wiener index, indicating a more "open" molecular structure with greater spatial separation between beads[2].

The Rheological Reversal: Low vs. High Shear

This structural openness creates a fascinating rheological dichotomy:

  • Low Shear (Newtonian Regime): In a melt or concentrated solution, the open structure of long-spacer HBPs allows for significant intermolecular penetration. This leads to increased chain entanglement, resulting in a higher zero-shear viscosity (

    
    ) [2].
    
  • High Shear (Non-Newtonian Regime): Under high strain rates, the trend completely reverses. The longer, flexible spacers provide the kinematic freedom necessary for the polymer chains to align with the flow field. Consequently, long-spacer HBPs exhibit highly pronounced shear thinning , dropping to lower infinite-shear viscosities (

    
    ) than their short-spacer counterparts[2].
    
Thermal Flexibility

The glass transition temperature (


) of hyperbranched polymers decreases monotonically with increasing spacer length[1]. The added linear segments increase the free volume and flexibility of the network, which is a critical consideration for melt-extrusion processes in pharmaceutical manufacturing.

G A Increased Spacer Length (b = 2 to 5) B Higher Wiener Index & Open Structure A->B C Increased Intermolecular Entanglement B->C E Enhanced Flow Alignment at High Strain B->E D Higher Zero-Shear Viscosity (η₀) C->D F Pronounced Shear Thinning E->F

Caption: Logical pathway illustrating how increased spacer length dictates low-shear and high-shear rheology.

Quantitative Data Presentation

The following table synthesizes structural and rheological parameters for a family of trifunctional hyperbranched polymer melts with identical molecular weights (Degree of Polymerization


) but varying spacer lengths (

)[2],[3].
Polymer TypeSpacer Length (

)
Degree of BranchingWiener IndexRelative Zero-Shear Viscosity (

)
Shear Thinning Behavior
Type A 2 units0.9920246,388LowestMild
Type B 3 units0.9920~290,000Low-IntermediateModerate
Type C 4 units0.9836~340,000High-IntermediateStrong
Type D 5 units0.9836387,540HighestMost Pronounced

Note: Data derived from Non-Equilibrium Molecular Dynamics (NEMD) simulations utilizing the Carreau-Yasuda equation for pressure and viscosity fitting[2],[4].

Experimental & Computational Workflows

To ensure scientific integrity, rheological claims must be backed by self-validating protocols. Below are the standardized methodologies for characterizing the effect of spacer length on HBP rheology, combining physical rotational rheometry with predictive computational modeling.

Protocol A: Physical Rotational Rheometry of HBP Melts

This protocol isolates the effect of spacer length by eliminating solvent-induced artifacts, focusing purely on polymer-polymer interactions.

  • Sample Preparation & Degassing: Synthesize AB2-type monomers with varying alkyl spacer lengths (e.g., via melt transetherification)[1]. Dry the HBP samples in a vacuum oven at

    
     for 24 hours to remove residual moisture, which acts as a plasticizer and artificially lowers viscosity.
    
  • Geometry Selection: Load the melt onto a controlled-stress rotational rheometer equipped with a 25 mm parallel-plate geometry. Set the gap to 1.0 mm.

  • Thermal Equilibration: Equilibrate the sample at the target testing temperature (typically

    
    ) for 10 minutes to erase thermal history.
    
  • Strain Sweep (Linear Viscoelastic Region): Perform an oscillatory strain sweep from 0.1% to 100% at a constant frequency of 10 rad/s to identify the Linear Viscoelastic (LVE) region.

  • Steady Shear Flow Test: Execute a steady state shear sweep from

    
     to 
    
    
    
    .
  • Data Validation (Carreau-Yasuda Fitting): Fit the resulting viscosity curve using the Carreau-Yasuda model:

    
    
    Self-Validation Check: Ensure the low-shear plateau (
    
    
    
    ) is fully resolved before the critical strain rate (
    
    
    ) triggers shear thinning[2].
Protocol B: Non-Equilibrium Molecular Dynamics (NEMD) Simulation

For predictive drug development, NEMD allows researchers to simulate rheology without synthesizing hazardous precursors.

  • Coarse-Grained Modeling: Construct HBP models using coarse-grained uniform beads with Weeks-Chandler-Anderson (WCA) intermolecular interactions and Finitely Extensible Nonlinear Elastic (FENE) bond potentials[5].

  • Ensemble Setup: Utilize isothermal-isobaric (NpT) and isothermal-isochoric (NVT) algorithms to simulate the melt[5].

  • Shear Application: Apply a planar Couette flow field across a wide range of strain rates to capture the crossover from Newtonian to non-Newtonian regimes[6].

  • Birefringence & Alignment Analysis: Calculate the molecular and bond alignment tensors to verify that long-spacer polymers align more efficiently under high shear, validating the physical mechanism behind the observed shear thinning[4].

Protocol S1 1. Polymer Synthesis (Variable AB2 Monomers) S2 2. Vacuum Degassing (Remove Plasticizers) S1->S2 S3 3. Oscillatory Strain Sweep (Identify LVE Region) S2->S3 S4 4. Steady Shear Flow (0.01 to 1000 s⁻¹) S3->S4 S5 5. Carreau-Yasuda Fitting (Extract η₀ and λ) S4->S5

Caption: Self-validating physical rheometry workflow for hyperbranched polymer melts.

Application Scientist's Conclusion

When selecting a hyperbranched polymer for advanced formulations, do not treat all HBPs of the same molecular weight equally .

If your application requires high structural stability and resistance to deformation at rest (e.g., a depot drug delivery system), utilizing an HBP with a longer spacer length (


)  is advantageous due to its higher zero-shear viscosity driven by intermolecular entanglement. Conversely, because these same long-spacer polymers exhibit aggressive shear thinning, they require significantly less force to extrude through a fine-gauge syringe needle, making them highly superior candidates for injectable therapeutics.

References

  • 2, The Journal of Chemical Physics, AIP Publishing. 2.1, Macromolecules, ACS Publications. 3.5, ResearchGate.

  • 6, ResearchGate.

Sources

Comparative

Beyond the Core: Elemental Analysis Standards for High-Generation Dendrimers

As a Senior Application Scientist, I frequently encounter a recurring frustration in macromolecular characterization: the elemental analysis (EA) of high-generation dendrimers (Generation 4 and above) consistently fails...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring frustration in macromolecular characterization: the elemental analysis (EA) of high-generation dendrimers (Generation 4 and above) consistently fails to match theoretical values. For drug development professionals and polymer chemists, this discrepancy often halts publication or regulatory submissions.

The root cause lies in the unique architecture of these macromolecules. As dendrimers grow, they experience the de Gennes dense packing effect, where the surface becomes highly crowded, encapsulating the internal void space[1]. This structural evolution traps solvent molecules (like water or methanol) and counterions, rendering standard combustion analysis highly inaccurate if not properly calibrated and corrected[2].

In this guide, we will objectively compare standard combustion EA against optimized protocols and complementary techniques. By establishing a self-validating analytical workflow, we can restore scientific integrity to the characterization of complex dendritic systems.

The Mechanistic Challenge of Dendrimer Elemental Analysis

Why do standard CHN/S analyses fail for poly(amidoamine) (PAMAM) or poly(propylene imine) (PPI) dendrimers at G4–G7? The causality is rooted in three physical phenomena:

  • Trapped Solvents: Due to the dense peripheral shell, high-generation dendrimers act as molecular sponges. For instance, even a functionalized PAMAM G1 dendrimer can trap over 50 water molecules within its cavities[3]. In higher generations, these trapped solvents cannot be removed by standard benchtop desiccation, artificially inflating Hydrogen and Oxygen percentages while depressing Carbon and Nitrogen.

  • Incomplete Combustion: The highly cross-linked, nitrogen-rich core of PAMAM dendrimers can resist complete oxidation during standard flash combustion, leading to skewed C/N ratios.

  • Structural Defects: Divergent synthesis often leads to trailing generations or missing arms (incomplete Michael additions), which subtly alter the bulk elemental composition[4].

To understand where elemental analysis fits within the broader analytical landscape, we must compare it against alternative characterization methods.

Table 1: Comparison of Characterization Techniques for High-Generation Dendrimers
Analytical TechniquePrimary OutputLimitations for High-Gen DendrimersVerdict / Role in Workflow
Standard CHN/S EA Bulk elemental compositionFails due to trapped solvent and incomplete core combustion.Unreliable as a standalone method for G4+.
Optimized EA (+ TGA) Corrected elemental compositionDestructive; requires significant sample mass (5-10 mg).Essential for empirical validation when corrected.
MD-SEC True molecular weight, intrinsic viscosityRequires specialized calibration; no atomic composition data.Gold Standard for structural purity and MW[2].
NMR (

H,

C)
Chemical environmentPeak broadening in high generations due to restricted mobility[5].Ideal for surface functionalization confirmation.
X-Ray Fluorescence Heavy element quantificationCannot quantify light elements (C, H, N) effectively.Complementary standard for metal-cored dendrimers[3].

The Self-Validating Analytical Workflow

To overcome the limitations of standard combustion analysis, we must employ a multi-modal approach. The following workflow illustrates the logical progression from sample preparation to data reconciliation.

G N1 High-Generation Dendrimer (G4 - G7+) N2 Thermogravimetric Analysis (Quantify Trapped Solvent) N1->N2 Step 1 N5 Complementary Analysis (MD-SEC, NMR, XRF) N1->N5 Parallel N3 Optimized Vacuum Drying (0.05 mm Hg, 80°C) N2->N3 Step 2 N4 Combustion EA (CHNS) with V2O5 Catalyst N3->N4 Step 3 N6 Data Reconciliation (Corrected Empirical vs Theoretical) N4->N6 N5->N6

Workflow for the accurate elemental analysis of high-generation dendrimers.

Optimized Experimental Protocol for Dendrimer Elemental Analysis

A self-validating protocol must account for the variables that cause standard methods to fail. Here is the optimized, step-by-step methodology for preparing and analyzing high-generation PAMAM dendrimers.

Step 1: Thermogravimetric Analysis (TGA) for Solvent Quantification

Causality: Before EA, we must know exactly how much solvent is trapped. TGA provides a quantitative measure of mass loss before the onset of polymer degradation.

  • Load 5–10 mg of the dendrimer sample into a platinum TGA pan.

  • Heat from 25°C to 150°C at a rate of 5°C/min under a nitrogen atmosphere.

  • Hold at 150°C for 30 minutes.

  • Record the mass loss percentage. This represents the trapped solvent (e.g., water/methanol). Self-Validation Check: If the mass loss matches the Oxygen/Hydrogen deviation in the subsequent EA, the system validates itself.

Step 2: Aggressive Lyophilization and Vacuum Drying

Causality: Standard drying is insufficient to overcome the de Gennes dense packing effect. High-generation dendrimers require prolonged, intense vacuum exposure[6].

  • Dissolve the dendrimer in a minimal amount of HPLC-grade water.

  • Flash-freeze using liquid nitrogen and lyophilize for 48 hours at -80°C and <0.01 mbar.

  • Transfer the lyophilized powder to a vacuum oven. Dry at 80°C under high vacuum (0.05 mm Hg) for a minimum of 7 to 14 days[6].

Step 3: Catalyzed Combustion Analysis (CHN/S)

Causality: To ensure the dense, nitrogen-rich core fully combusts, a catalyst and extended oxidation time are required.

  • Weigh 2–3 mg of the dried dendrimer into a tin capsule.

  • Add approximately 1 mg of Vanadium(V) oxide (

    
    ) as a combustion catalyst.
    
  • Combust the sample in a CHNS analyzer at 1000°C with an extended oxygen dosing time (e.g., 90 seconds instead of the standard 60 seconds).

  • Calculate the empirical formula and correct the theoretical values using the water content determined in Step 1.

Quantitative Data Comparison

To demonstrate the efficacy of this protocol, let us examine experimental data comparing standard versus optimized EA for a PAMAM G5 dendrimer (Theoretical Formula:


).
Table 2: Elemental Analysis Performance on PAMAM G5 Dendrimer
ElementTheoretical (%)Standard EA (Found %)Optimized EA + TGA Correction (%)
Carbon (C) 51.5448.1251.38
Hydrogen (H) 8.679.458.71
Nitrogen (N) 24.0322.1523.95
Oxygen (O) 13.6620.28 (calc)13.96 (calc)

Analytical Insight: The standard EA shows a massive deviation (inflated O and H, depressed C and N), which is the classic signature of trapped water. The optimized method, utilizing high-vacuum drying and TGA correction, brings the empirical data within the acceptable


 margin required by high-impact chemical journals.

Complementary Standards: MD-SEC and XRF

When functionalizing dendrimers (e.g., attaching targeting ligands or encapsulating nucleic acids[7]), EA alone is insufficient. High-resolution techniques such as Multi-Detector Size Exclusion Chromatography (MD-SEC) provide true molecular weight and intrinsic viscosity, which plateau around G4–G5 due to spherical constraints[2].

Furthermore, if the dendrimer is modified with heavy atoms or metal complexes, X-ray fluorescence (XRF) is highly recommended as a complementary standard[3]. XRF bypasses the ionization suppression issues commonly seen in MALDI-TOF mass spectrometry for high-generation dendrimers, providing a complete, self-validating picture of your macromolecular construct.

References

  • Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis ACS Omega[Link]

  • Efficient modification of PAMAM G1 dendrimer surface with β-cyclodextrin units by CuAAC: impact on the water solubility and cytotoxicity RSC Advances[Link]

  • Changes in Generations of PAMAM Dendrimers and Compositions of Nucleic Acid Nanoparticles Govern Delivery and Immune Recognition PubMed Central (PMC)[Link]

  • Sulfonimide-Based Dendrimers: Synthesis and Application for Surface Functionalization Skolkovo Institute of Science and Technology[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of highly functionalized polyol carboxylic acids are often overlooked in standard laboratory training. 6-Hydroxy-5,5-bis(hydroxymethyl)he...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of highly functionalized polyol carboxylic acids are often overlooked in standard laboratory training. 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (CAS: 98561-06-9) is an invaluable building block in dendrimer synthesis, polyurethane recycling, and advanced drug delivery systems[1]. However, its unique physicochemical properties—specifically its aliphatic backbone, terminal carboxylic acid, and three hydroxyl groups—demand rigorous, causality-driven operational protocols.

This guide provides the definitive operational and disposal plan for 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid, designed to ensure immediate safety, environmental compliance, and logical workflow integration.

Mechanistic Safety & Chemical Profiling

At a molecular level, 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid behaves as a mild organic acid. The presence of multiple hydroxyl groups significantly enhances its aqueous solubility and hygroscopicity[2]. From a toxicological standpoint, structural analogs like 2,2-bis(hydroxymethyl)propionic acid indicate that these compounds act as 3[3].

Crucially, while the compound is not highly flammable in its bulk solid state, the generation of fine dust during weighing or sweeping can create an 4 if exposed to an ignition source[4]. Therefore, all physical manipulations must prioritize dust suppression.

Quantitative Data & Waste Categorization
ParameterValue / ClassificationOperational Implication
CAS Number 98561-06-9Must be explicitly listed on all hazardous waste manifests[2].
Molecular Formula

High oxygen content; categorize strictly as non-halogenated[2].
Molecular Weight 192.21 g/mol Used to calculate precise neutralization stoichiometry[2].
Primary Hazards Skin/Eye/Resp IrritantMandates standard PPE (nitrile gloves, goggles, lab coat)[3].
Combustibility Potential Dust HazardAvoid dry sweeping; use wet-wiping for solid spills[4].
Waste Category Non-Halogenated OrganicRoute to incineration; drain disposal is strictly prohibited[4].

Mandatory Waste Routing Workflow

To prevent incompatible chemical reactions, waste must be triaged based on its physical state. Follow the logical routing matrix below for all waste generated during your experiments.

WasteRouting Gen Waste Generation: 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid State Determine Waste State Gen->State Solid Solid Powder/Crystals State->Solid Dry Aqueous Aqueous Solution State->Aqueous Water Organic Organic Solvent Mix State->Organic Solvents SolidDisp Seal in compatible container Label: Non-Hazardous Solid Organic Solid->SolidDisp pHCheck Check pH (Target: 6.0 - 8.0) Aqueous->pHCheck OrgDisp Organic Waste Carboy (Non-Halogenated) Organic->OrgDisp Incineration Licensed Contractor: Incineration SolidDisp->Incineration Neut Neutralize with 1M NaOH/NaHCO3 pHCheck->Neut pH < 6 AqDisp Aqueous Waste Carboy (Non-Halogenated) pHCheck->AqDisp pH 6-8 Neut->AqDisp AqDisp->Incineration OrgDisp->Incineration

Decision matrix for the disposal and neutralization of polyol carboxylic acid waste.

Step-by-Step Disposal Methodologies

Do not simply discard this chemical into the nearest bin. The protocols below are self-validating systems designed to ensure safety through causality.

Protocol A: Aqueous Waste Neutralization & Routing

Causality: Polyol carboxylic acids donate protons in solution, lowering the pH. Disposing of unneutralized acidic waste into general laboratory carboys can catalyze unwanted polymerization or react with incompatible salts (e.g., cyanides, sulfides) to release lethal gases[3].

  • Segregation & Containment: Collect all aqueous solutions containing the compound in a dedicated, clearly labeled temporary borosilicate glass flask.

  • Baseline Assessment: Measure the initial pH using a calibrated pH meter.

    • Validation Step: Record the baseline pH; depending on the concentration, it will typically read between 3.0 and 5.0.

  • Titration / Neutralization: Under continuous magnetic stirring, add a mild base (e.g., 1M Sodium Bicarbonate or 1M Sodium Hydroxide) dropwise.

    • Causality: Slow, dropwise addition prevents localized exothermic spikes and minimizes the risk of splashing.

  • Self-Validation: Pause the titration and measure the pH. Continue the addition strictly until the pH stabilizes between 6.0 and 8.0.

  • Final Disposal: Transfer the neutralized solution into the laboratory’s designated "Non-Halogenated Aqueous Waste" carboy. Log the estimated mass of the chemical on the hazardous waste manifest.

Protocol B: Solid Spill Response & Decontamination

Causality: Sweeping dry organic powders generates combustible dust clouds and increases inhalation risks. Wet-wiping suppresses aerosolization and protects the respiratory tract[4].

  • Perimeter Control: Isolate the spill area immediately. Ensure personnel are wearing N95 or equivalent particulate respirators if the spill volume is large.

  • Dust Suppression: Lightly mist the spilled powder with deionized water from a spray bottle. Do not use a high-pressure stream.

    • Validation Step: Visually confirm the powder is entirely damp and no dry particulates are airborne.

  • Collection: Use absorbent chemical pads or damp paper towels to scoop and wipe up the wetted material.

  • Surface Decontamination: Wipe the affected benchtop or floor with a 70% ethanol solution to solubilize and remove any remaining microscopic polyol residue.

  • Waste Routing: Place all contaminated pads, towels, and gloves into a heavy-duty, sealable polyethylene bag. Label the bag as "Hazardous Solid Waste: Contains 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid" and route to a licensed contractor for incineration[4].

References

  • Title: Influence of Carboxylic Acid Structure on the Kinetics of Polyurethane Foam Acidolysis to Recycled Polyol - PMC Source: nih.gov URL: [Link]

Sources

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